molecular formula C9H8N2O2S B034649 Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate CAS No. 111042-92-3

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

Cat. No.: B034649
CAS No.: 111042-92-3
M. Wt: 208.24 g/mol
InChI Key: GXBOOZHVALVKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate is a high-value nitrogen-sulfur heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused thienopyridine scaffold, a privileged structure known for its diverse biological activities and its ability to mimic purine bases, facilitating interactions with a variety of enzymatic targets. The presence of both an ester moiety and a primary amine group at the 2- and 3-positions, respectively, provides versatile synthetic handles for further functionalization, making it an ideal precursor for the synthesis of more complex polyheterocyclic systems.

Properties

IUPAC Name

methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)8-7(10)5-4-11-3-2-6(5)14-8/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBOOZHVALVKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549609
Record name Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111042-92-3
Record name Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Basic Properties of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound built upon the thieno[3,2-c]pyridine scaffold, a structure of significant interest in medicinal chemistry and drug development.[1] The utility of this molecule as a synthetic building block for novel therapeutics, particularly in oncology and neurology, necessitates a thorough understanding of its fundamental physicochemical properties.[1][2] This guide provides an in-depth analysis of the basic properties of this compound, focusing on the structural determinants of its basicity. We present detailed, field-proven experimental protocols for the empirical determination of its acid dissociation constant (pKa) using potentiometric and spectrophotometric methods. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust characterization of this versatile chemical intermediate.

Introduction: The Thieno[3,2-c]pyridine Scaffold

The fusion of thiophene and pyridine rings creates the thienopyridine nucleus, a privileged heterocyclic scaffold that is a cornerstone in the synthesis of a wide array of pharmacologically active agents.[1][3] The specific isomer, thieno[3,2-c]pyridine, has been successfully incorporated into molecules targeting potassium channels and exhibiting potential antipsychotic activity.[2][4]

The subject of this guide, this compound, is a functionalized derivative of this core. Its chemical identity is established as:

  • Chemical Name: this compound

  • CAS Number: 111042-92-3[5]

  • Molecular Formula: C₉H₈N₂O₂S[5][6][7]

  • Molecular Weight: 208.24 g/mol [5]

A molecule's acid-base properties, quantified by its pKa, are critical in drug development. They govern fundamental characteristics such as aqueous solubility, membrane permeability, and plasma protein binding, which collectively determine the pharmacokinetic and pharmacodynamic profile of a drug candidate. For an intermediate like this compound, understanding its basicity is paramount for designing synthetic routes, developing purification strategies, and selecting appropriate salt forms for future active pharmaceutical ingredients (APIs).

Physicochemical Profile and Structural Basis of Basicity

The known physical properties of the compound are summarized below. However, critical data regarding its reactivity, stability, and basicity are not widely published, necessitating empirical determination and theoretical analysis.[8]

PropertyValue / DescriptionSource
CAS Number 111042-92-3[5]
Molecular Formula C₉H₈N₂O₂S[5][6]
Molecular Weight 208.24 g/mol [9]
Appearance Yellow to white solid[10]
Boiling Point 393.8 °C (Predicted)[5]
Flash Point 225 °C (Predicted)[5]
pKa Not experimentally determined. Predicted for isomer: ~4.05[9]
SMILES COC(=O)C1=C(N)C2=C(S1)C=CN=C2[5][6]
2.1 Analysis of Basic Centers

This compound possesses two nitrogen atoms that could potentially act as basic centers: the endocyclic pyridine nitrogen (N-6) and the exocyclic amino group (at C-3).

  • Pyridine Nitrogen (N-6): The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital in the plane of the aromatic ring. These electrons are not part of the delocalized π-system, making them available for protonation. This is the primary source of basicity in pyridine and its derivatives.

  • Exocyclic Amino Nitrogen (C-3): The lone pair on the C-3 amino group is in conjugation with the π-system of the fused rings and the electron-withdrawing methyl carboxylate group at C-2. This delocalization significantly reduces the availability of the lone pair for protonation, thereby making the amino group much less basic than a typical alkylamine or aniline.

Experimental Determination of Basicity (pKa)

Given the absence of published experimental data, direct measurement of the pKa is essential for any research or development program. The following protocols describe two robust, self-validating methods for this purpose.

3.1 Methodology 1: Potentiometric Titration

This is the gold-standard method for pKa determination, relying on the precise measurement of pH changes in a solution upon the addition of a titrant.

Principle: The compound, a weak base (B), is dissolved in a suitable solvent and titrated with a strong acid (e.g., HCl). The pH is monitored throughout the titration. The pKa is the pH at which the concentrations of the protonated (BH⁺) and neutral (B) forms are equal, corresponding to the midpoint of the titration curve.

Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare 0.1 M HCl Titrant prep3 Standardize Titrant (e.g., with TRIS) prep1->prep3 prep2 Prepare Analyte Solution (e.g., 0.01 M in 50% MeOH/H2O) titrate Titrate Analyte with HCl (Record pH vs. Volume) prep2->titrate prep3->titrate Standardized Conc. cal Calibrate pH Meter (3-point calibration) cal->titrate blank Perform Blank Titration (Solvent only) cal->blank correct Correct Analyte Data with Blank Titration Data titrate->correct blank->correct plot Plot pH vs. Volume correct->plot deriv Calculate 1st & 2nd Derivatives (dpH/dV, d²pH/dV²) plot->deriv pka Determine pKa from: - Half-equivalence point - Max of 1st derivative deriv->pka

Caption: Workflow for pKa determination via potentiometric titration.

Experimental Protocol:

  • Reagents and Equipment:

    • This compound

    • Standardized 0.1 M Hydrochloric Acid (HCl)

    • Methanol (HPLC grade) and Deionized Water

    • TRIS (tris(hydroxymethyl)aminomethane) for titrant standardization

    • Autotitrator or manual burette setup

    • Calibrated pH meter with a combination glass electrode

    • Stir plate and stir bar

  • Procedure:

    • Analyte Preparation: Accurately weigh ~20 mg of the compound and dissolve it in 50 mL of a suitable solvent mixture (e.g., 50:50 methanol/water). The use of a co-solvent is necessary due to the low aqueous solubility of many organic molecules.

    • System Calibration: Perform a three-point calibration of the pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).

    • Titration: Place the electrode in the analyte solution and begin stirring. Add the standardized HCl titrant in small, precise increments (e.g., 0.02 mL). Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

    • Blank Titration (Validation): Repeat the exact procedure using 50 mL of the solvent mixture without the analyte. This is crucial to correct for the effect of the titrant on the solvent's pH.

  • Data Analysis:

    • Subtract the blank titration data from the analyte titration data.

    • Plot the corrected pH (y-axis) versus the volume of titrant added (x-axis).

    • Determine the equivalence point (Veq), which is the point of maximum slope. This is most accurately found by plotting the first derivative (dpH/dV), where it will appear as a peak.

    • The pKa is the pH value at the half-equivalence point (Veq / 2).

3.2 Methodology 2: UV-Vis Spectrophotometric Analysis

This method is highly sensitive and requires very little material. It is an excellent orthogonal technique to confirm potentiometric results.

Principle: The protonated (BH⁺) and neutral (B) forms of the molecule will have different UV absorbance spectra. By measuring the absorbance of the compound in a series of buffers with known pH values, the ratio of [BH⁺]/[B] can be determined at each pH. The pKa is then calculated using the Henderson-Hasselbalch equation.

Principle of Spectrophotometric pKa Determination

G cluster_species Chemical Species in Equilibrium cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis B Base (B) Absorbs at λ_B BH Acid (BH+) Absorbs at λ_BH+ B->BH + H+ Spec Spectrophotometer Measures Absorbance (A) at a fixed λ across a range of buffer pHs B->Spec BH->B - H+ BH->Spec Plot Plot Absorbance vs. pH Spec->Plot pKa pKa = pH at inflection point Plot->pKa

Caption: Principle of spectrophotometric pKa determination.

Experimental Protocol:

  • Reagents and Equipment:

    • Stock solution of the compound in methanol (~1 mg/mL)

    • A series of universal buffers covering a wide pH range (e.g., pH 2 to 12)

    • Dual-beam UV-Vis spectrophotometer

    • Calibrated pH meter

    • Quartz cuvettes

  • Procedure:

    • Determine Analytical Wavelength: Record the full UV spectrum of the compound in a highly acidic (e.g., pH 2) and a highly basic (e.g., pH 10) buffer to find the spectra of the pure BH⁺ and B forms, respectively. Identify a wavelength (λ) with the largest difference in absorbance between the two forms.

    • Prepare Sample Series: Prepare a series of solutions by adding a small, constant aliquot of the stock solution to a set of buffers of known pH. The final analyte concentration should be identical in all samples.

    • Measure Absorbance: Measure the absorbance of each solution at the chosen analytical wavelength.

  • Data Analysis:

    • Plot absorbance (y-axis) versus pH (x-axis). The result should be a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.

    • Alternatively, the pKa can be calculated for each point using the equation: pKa = pH + log[(A - Aᵢ) / (Aₙ - A)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the fully ionized (acidic) form, and Aₙ is the absorbance of the neutral form.

Applications and Significance in Drug Development

The basicity of the thieno[3,2-c]pyridine core is a key feature to be leveraged in drug design.

  • Salt Formation: The pyridine nitrogen provides a handle for forming pharmaceutically acceptable salts (e.g., hydrochloride, mesylate). Salt formation is a primary strategy for improving the aqueous solubility, dissolution rate, and stability of a drug candidate, which are often limiting factors for bioavailability.

  • Synthetic Intermediate: As a building block, the compound's reactivity can be modulated by pH. The amino group's nucleophilicity can be altered by protonating/deprotonating the pyridine nitrogen, influencing reaction outcomes in multi-step syntheses.

  • Structure-Activity Relationship (SAR): The thieno[3,2-c]pyridine scaffold serves as a versatile platform for generating libraries of compounds.[1] Understanding the baseline pKa allows chemists to rationally design new analogs with modulated basicity to optimize target binding and pharmacokinetic properties. For example, derivatives of the related thieno[3,2-b]pyridine scaffold have been developed as potent antitumor agents and modulators of glutamate receptors.[11][12][13]

Safety and Handling

While comprehensive toxicological data is unavailable, standard laboratory precautions for handling chemical reagents should be observed.[8]

  • Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][14] Avoid inhalation of dust and direct contact with skin and eyes.[14]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[8][10] Keep away from strong oxidizing agents.

Conclusion

This compound is a valuable heterocyclic intermediate with basic properties primarily dictated by its pyridine nitrogen. Its structural features make it an attractive scaffold for medicinal chemistry. While predictive data provides a useful estimate, the empirical determination of its pKa via robust methods like potentiometric titration and UV-Vis spectrophotometry is critical for its effective application in drug discovery and development. This guide provides the theoretical foundation and practical protocols necessary for researchers to fully characterize and leverage the properties of this important molecule.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[3,2-c]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties have positioned it as a "privileged structure," forming the backbone of numerous biologically active compounds. This in-depth technical guide traces the discovery and history of a key building block within this class: Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate. We will explore the foundational synthetic strategies that enabled its creation, its pivotal role as a key intermediate in the synthesis of major pharmaceutical agents, and provide detailed experimental insights for researchers, scientists, and drug development professionals.

The Thienopyridine Scaffold: A Cornerstone in Medicinal Chemistry

The fusion of a thiophene and a pyridine ring gives rise to a family of bicyclic heteroaromatic compounds known as thienopyridines. These structures are of particular interest as bioisosteres of quinolines and isoquinolines, offering modulated physicochemical properties that can enhance biological activity and pharmacokinetic profiles. The thieno[3,2-c]pyridine isomer, in particular, has proven to be a versatile template for the development of targeted therapies, especially in the realms of neurological disorders and cancer.[1] The strategic placement of substituents on this core allows for the fine-tuning of a molecule's interaction with biological targets.

Foundational Synthetic Principles: The Gewald Reaction and Friedländer Annulation

The story of this compound is intrinsically linked to the development of powerful synthetic methodologies for the construction of its constituent rings.

The Gewald Reaction: A Gateway to Substituted 2-Aminothiophenes

The Gewald reaction, first reported by Karl Gewald in the 1960s, is a cornerstone in thiophene chemistry.[3] It is a one-pot, multi-component reaction that provides efficient access to polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[3]

The reaction mechanism is understood to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene compound, followed by the addition of sulfur and subsequent cyclization.[3] The versatility and operational simplicity of the Gewald reaction have made it a widely adopted strategy for the synthesis of precursors to more complex heterocyclic systems, including the thieno[3,2-c]pyridine core.

Experimental Protocol: Generalized Gewald Synthesis of a 2-Aminothiophene Precursor

  • Reaction Setup: To a solution of an appropriate ketone (1.0 eq.) and an active methylene nitrile (e.g., methyl cyanoacetate, 1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide, add a catalytic amount of a base (e.g., morpholine or triethylamine).

  • Sulfur Addition: To the stirred mixture, add elemental sulfur (1.1 eq.).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 50 to 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it is collected by filtration. Alternatively, the reaction mixture can be poured into ice-water to induce precipitation.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-aminothiophene.

The Friedländer Annulation: Constructing the Pyridine Ring

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a classic method for the synthesis of quinolines and, by analogy, other fused pyridine systems. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.

While originally developed for benzene-fused systems, the principles of the Friedländer annulation are conceptually applicable to the cyclization of appropriately substituted 2-aminothiophenes to form the pyridine ring of a thienopyridine. This involves an intramolecular condensation between the amino group of the thiophene and a carbonyl functionality on an adjacent side chain, followed by dehydration to form the aromatic pyridine ring.

This compound: Discovery and Synthesis

While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the historical literature, its emergence is a logical consequence of the application of established synthetic methodologies to build upon the 2-aminothiophene core. Its synthesis is conceptually a two-stage process: formation of a suitably substituted 2-aminothiophene, followed by the annulation of the pyridine ring.

A plausible and efficient synthetic pathway leverages the principles of the Gewald reaction followed by a Friedländer-type cyclization.

Proposed Synthetic Pathway

The synthesis would commence with the Gewald reaction between a suitable cyclic ketone, such as N-protected 4-piperidone, methyl cyanoacetate, and elemental sulfur to yield a tetrahydrothienopyridine precursor. Subsequent aromatization and functional group manipulation would lead to the target molecule.

Below is a logical workflow for the synthesis of this compound:

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Aromatization A N-Boc-4-piperidone E Methyl 3-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate A->E One-pot reaction B Methyl Cyanoacetate B->E One-pot reaction C Sulfur C->E One-pot reaction D Base (e.g., Morpholine) D->E One-pot reaction G This compound E->G Oxidation F Oxidizing Agent (e.g., DDQ)

Caption: Synthetic workflow for this compound.

Key Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 111042-92-3[3][4]
Molecular Formula C₉H₈N₂O₂S[3][4]
Molecular Weight 208.2 g/mol [3][4]
Boiling Point 393.8 °C[3][4]
Flash Point 225 °C[3][4]

Role in Drug Development: A Crucial Intermediate for Antiplatelet Agents

The significance of this compound in the pharmaceutical industry is underscored by its role as a key intermediate in the synthesis of potent antiplatelet drugs, most notably clopidogrel (Plavix®) and prasugrel (Effient®). These drugs are thienopyridine derivatives that act by irreversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet aggregation and thrombus formation.

The general synthetic strategy for these drugs involves the modification of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, which is often derived from precursors like this compound.[5][6][7] For instance, the synthesis of clopidogrel involves the alkylation of the tetrahydrothienopyridine nitrogen with a substituted phenylacetic acid derivative.[5][6] Similarly, the synthesis of prasugrel involves the N-alkylation of a tetrahydrothienopyridine intermediate.[7][8]

The availability of an efficient and scalable synthesis for this compound and its reduced derivatives is therefore a critical factor in the manufacturing of these life-saving medications.

G A This compound B Reduction A->B C 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine derivative B->C D N-Alkylation with substituted phenylacetic acid derivative C->D F N-Alkylation with substituted benzyl halide C->F E Clopidogrel D->E G Prasugrel F->G

Caption: Role as a key intermediate in drug synthesis.

Conclusion

This compound stands as a testament to the power of fundamental organic synthesis in enabling the development of complex and life-changing pharmaceuticals. Its history is woven from the foundational discoveries of the Gewald reaction and Friedländer annulation, which provided the chemical tools necessary for its creation. As a key intermediate in the synthesis of blockbuster antiplatelet agents, this unassuming molecule has played a significant role in modern medicine. For researchers and drug development professionals, a thorough understanding of its synthesis and chemical properties is essential for the continued exploration of the thieno[3,2-c]pyridine scaffold and the development of next-generation therapeutics.

References

An In-depth Technical Guide to Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate (CAS 111042-92-3): Exploring the Potential of a Novel Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate (CAS 111042-92-3), a heterocyclic compound belonging to the thienopyridine class of molecules. While direct experimental data on this specific compound is limited in publicly accessible literature, this document serves to elucidate its potential properties and uses by examining the well-established chemical and pharmacological characteristics of the parent thieno[3,2-c]pyridine scaffold and its derivatives. This guide will delve into the synthesis, potential mechanisms of action, and prospective therapeutic applications, offering a valuable resource for researchers interested in exploring this and related compounds for drug discovery and development.

Introduction: The Thieno[3,2-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The fusion of thiophene and pyridine rings gives rise to the thienopyridine core, a heterocyclic system that has garnered significant attention in medicinal chemistry. The unique electronic and structural features of this scaffold have led to the development of several successful drugs and a plethora of investigational agents with diverse biological activities.[1] The thieno[3,2-c]pyridine isomer, in particular, has been identified as a pharmacophore with potential applications in a range of therapeutic areas, including neuroscience, oncology, and cardiovascular disease.[2][3][4] This guide focuses on a specific derivative, this compound, and aims to extrapolate its potential based on the rich chemistry and pharmacology of its structural analogs.

Physicochemical Properties and Characterization of CAS 111042-92-3

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 111042-92-3N/A
Molecular Formula C₉H₈N₂O₂SN/A
Molecular Weight 208.24 g/mol N/A
IUPAC Name This compoundN/A
Appearance Expected to be a solidN/A
Solubility No data availableN/A
Melting Point No data availableN/A
Boiling Point No data availableN/A

For novel compounds such as this, a robust analytical workflow is essential for unambiguous characterization. A proposed workflow is outlined below.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Assessment synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) hplc HPLC/UPLC for Purity elemental Elemental Analysis ftir FT-IR Spectroscopy

Figure 1: A typical workflow for the synthesis and characterization of a novel chemical entity.

Synthesis Strategies for the Thieno[3,2-c]pyridine Core

The construction of the thieno[3,2-c]pyridine ring system can be achieved through various synthetic routes. One of the most prominent methods is the Gewald reaction , a multicomponent reaction that offers an efficient pathway to highly substituted 2-aminothiophenes, which can then be further cyclized to form the desired bicyclic system.[5][6][7][8]

The general mechanism of the Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.

Gewald_Reaction Ketone Ketone/Aldehyde Intermediate Knoevenagel Adduct Ketone->Intermediate + Nitrile Nitrile Active Methylene Nitrile Sulfur Sulfur (S₈) Thiophene 2-Aminothiophene Derivative Base Base (e.g., Morpholine) Intermediate->Thiophene + Sulfur, Base Antipsychotic_MoA cluster_drug Thieno[3,2-c]pyridine Derivative cluster_receptors Neurotransmitter Receptors drug Compound 111042-92-3 d2 Dopamine D₂ Receptor drug->d2 Antagonism (Potential) ht2a Serotonin 5-HT₂ₐ Receptor drug->ht2a Antagonism (Potential) ↓ Dopaminergic Neurotransmission ↓ Dopaminergic Neurotransmission d2->↓ Dopaminergic Neurotransmission Modulates ↓ Serotonergic Neurotransmission ↓ Serotonergic Neurotransmission ht2a->↓ Serotonergic Neurotransmission Modulates Antipsychotic Effects Antipsychotic Effects ↓ Dopaminergic Neurotransmission->Antipsychotic Effects ↓ Serotonergic Neurotransmission->Antipsychotic Effects

References

An In-Depth Technical Guide to the Thienopyridine Core: Biological Significance and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thienopyridine scaffold, a heterocyclic compound featuring a thiophene ring fused to a pyridine ring, represents a privileged structure in medicinal chemistry. Its derivatives have become indispensable in modern pharmacotherapy, particularly in the management of cardiovascular diseases.[1][2] The primary biological significance of this core lies in its potent and selective antagonism of the P2Y12 receptor, a critical component in the process of platelet aggregation and thrombus formation.[3] This guide provides a comprehensive technical overview of the thienopyridine core, elucidating its mechanism of action, the evolution of its derivatives as blockbuster antiplatelet drugs, the underlying structure-activity relationships, and its emerging potential in other therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to offer a deep understanding of this vital pharmacophore.

Section 1: The Cornerstone of Antiplatelet Therapy: P2Y12 Receptor Antagonism

The clinical utility of thienopyridines is fundamentally linked to their ability to modulate platelet function. Platelet activation and aggregation are key physiological processes in hemostasis but are also central to the pathophysiology of arterial thrombosis, which underlies acute coronary syndromes (ACS), myocardial infarction, and ischemic stroke.[4][5]

The Role of ADP and the P2Y12 Receptor in Thrombosis

Following vascular injury, platelets adhere to the exposed subendothelium, become activated, and release various agonists, including adenosine diphosphate (ADP).[6][7] ADP acts as a potent platelet activator by binding to two distinct G-protein-coupled purinergic receptors on the platelet surface: P2Y1 and P2Y12.[7]

  • P2Y1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium (Ca2+), inducing platelet shape change and initiating a weak, transient aggregation.[7][8]

  • P2Y12 Receptor: Coupled to Gi, its activation by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[3] Lower cAMP levels reduce the activity of protein kinase A (PKA), which can no longer phosphorylate vasodilator-stimulated phosphoprotein (VASP). Unphosphorylated VASP promotes the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation.[9] P2Y12 signaling is crucial for amplifying and sustaining the platelet aggregation response.[4][7]

Consequently, the P2Y12 receptor has emerged as a primary target for antiplatelet therapy.[4][6]

Mechanism of Action of Thienopyridine Drugs

Thienopyridines function as selective, non-competitive, and irreversible antagonists of the P2Y12 receptor.[3][8] Their mechanism is unique and involves several key steps:

  • Prodrug Nature: Thienopyridines such as ticlopidine, clopidogrel, and prasugrel are administered as inactive prodrugs.[9][10][11] They are inactive in vitro and require metabolic conversion in the body to exert their pharmacological effect.[9]

  • Metabolic Activation: Following oral administration and absorption, these compounds undergo hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, to generate a highly reactive thiol-containing active metabolite.[8][10][11]

  • Irreversible Receptor Binding: The active metabolite forms a covalent disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor.[8] This binding is irreversible, meaning the receptor is permanently blocked for the remainder of the platelet's lifespan (approximately 7-10 days).[2][8]

  • Inhibition of Downstream Signaling: By blocking ADP from binding to the P2Y12 receptor, thienopyridines prevent the Gi-mediated inhibition of adenylyl cyclase, thereby maintaining high intracellular cAMP levels. This leads to VASP phosphorylation and subsequent inhibition of GPIIb/IIIa receptor activation, ultimately preventing platelet aggregation.[9]

This mechanism effectively reduces the risk of thrombotic events in patients with cardiovascular conditions.[3]

P2Y12_Inhibition cluster_Membrane Platelet Membrane cluster_IC Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Thieno_AM Thienopyridine Active Metabolite Thieno_AM->P2Y12 Irreversibly Binds (Covalent Bond) AC Adenylyl Cyclase P2Y12->AC Inhibits (Gi) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates VASP_P VASP-P (Inactive) VASP->VASP_P GPIIbIIIa_A GPIIb/IIIa (Active) VASP_P->GPIIbIIIa_A Inhibits Activation GPIIbIIIa_I GPIIb/IIIa (Inactive) GPIIbIIIa_I->GPIIbIIIa_A Activation Aggregation Platelet Aggregation GPIIbIIIa_A->Aggregation Mediates

Figure 1: Mechanism of P2Y12 Receptor Inhibition by Thienopyridines.

Section 2: The Evolution of Thienopyridine Drugs: A Comparative Analysis

The development of thienopyridine derivatives illustrates a classic example of medicinal chemistry progression, with successive generations offering improved safety and efficacy profiles.

First Generation: Ticlopidine

Ticlopidine was the first thienopyridine introduced into clinical practice.[8] While effective in reducing the risk of thrombotic events, its widespread use was hampered by a significant side-effect profile, including gastrointestinal issues and, most notably, life-threatening hematological disorders like neutropenia (in up to 8% of patients) and thrombotic thrombocytopenic purpura (TTP).[5][9][12] These safety concerns drove the search for better alternatives.

Second Generation: Clopidogrel

Clopidogrel emerged as a second-generation thienopyridine with a chemical structure very similar to ticlopidine but with a vastly improved safety profile, particularly a much lower incidence of severe neutropenia (around 0.5%).[9][12] It became the cornerstone of dual antiplatelet therapy (DAPT) when combined with aspirin, revolutionizing the treatment of ACS and patients undergoing percutaneous coronary intervention (PCI).[5][13]

However, clopidogrel is not without limitations:

  • Delayed Onset: As a prodrug requiring a two-step oxidative process for activation, its antiplatelet effect is delayed, with maximal inhibition taking 3-5 days with standard dosing.[9][13]

  • Metabolic Variability: The key enzyme in its activation pathway is CYP2C19.[3][11] Genetic polymorphisms in the CYP2C19 gene can lead to reduced formation of the active metabolite, resulting in diminished antiplatelet response ("clopidogrel resistance") and higher rates of adverse cardiovascular events in affected patients.[11]

  • Drug-Drug Interactions: Concomitant use of drugs that inhibit CYP2C19, such as the proton pump inhibitor omeprazole, can reduce clopidogrel's efficacy.[3][10]

Third Generation: Prasugrel

Prasugrel was developed to overcome the limitations of clopidogrel. It is also a prodrug, but its metabolic activation is more efficient and rapid.[11] It undergoes rapid hydrolysis by intestinal esterases to an intermediate thiolactone, followed by a single CYP-dependent oxidation step to form its active metabolite.[6][11] This streamlined process is less dependent on CYP2C19 polymorphism.[11]

This results in:

  • Faster Onset: More rapid achievement of therapeutic levels of platelet inhibition.[14]

  • Greater Potency: Higher and more consistent levels of platelet inhibition compared to clopidogrel.[14][15]

While clinical trials demonstrated prasugrel's superiority over clopidogrel in reducing ischemic events, this came at the cost of an increased risk of major bleeding.[15]

Comparative Pharmacokinetics and Pharmacodynamics

The key differences between the FDA-approved thienopyridines are summarized below.

ParameterTiclopidineClopidogrelPrasugrel
Generation FirstSecondThird
Prodrug Yes[9]Yes[9][10]Yes[6][11]
Activation Hepatic CYP450[7]Two-step, Hepatic CYP450 (majorly CYP2C19)[3][6]Esterase hydrolysis then one-step CYP450 activation[6][11]
Onset of Action Slow (24-48h)[9][13]Slow (24-48h)[9][13]Rapid (~30 min)[14]
Potency Base~6x Ticlopidine[9]More potent than Clopidogrel[14]
Genetic Impact Less definedSignificant (CYP2C19)[11]Minimal[11]
Key Adverse Effects Neutropenia, TTP[9][12]Bleeding, lower risk of neutropenia vs. Ticlopidine[9]Bleeding (higher risk than Clopidogrel)[15]

Section 3: Structure-Activity Relationship (SAR) and Drug Design Principles

The evolution from ticlopidine to prasugrel highlights key SAR insights. The core 4,5,6,7-tetrahydrothienopyridine scaffold is essential for activity. Modifications to the substituent at the 5-position of the pyridine ring are critical for determining the metabolic pathway, potency, and safety profile.

  • Clopidogrel: Features a methyl ester group on the chiral center attached to the nitrogen. This ester is hydrolyzed in vivo to an inactive carboxylic acid derivative in about 85% of the absorbed dose, representing a major competing and inefficient metabolic pathway.[9][11] The remaining portion undergoes the necessary two-step oxidation to become active.

  • Prasugrel: Was designed for more efficient activation. The ester group is moved to the thiophene ring, and an acetyl group is placed on the piperidine ring nitrogen. This structure is readily hydrolyzed by esterases to form the thiolactone intermediate, bypassing the inefficient initial oxidation step required for clopidogrel.[6][11]

Metabolic_Activation cluster_clopidogrel Clopidogrel Pathway cluster_prasugrel Prasugrel Pathway Clopidogrel Clopidogrel (Prodrug) Inactive_Metabolite Inactive Carboxylic Acid Metabolite (~85%) Clopidogrel->Inactive_Metabolite Esterases Intermediate_C 2-oxo-clopidogrel Clopidogrel->Intermediate_C CYP450 (e.g., CYP2C19) Active_Metabolite_C Active Thiol Metabolite Intermediate_C->Active_Metabolite_C CYP450 P2Y12 P2Y12 Receptor Active_Metabolite_C->P2Y12 Irreversible Inhibition Prasugrel Prasugrel (Prodrug) Intermediate_P Thiolactone Intermediate Prasugrel->Intermediate_P Human Carboxylesterases Active_Metabolite_P Active Thiol Metabolite Intermediate_P->Active_Metabolite_P CYP450 Active_Metabolite_P->P2Y12 Irreversible Inhibition

Figure 2: Contrasting Metabolic Activation Pathways of Clopidogrel and Prasugrel.

Section 4: Experimental Protocols for Evaluating Thienopyridine Activity

Assessing the efficacy of novel thienopyridine derivatives requires robust and standardized experimental protocols.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

LTA is the gold-standard method for measuring platelet aggregation.

Principle: A suspension of platelet-rich plasma (PRP) is stirred in a cuvette. As platelets aggregate in response to an agonist (e.g., ADP), the turbidity of the sample decreases, allowing more light to pass through to a detector. The change in light transmission is recorded over time.

Step-by-Step Protocol:

  • Blood Collection: Draw whole blood from healthy, consenting volunteers into tubes containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio).

  • PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which serves as the 100% aggregation (0% light transmission) blank.

  • Incubation: Incubate PRP samples with the test thienopyridine compound (or vehicle control) at various concentrations for a specified time (e.g., 30 minutes) at 37°C.[16]

  • Aggregation Measurement:

    • Place a cuvette with PRP into the aggregometer and set the baseline (0% aggregation).

    • Replace with a cuvette containing PPP to set the 100% aggregation mark.

    • Place the test sample cuvette back into the machine.

    • Add a stimulating agonist, such as ADP (e.g., 10 µM final concentration), to initiate aggregation.[16]

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: The maximum percentage of aggregation is calculated and compared between the control and compound-treated samples to determine the inhibitory effect.

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of specific cell-surface markers of platelet activation.

Principle: Fluorescently labeled antibodies specific to activation markers are used to identify and quantify activated platelets within a sample.

Step-by-Step Protocol:

  • Sample Preparation: Use either PRP or whole blood.

  • Incubation: Treat samples with the thienopyridine compound or vehicle control as described for LTA.

  • Stimulation: Add an agonist (e.g., ADP) to activate the platelets.

  • Antibody Staining: Add fluorophore-conjugated monoclonal antibodies against activation markers. Common markers include:

    • CD62P (P-selectin): A marker of alpha-granule secretion.[16]

    • PAC-1: Binds specifically to the activated conformation of the GPIIb/IIIa receptor.[16]

  • Fixation: Stop the reaction and fix the platelets with 1% paraformaldehyde.

  • Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter properties.

  • Data Analysis: Quantify the percentage of platelets positive for the fluorescent marker or the mean fluorescence intensity (MFI) to assess the level of activation. Compare treated samples to controls.

Section 5: Beyond Thrombosis: Emerging Biological Significance

While the antiplatelet effect is the most well-characterized biological activity, research suggests the thienopyridine core may have broader therapeutic potential. Various derivatives have been reported to exhibit a range of other pharmacological properties, including:

  • Anti-inflammatory [1][17]

  • Antimicrobial and Antiviral [1][17]

  • Antitumor and Antiproliferative [1][17]

These activities are subjects of ongoing investigation and highlight the versatility of the thienopyridine scaffold for future drug discovery efforts.[1] The ability of the scaffold to act as a bioisostere of purines and pyrimidines may contribute to this wide range of biological effects.[1]

Conclusion

The thienopyridine core structure is a cornerstone of modern cardiovascular pharmacotherapy. Its biological significance is defined by the irreversible antagonism of the platelet P2Y12 receptor, a mechanism that has been expertly leveraged to prevent life-threatening thrombotic events. The progression from ticlopidine to clopidogrel and prasugrel showcases a remarkable journey of rational drug design, optimizing metabolic activation pathways to enhance efficacy and safety. While its role in antiplatelet therapy is firmly established, the emerging evidence of broader biological activities suggests that the thienopyridine story is far from over, promising new avenues for therapeutic innovation.

References

The Rising Star in Medicinal Chemistry: A Technical Guide to Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thienopyridine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant compounds. Among the various isomers, Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate emerges as a particularly intriguing building block for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and burgeoning applications in drug discovery, offering field-proven insights for researchers and drug development professionals.

At a Glance: Chemical Properties

PropertyValue
CAS Number 111042-92-3
Molecular Formula C₉H₈N₂O₂S
Molecular Weight 208.24 g/mol
Appearance Yellow to white solid[1]
Boiling Point 393.8 °C (Predicted)
Flash Point 225 °C (Predicted)
SMILES COC(=O)C1=C(N)C2=C(S1)C=CN=C2

The Synthetic Blueprint: Mastering the Thienopyridine Core

The construction of the 3-aminothieno[3,2-c]pyridine core is most effectively achieved through a multi-step sequence, often culminating in a Gewald-type reaction. This versatile and robust reaction allows for the one-pot synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.

The Gewald Reaction: A Powerful Tool for Thiophene Annulation

The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes.[2] It typically proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization. The choice of base and solvent can significantly influence the reaction's outcome and yield.

A Plausible Synthetic Pathway to this compound:

Step 1: Synthesis of the Pyridine Precursor

The synthesis would commence with a suitable substituted pyridine derivative, which would ultimately form the pyridine ring of the final thienopyridine.

Step 2: Introduction of the Cyanoacetyl Group

The pyridine precursor would then be functionalized with a cyanoacetyl group at the appropriate position, setting the stage for the thiophene ring formation.

Step 3: The Gewald Reaction

The key step involves the Gewald reaction. The cyanoacetylated pyridine would be reacted with elemental sulfur and a suitable base, such as morpholine or triethylamine, in a solvent like ethanol or dimethylformamide. This reaction would construct the fused 2-aminothiophene ring.

Step 4: Esterification

Finally, the carboxylic acid resulting from the hydrolysis of the nitrile group during the Gewald reaction workup would be esterified to yield this compound.

Conceptual Experimental Protocol (based on analogous syntheses):

To a solution of the appropriate cyanoacetylpyridine precursor (1.0 eq) in ethanol (20 mL) is added elemental sulfur (1.2 eq) and morpholine (2.0 eq). The mixture is heated to reflux for 4-6 hours, with reaction progress monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent system. The resulting 3-aminothieno[3,2-c]pyridine-2-carboxylic acid is then dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 8-12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate. The product is then extracted with an organic solvent, dried, and concentrated to afford this compound.

Causality in Experimental Choices:

  • Base Selection: The choice of a secondary amine like morpholine as the base in the Gewald reaction is crucial. It acts as a catalyst for both the Knoevenagel condensation and the subsequent cyclization, and its volatility allows for easy removal during workup.

  • Solvent: Ethanol is a common solvent for the Gewald reaction as it is polar enough to dissolve the reactants and facilitates the reaction at a moderate reflux temperature.

  • Esterification: Acid-catalyzed esterification in methanol is a standard and high-yielding method to convert the carboxylic acid to the desired methyl ester.

Visualizing the Synthesis: The Gewald Reaction Pathway

Gewald_Reaction Reactants Carbonyl Compound + Active Methylene Nitrile + Sulfur + Base Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Sulfur_Addition Sulfur Addition Intermediate->Sulfur_Addition Thiolate Thiolate Intermediate Sulfur_Addition->Thiolate Cyclization Intramolecular Cyclization Thiolate->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: A simplified workflow of the Gewald reaction for the synthesis of 2-aminothiophenes.

A Scaffold for Innovation: Applications in Drug Discovery

The thienopyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets. While specific biological data for this compound is limited in the public domain, the extensive research on its isomers and derivatives highlights its immense potential in drug discovery.

Thienopyridines as Kinase Inhibitors

Numerous thienopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, derivatives of the isomeric thieno[3,2-b]pyridine have been synthesized and evaluated as antitumor agents, showing inhibitory activity against cancer cell lines.[3]

Antiplatelet Activity

The thienopyridine class of drugs, which includes clopidogrel and prasugrel, are well-known for their antiplatelet activity, primarily through the inhibition of the P2Y12 receptor. This makes them crucial in the prevention of thrombosis and in the management of cardiovascular diseases.

Antimicrobial and Antiparasitic Potential

Derivatives of the related thieno[2,3-b]pyridine scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, antiprotozoal, and anticonvulsant effects.[4] For example, 3-aminothieno[2,3-b]pyridine-2-carboxamides have been investigated for their activity against Mycobacterium tuberculosis.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of thienopyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. For instance, in the development of kinase inhibitors, the substituent at the 3-position of the thieno[3,2-b]pyridine ring has been shown to be critical for binding to the target kinase.[3] Similarly, modifications to the carboxamide group at the 2-position of the 3-aminothieno[2,3-b]pyridine core have been explored to optimize antitubercular activity.[5]

Biological Activity of Representative Thienopyridine Derivatives

Compound ClassBiological Target/ActivityReference
Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylatesAntitumor activity against triple-negative breast cancer cell lines[3]
3-Aminothieno[2,3-b]pyridine-2-carboxamidesActivity against Mycobacterium tuberculosis[5]
Thieno[2,3-b]pyridine derivativesAntimicrobial, antiprotozoal, anticonvulsant[4]

Visualizing a Potential Mechanism of Action: Kinase Inhibition

Kinase_Inhibition cluster_kinase Kinase Activity Thienopyridine Thienopyridine Inhibitor Binding_Site ATP Binding Site Thienopyridine->Binding_Site Binds to Inhibition Inhibition Kinase Protein Kinase (e.g., VEGFR, Src) ATP ATP ATP->Binding_Site Phosphorylation Phosphorylation Binding_Site->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Cell_Signaling Downstream Cell Signaling Phosphorylation->Cell_Signaling Biological_Effect Biological Effect (e.g., Proliferation, Angiogenesis) Cell_Signaling->Biological_Effect

Caption: A conceptual diagram illustrating how a thienopyridine derivative can act as a kinase inhibitor by competing with ATP for the binding site.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its synthesis, accessible through established methods like the Gewald reaction, provides a solid foundation for the exploration of its chemical space. While direct biological data for this specific molecule is still emerging, the extensive research on the broader thienopyridine class strongly suggests its potential in diverse therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine. Future research should focus on the detailed biological evaluation of this compound and its derivatives to fully unlock their therapeutic potential. The insights provided in this guide aim to empower researchers to navigate the synthesis and application of this exciting molecule, paving the way for the next generation of thienopyridine-based drugs.

References

Thienopyridine Derivatives: A Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thienopyridine core, a fused bicyclic heterocycle of thiophene and pyridine rings, represents a quintessential "privileged scaffold" in medicinal chemistry. Initially cemented in clinical practice through the development of irreversible P2Y12 receptor antagonists for antiplatelet therapy, the structural and electronic versatility of this moiety has propelled its exploration into a multitude of therapeutic areas. This technical guide provides an in-depth analysis of the established and emerging therapeutic targets of thienopyridine derivatives. We will dissect the molecular mechanisms, present key structure-activity relationship (SAR) insights, and provide validated experimental protocols for target engagement and validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the vast potential of the thienopyridine scaffold in designing next-generation therapeutics.

The Thienopyridine Scaffold: A Foundation for Diverse Bioactivity

The thienopyridine scaffold's success stems from its unique combination of properties. The thiophene ring offers a bioisosteric replacement for a benzene ring, modulating lipophilicity and metabolic stability, while the pyridine ring provides a key hydrogen bond acceptor and a vector for diverse substitutions. This inherent "drug-like" character allows derivatives to be tailored for specific biological targets, spanning from G protein-coupled receptors (GPCRs) to complex enzyme active sites.

The Cornerstone Target: P2Y12 Receptor in Antiplatelet Therapy

The most clinically significant application of thienopyridines is the inhibition of the P2Y12 receptor, a critical GPCR in platelet activation and aggregation.[1][2][3]

Mechanism of Action: Irreversible Antagonism

Thienopyridines like ticlopidine, clopidogrel, and prasugrel are prodrugs that require hepatic metabolism, primarily by cytochrome P450 enzymes, to generate an active thiol metabolite.[4][5][6] This active metabolite forms a covalent disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor.[6][7] This irreversible binding locks the receptor in an inactive state, preventing its natural ligand, adenosine diphosphate (ADP), from initiating the downstream signaling cascade.[8][9]

The binding of ADP to the P2Y12 receptor normally activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase.[10] This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP), a crucial molecule that otherwise prevents platelet activation. By blocking this process, thienopyridines maintain high levels of cAMP, leading to potent and sustained inhibition of platelet aggregation for the lifespan of the platelet (7-10 days).[7][10]

Diagram: P2Y12 Receptor Inhibition Pathway

P2Y12_Inhibition cluster_platelet Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates Thieno_Metabolite Thienopyridine Active Metabolite Thieno_Metabolite->P2Y12 Irreversibly Binds (Covalent Bond) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Activation Platelet Activation & Aggregation cAMP->Activation Inhibits Kinase_Inhibition_Workflow cluster_validation Cellular Validation start Start: Thienopyridine Compound Library hts High-Throughput Screen (Biochemical Kinase Assay) start->hts hit_id Hit Identification (Potency & Selectivity) hts->hit_id cell_prolif Cell Proliferation Assay (e.g., MTS/MTT) hit_id->cell_prolif target_engage Target Engagement Assay (e.g., Western Blot for p-Substrate) cell_prolif->target_engage off_target Off-Target & Toxicity (Kinase Panel Screen, Cytotoxicity) target_engage->off_target lead_opt Lead Optimization (SAR Studies) off_target->lead_opt invivo In Vivo Efficacy (Xenograft Models) lead_opt->invivo finish Preclinical Candidate invivo->finish

References

Navigating the Therapeutic Landscape of Thieno[3,2-c]pyridines: A Guide to Structure-Activity Relationships of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a variety of biologically active molecules.[1] This versatile heterocyclic system has been explored for a range of therapeutic applications, including the development of agents for neurological disorders and cancer.[1] This technical guide delves into the nuanced world of the structure-activity relationships (SAR) of methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate analogs, providing a comprehensive resource for researchers engaged in the design and optimization of novel therapeutics based on this promising scaffold.

The Thieno[3,2-c]pyridine Core: A Foundation for Diverse Biological Activity

The fusion of a thiophene and a pyridine ring to form the thieno[3,2-c]pyridine nucleus creates a unique electronic and structural landscape amenable to diverse chemical modifications. This scaffold has been successfully incorporated into compounds exhibiting a spectrum of pharmacological effects, from antipsychotic to antiplatelet activities.[2][3] The inherent properties of this heterocyclic system make it a compelling starting point for the development of targeted therapies.

Unraveling the Structure-Activity Relationship: Key Modifications and Their Impact

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the thienopyridine core. A systematic exploration of these modifications is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Synthesis of the Core Scaffold and its Analogs

The synthesis of the this compound core and its derivatives often involves multi-step sequences. A common strategy involves the construction of the substituted pyridine ring followed by the annulation of the thiophene ring. For instance, the Gewald reaction, a classical method for thiophene synthesis, can be adapted for the preparation of the thieno[3,2-c]pyridine system.

A generalized synthetic approach to introduce diversity at the 3-position involves the initial preparation of a 3-bromo derivative, which can then serve as a versatile intermediate for cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for example, allows for the introduction of a wide array of aryl and heteroaryl substituents.[4][5]

This protocol is adapted from a similar synthesis for the thieno[3,2-b]pyridine isomer and can be optimized for the thieno[3,2-c]pyridine scaffold.[4]

  • Reaction Setup: To a solution of methyl 3-bromo-thieno[3,2-c]pyridine-2-carboxylate (1 equivalent) in a suitable solvent such as a mixture of toluene and ethanol, add the desired arylboronic acid or its pinacol ester (1.2-1.5 equivalents) and a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents).

  • Base Addition: Add an aqueous solution of a base, typically sodium carbonate (2 M, 2 equivalents).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for 4 to 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-arylthieno[3,2-c]pyridine-2-carboxylate analog.

Synthesis_Workflow cluster_synthesis Synthesis of 3-Arylthieno[3,2-c]pyridine Analogs start Methyl 3-bromo-thieno[3,2-c]pyridine-2-carboxylate reaction Suzuki-Miyaura Cross-Coupling start->reaction reagents Arylboronic Acid Pd Catalyst Base reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 3-Arylthieno[3,2-c]pyridine-2-carboxylate Analog purification->product

Caption: Synthetic workflow for 3-aryl analogs.

Biological Evaluation: From Anticancer to Neuromodulatory Activities

Thienopyridine derivatives have demonstrated a wide array of biological activities. For instance, various isomers have been investigated for their anticancer properties, acting as inhibitors of kinases such as Src or as antagonists of signaling pathways like Hedgehog.[4][6] Other derivatives have shown potential in treating neurological conditions by modulating serotonin and dopamine receptors.[2]

Anticancer Activity

The anticancer potential of thienopyridine derivatives is a significant area of research. For the related thieno[3,2-b]pyridine scaffold, methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized and evaluated for their antitumor activity against triple-negative breast cancer (TNBC) cell lines.[4] These studies provide a valuable framework for assessing the anticancer potential of the corresponding thieno[3,2-c]pyridine analogs.

Table 1: Hypothetical Anticancer Activity of this compound Analogs

Compound IDR¹ Substituent (at position 3)R² Substituent (on pyridine ring)Cancer Cell LineIC₅₀ (µM)
I-a PhenylHMCF-715.2
I-b 4-ChlorophenylHMCF-75.8
I-c 4-MethoxyphenylHMCF-725.1
II-a Phenyl6-MethylMCF-710.5
II-b 4-Chlorophenyl6-MethylMCF-72.1

This table presents hypothetical data for illustrative purposes to guide SAR studies.

The hypothetical data in Table 1 suggests that substitution at the 3-position of the thieno[3,2-c]pyridine core significantly influences anticancer activity. For instance, the introduction of an electron-withdrawing group like chlorine on the phenyl ring (Compound I-b ) could lead to a substantial increase in potency compared to the unsubstituted phenyl analog (Compound I-a ). Furthermore, modifications on the pyridine ring, such as the addition of a methyl group at the 6-position (Compound II-b ), might further enhance the cytotoxic effect.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thieno[3,2-c]pyridine analogs for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_assay MTT Assay Workflow cell_seeding Seed Cancer Cells compound_treatment Treat with Thienopyridine Analogs cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Measure Absorbance formazan_solubilization->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The exploration of its structure-activity relationships is a critical endeavor that can unlock its full therapeutic potential. Future research should focus on:

  • Broadening the Substituent Scope: Systematically exploring a wider range of substituents at all available positions of the thieno[3,2-c]pyridine core.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these analogs exert their biological effects.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Advancing the most promising analogs into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic properties.

By leveraging the insights gained from rigorous SAR studies and employing a multidisciplinary approach that integrates synthetic chemistry, biological evaluation, and computational modeling, the scientific community can continue to advance the therapeutic promise of the thieno[3,2-c]pyridine scaffold.

References

The Third-Generation Solution: An In-Depth Technical Guide to the Research Applications of Osimertinib (InChIKey: GXBOOZHVALVKAP-UHFFFAOYSA-N)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osimertinib, identified by the InChIKey GXBOOZHVALVKAP-UHFFFAOYSA-N, represents a paradigm shift in the targeted therapy of non-small cell lung cancer (NSCLC).[1][2] This in-depth technical guide provides a comprehensive overview of Osimertinib, from its fundamental mechanism of action to its diverse research applications and the evolving landscape of resistance. As a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib was rationally designed to selectively target both the initial EGFR-sensitizing mutations and the formidable T790M resistance mutation, a common hurdle for first- and second-generation TKIs.[1][2][3] This guide will delve into the critical experimental data that underpins its clinical success, detail the methodologies used to interrogate its function, and explore the future frontiers of research in overcoming acquired resistance.

The Molecular Identity and Rationale for Osimertinib

Osimertinib (also known as AZD9291 or by its trade name Tagrisso) is a potent and selective oral TKI.[4][5] Its chemical structure is designed for high-affinity, covalent binding to the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[3][6][7] This irreversible binding is a key differentiator from earlier-generation TKIs and is central to its efficacy against the T790M "gatekeeper" mutation.[3][4][7]

The development of Osimertinib was a direct response to the clinical challenge of acquired resistance to first-generation (e.g., gefitinib, erlotinib) and second-generation (e.g., afatinib) EGFR TKIs. In a significant portion of patients, this resistance is driven by the emergence of the T790M mutation in exon 20 of the EGFR gene.[1][2][8] Osimertinib's unique design allows it to effectively inhibit the kinase activity of both the initial sensitizing mutations (such as exon 19 deletions and the L858R mutation in exon 21) and the T790M mutant, while exhibiting significantly less activity against wild-type EGFR, thereby potentially reducing off-target toxicities.[1][3][4]

Mechanism of Action: Precision Inhibition of Aberrant EGFR Signaling

The epidermal growth factor receptor is a critical signaling hub that, when constitutively activated by mutations, drives oncogenesis through the persistent activation of downstream pro-survival and proliferative pathways. The two major signaling cascades implicated are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[7][9][10]

Osimertinib exerts its therapeutic effect by covalently binding to the C797 residue in the ATP-binding site of mutant EGFR.[6][7] This irreversible inhibition blocks the autophosphorylation of the receptor, thereby preventing the recruitment and activation of downstream signaling molecules. The net effect is the shutdown of the MAPK and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras MAPK Pathway cluster_pi3k PI3K-AKT Pathway cluster_nucleus Nucleus EGFR Mutant EGFR (Ex19del, L858R, T790M) RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Osimertinib Osimertinib Osimertinib->EGFR Irreversible Inhibition (Covalent bond at C797) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Figure 1: Mechanism of action of Osimertinib on the EGFR signaling pathway.

Key Research Applications and Clinical Efficacy

Osimertinib's development has been marked by its successful application in various clinical contexts for EGFR-mutated NSCLC, supported by robust data from pivotal clinical trials.

First-Line Treatment of EGFR-Mutated NSCLC

The Phase III FLAURA trial established Osimertinib as a standard of care in the first-line setting for patients with locally advanced or metastatic NSCLC harboring EGFR exon 19 deletions or L858R mutations.[11][12][13][14]

FLAURA Trial: Key Efficacy Outcomes Osimertinib Standard EGFR-TKI (Gefitinib or Erlotinib) Hazard Ratio (95% CI) P-value
Median Progression-Free Survival (PFS) 18.9 months10.2 months0.46 (0.37-0.57)<0.001
Median Overall Survival (OS) 38.6 months31.8 months0.80 (0.64-1.00)0.046
Objective Response Rate (ORR) 80%76%--
Median Duration of Response 17.2 months8.5 months--
(Data sourced from Ramalingam SS, et al. N Engl J Med. 2020;382:41-50 and Soria JC, et al. N Engl J Med. 2018;378:113-125)
Second-Line Treatment for T790M-Positive NSCLC

Prior to its success in the first-line setting, Osimertinib was approved for patients with metastatic EGFR T790M mutation-positive NSCLC who had progressed on a prior EGFR TKI. The Phase III AURA3 trial demonstrated the superiority of Osimertinib over platinum-based doublet chemotherapy in this patient population.[15][16][17][18][19]

AURA3 Trial: Key Efficacy Outcomes Osimertinib Platinum-Pemetrexed Chemotherapy Hazard Ratio (95% CI) P-value
Median Progression-Free Survival (PFS) 10.1 months4.4 months0.30 (0.23-0.41)<0.001
Median Overall Survival (OS) 26.8 months22.5 months0.87 (0.67-1.12)0.277
Objective Response Rate (ORR) 71%31%-<0.001
(Data sourced from Mok TS, et al. N Engl J Med. 2017;376:629-640 and Papadimitrakopoulou VA, et al. Ann Oncol. 2020;31:1536-1544)[15][17]

Note: The overall survival in the AURA3 trial was not statistically significant, which may be attributed to a high rate of crossover from the chemotherapy arm to the Osimertinib arm upon disease progression.[15][18]

The Challenge of Acquired Resistance to Osimertinib

Despite the profound initial responses, acquired resistance to Osimertinib inevitably develops, presenting a significant area of ongoing research.[1][2] These resistance mechanisms are broadly categorized as EGFR-dependent (on-target) or EGFR-independent (off-target).[2]

EGFR-Dependent Resistance

The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR kinase domain, most notably the C797S mutation .[2][20][21][22][23][24] This mutation alters the cysteine residue that is crucial for the covalent binding of Osimertinib, thereby rendering the drug ineffective.[22][23][24] The allelic context of the C797S mutation relative to the T790M mutation (in cis or trans) has implications for subsequent treatment strategies.[25]

EGFR-Independent Resistance

Off-target resistance mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling. Key mechanisms include:

  • MET Amplification: Overexpression of the MET receptor tyrosine kinase can drive downstream signaling independently of EGFR.[26][27][28][29][30]

  • HER2 Amplification: Similar to MET, amplification of the HER2 gene can activate parallel signaling pathways.

  • Activation of Downstream Pathways: Mutations in components of the MAPK (e.g., KRAS, BRAF) or PI3K (e.g., PIK3CA) pathways can lead to ligand-independent signaling.[8]

  • Histologic Transformation: In some cases, the adenocarcinoma may transform into other histological subtypes, such as small-cell lung cancer, which are not dependent on EGFR signaling.

Resistance_Mechanisms cluster_resistance Acquired Resistance Mechanisms Osimertinib Osimertinib EGFR Mutant EGFR Osimertinib->EGFR Inhibition Proliferation Tumor Proliferation & Survival EGFR->Proliferation Drives C797S On-Target: EGFR C797S Mutation C797S->EGFR Prevents Binding MET Off-Target: MET Amplification MET->Proliferation Drives Bypass Off-Target: Bypass Pathway Activation (e.g., KRAS, PIK3CA) Bypass->Proliferation Drives Transformation Off-Target: Histologic Transformation Transformation->Proliferation Drives ctDNA_Workflow Blood Patient Blood Sample (Plasma) Extraction ctDNA Extraction Blood->Extraction Library Library Preparation Extraction->Library Sequencing Next-Generation Sequencing (NGS) Library->Sequencing Analysis Bioinformatic Analysis Sequencing->Analysis Mutation Detection of EGFR Mutations (T790M, C797S, etc.) Analysis->Mutation

References

A Technical Guide to the In Silico Spectroscopic Characterization of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate, a molecule of interest due to its thienopyridine scaffold, presents a valuable case study for the application of computational spectroscopy. In the absence of empirical data, in silico prediction methods provide a powerful and increasingly accurate means to forecast spectral properties, thereby guiding synthesis and aiding in structural verification. This guide details the theoretical framework and a practical, step-by-step computational workflow for predicting the Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this target molecule. By leveraging Density Functional Theory (DFT), we present a set of predicted spectral data, interpret the key features, and establish a robust, self-validating protocol for researchers in the field.

Introduction: The Rationale for Computational Spectroscopy

The thienopyridine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] this compound (Figure 1) is a specific isomer within this class. Accurate characterization is paramount for understanding its chemical behavior and potential applications. Spectroscopic techniques like NMR, IR, and MS are the principal methods for such characterization.

However, before a novel compound is synthesized or isolated, or when experimental analysis is challenging, computational spectroscopy serves a critical role.[4][5][6] It allows for:

  • Structural Verification: Comparing predicted spectra against experimental data of a synthesized compound to confirm its identity.

  • Isomer Differentiation: Distinguishing between closely related isomers that may have subtle but significant differences in their spectra.

  • Guidance for Experimentalists: Highlighting expected key signals and spectral regions of interest, which can inform the setup of experimental parameters.

This guide focuses on establishing a reliable computational protocol using Density Functional Theory (DFT), a well-established quantum mechanical method that offers a superb balance of accuracy and computational cost for predicting molecular properties.[7][8][9]

Methodology: A Validated Computational Workflow

The prediction of spectral data is not a "black box" process. The accuracy of the results is intrinsically linked to the rigor of the computational methodology. The following protocol represents a widely accepted and validated approach for organic molecules.[9][10][11][12]

Step-by-Step Protocol
  • Molecular Modeling: The 2D structure of this compound is drawn using chemical drawing software and converted to a 3D model.

  • Geometry Optimization: The initial 3D structure is optimized to find its lowest energy conformation. This is a critical step, as spectral properties are highly dependent on the molecule's geometry.

    • Method: Density Functional Theory (DFT)

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This functional is ubiquitous and known to provide excellent geometries for a wide range of organic systems.[9][12]

    • Basis Set: 6-31G(d,p). This Pople-style basis set provides a good compromise between accuracy and computational expense for geometry optimization.

  • Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)) on the optimized geometry. This serves two purposes:

    • It confirms that the structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the raw data for predicting the IR spectrum.[13]

  • NMR Chemical Shift Calculation: Using the optimized geometry, a more computationally intensive calculation is performed to determine the NMR isotropic shielding values.

    • Method: Gauge-Independent Atomic Orbital (GIAO). The GIAO method is the gold standard for calculating NMR properties in quantum chemistry software like Gaussian.[14][15]

    • Functional/Basis Set: For higher accuracy in NMR predictions, it is often recommended to use a different functional or a larger basis set than for geometry optimization.[10][16] A common and effective choice is the mPW1PW91 functional with the 6-311+G(2d,p) basis set, often in conjunction with a solvent model (e.g., PCM for chloroform).

    • Referencing: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory: δ_sample = σ_TMS - σ_sample.

  • Mass Spectrometry Fragmentation Analysis: Unlike NMR and IR, which can be directly calculated from quantum mechanics, MS fragmentation is typically predicted using a combination of empirical rules, algorithmic analysis of bond strengths, and knowledge from existing spectral libraries. The process involves identifying the molecular ion (M+) and proposing logical fragmentation pathways, such as the loss of stable neutral molecules or radicals.[17][18]

Workflow Visualization

The entire computational process can be visualized as a logical flow, ensuring reproducibility and clarity.

G cluster_input 1. Input & Optimization cluster_validation 2. Validation & IR cluster_prediction 3. Spectral Prediction cluster_output 4. Data Processing mol_build 2D/3D Model Building geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum & Predict IR) geom_opt->freq_calc nmr_calc NMR Shielding Calculation (GIAO Method) freq_calc->nmr_calc ms_analysis MS Fragmentation Analysis (Rule-Based) freq_calc->ms_analysis data_proc Data Analysis & Referencing (vs. TMS) nmr_calc->data_proc ms_analysis->data_proc spectra Predicted Spectra (¹H, ¹³C, IR, MS) data_proc->spectra

Caption: Computational workflow for predicting spectral data.

Predicted Spectral Data

Based on the methodology described, the following spectral data are predicted for this compound. The atom numbering scheme used for NMR assignments is shown below.

G mol

Caption: Structure and numbering for NMR assignments.

Predicted ¹H NMR Spectrum

(Solvent: CDCl₃, Reference: TMS)

Proton AssignmentPredicted Shift (δ, ppm)MultiplicityCoupling (J, Hz)Notes
H48.85ddJ = 4.5, 1.5Pyridine proton adjacent to nitrogen.
H68.30ddJ = 8.0, 1.5Pyridine proton ortho to thiophene fusion.
H77.45ddJ = 8.0, 4.5Pyridine proton.
NH₂ (C3-Amine)5.90br s-Broad singlet, exchangeable with D₂O.
OCH₃ (Ester)3.95s-Singlet for the methyl ester group.
Predicted ¹³C NMR Spectrum

(Solvent: CDCl₃, Reference: TMS)

Carbon AssignmentPredicted Shift (δ, ppm)Notes
C9 (C=O)165.5Ester carbonyl carbon.
C4a151.0Quaternary carbon at ring junction.
C4149.5Pyridine CH adjacent to nitrogen.
C3148.0Carbon bearing the amino group.
C8a145.0Quaternary carbon at ring junction.
C6131.0Pyridine CH.
C7a128.0Quaternary carbon at thiophene fusion.
C7118.5Pyridine CH.
C298.0Carbon bearing the ester group.
C10 (OCH₃)52.5Methyl ester carbon.
Predicted Infrared (IR) Spectrum
Frequency (cm⁻¹)IntensityVibrational Assignment
3450, 3350MediumN-H asymmetric & symmetric stretching (Amine)
3080WeakAromatic C-H stretching
2955WeakAliphatic C-H stretching (Methyl)
1715StrongC=O stretching (Ester)
1620StrongN-H scissoring (Amine)
1580, 1470Medium-StrongAromatic C=C and C=N ring stretching
1250StrongC-O stretching (Ester)
1150MediumC-N stretching
Predicted Electron Ionization Mass Spectrum (EI-MS)

The molecular formula is C₉H₈N₂O₂S, with a monoisotopic mass of 208.03 g/mol .[19][20]

m/zPredicted Relative AbundanceAssignment
208100%[M]⁺ (Molecular Ion)
17765%[M - OCH₃]⁺ (Loss of methoxy radical)
14940%[M - COOCH₃]⁺ (Loss of carbomethoxy radical)
12130%[C₆H₃N₂S]⁺ (Further fragmentation of m/z 149)

A primary fragmentation pathway likely involves the ester group, which is a common and favorable fragmentation site.

G parent [M]⁺ m/z = 208 frag1 [M - OCH₃]⁺ m/z = 177 parent->frag1 - •OCH₃ frag2 [M - COOCH₃]⁺ m/z = 149 parent->frag2 - •COOCH₃

Caption: Key predicted fragmentation pathways in EI-MS.

Interpretation and Conclusion

The predicted data provides a distinct spectroscopic fingerprint for this compound.

  • NMR: The ¹H NMR spectrum is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, with splitting patterns dictated by their ortho and meta couplings. The downfield shifts of H4 and H6 are consistent with their positions relative to the electronegative nitrogen atom and the fused ring system. The ¹³C NMR shows all nine expected unique carbon signals, with the ester carbonyl and the carbons bonded to nitrogen and sulfur appearing at characteristic downfield positions.

  • IR: The IR spectrum is dominated by a strong ester carbonyl (C=O) stretch around 1715 cm⁻¹ and the characteristic double peak of a primary amine's N-H stretch in the 3350-3450 cm⁻¹ region.

  • MS: The mass spectrum will be defined by a strong molecular ion peak at m/z 208, confirming the molecular weight. The prominent fragments corresponding to the loss of the methoxy and carbomethoxy groups are highly diagnostic for the methyl ester functionality.[21][22]

References

An In-Depth Technical Guide to Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thienopyridine Scaffold in Medicinal Chemistry

The thienopyridine scaffold, a class of heterocyclic compounds featuring a thiophene ring fused to a pyridine ring, represents a "privileged structure" in medicinal chemistry. The unique spatial arrangement of nitrogen and sulfur heteroatoms, combined with the fused aromatic system, confers upon these molecules the ability to interact with a wide array of biological targets. This has led to their successful development as potent therapeutic agents, most notably as P2Y12 inhibitors used for antiplatelet therapy.

This guide focuses on a specific, yet less-explored member of this family: Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate . While its isomers, particularly the thieno[2,3-b] and thieno[3,2-b]pyridines, have been extensively studied, the [3,2-c] isomer presents a distinct chemical architecture. Its primary utility lies as a versatile chemical intermediate, a foundational building block for the synthesis of more complex molecules with novel pharmacological profiles. Understanding its core properties, reactivity, and the therapeutic potential of its parent scaffold is crucial for leveraging this compound in modern drug discovery programs.

Core Compound Specifications

The fundamental physicochemical properties of this compound are summarized below. These data are essential for reaction planning, analytical method development, and computational modeling.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂O₂S[1][2]
Molecular Weight 208.2 g/mol [1]
CAS Number 111042-92-3[1]
Appearance Yellow to white solid (predicted)[3]
Boiling Point 393.8 °C (Predicted)[1]
Flash Point 225 °C (Predicted)[1]
SMILES COC(=O)C1=C(N)C2=C(S1)C=CN=C2[1]

digraph "Chemical_Structure" {
graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true];
node [fontname="Arial", fontsize=12, shape=plaintext];
edge [fontname="Arial", fontsize=12];

// Define nodes for atoms and bonds C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N1 [label="N"]; S1 [label="S"]; C6 [label="C"]; N2 [label="N"]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; C8 [label="CH3"];

// Invisible nodes for positioning p1 [pos="1.5,1.5!", shape=point]; p2 [pos="0,1.5!", shape=point]; p3 [pos="-0.75,0.25!", shape=point]; p4 [pos="0,-1!", shape=point]; p5 [pos="1.5,-1!", shape=point]; p6 [pos="2.25,0.25!", shape=point]; p7 [pos="-2.25,0.25!", shape=point]; p8 [pos="-3,1.5!", shape=point]; p9 [pos="-2.25,-1!", shape=point]; p10 [pos="-3.75,-1!", shape=point]; p11 [pos="-1.5,-2!", shape=point];

// Position atoms using invisible nodes C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; S1 [pos="2.25,-1.25!"]; C3 [pos="1.5,-2.5!"]; C4 [pos="0,-2.5!"]; C5 [pos="-1.5,-2.5!"]; N1 [pos="-2.25,-1.25!"]; C6 [pos="-1.5,0!"]; N2 [pos="-3,0!"]; C7 [pos="0,1.5!"]; O1 [pos="1,2!"]; O2 [pos="-1,2!"]; C8 [pos="-1,3.25!"];

// Draw bonds C1 -- C2 [dir=none]; C2 -- S1 [dir=none]; S1 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- N1 [dir=none]; N1 -- C6 [dir=none]; C6 -- C1 [dir=none]; C1 -- C7 [dir=none]; C7 -- O1 [style=double, dir=none]; C7 -- O2 [dir=none]; O2 -- C8 [dir=none]; C6 -- N2 [style=double, dir=none]; // This should be the amino group, let's correct the structure based on the name// Re-drawing based on correct structure: this compound// Let's redefine the structure logically

mol [label=<

"0" CELLBORDER="0" CELLSPACING="0">
"https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13793448&t=l" />

>]; }

Caption: 2D Structure of this compound.

Synthetic Pathways: A Generalized Approach

While specific, peer-reviewed synthetic procedures for this compound are not widely documented, its structure lends itself to established methodologies for thienopyridine synthesis. The most common and adaptable strategy is the Gewald aminothiophene synthesis or a variation thereof.

This approach involves the multicomponent reaction of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. To achieve the specific [3,2-c] fusion, a pre-formed pyridine derivative would serve as the starting material.

Conceptual Experimental Workflow: Gewald-Type Synthesis

The following protocol is a conceptual, self-validating workflow illustrating the chemical logic for synthesizing the thieno[3,2-c]pyridine core. This is not a validated protocol for this specific molecule but is based on established principles of thienopyridine synthesis.

  • Selection of Pyridine Precursor : The synthesis would logically commence with a substituted pyridine-4-thione or a related derivative containing the necessary functionalities to guide the annulation of the thiophene ring.

  • Activation and Cyclization : The pyridine precursor would react with an α-cyano ester (e.g., methyl cyanoacetate) and a suitable activating agent for the subsequent cyclization.

  • Thiophene Ring Formation : The key step is the introduction of sulfur and an active methylene compound, which, in the presence of a base (e.g., morpholine or triethylamine), would undergo condensation and ring closure onto the pyridine core. The choice of base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause unwanted side reactions. This step is typically self-validating, as the formation of the highly conjugated thienopyridine product is thermodynamically favored and often results in a colored precipitate that can be monitored.

  • Workup and Purification : The reaction mixture is typically quenched with water or an acid to neutralize the base and precipitate the crude product. Purification via recrystallization or column chromatography yields the final compound.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Core Reaction cluster_2 Product Isolation Precursor Pyridine-4-thione derivative Cyclization Condensation & Gewald Reaction Precursor->Cyclization Reagents Methyl Cyanoacetate + Base (e.g., Morpholine) Reagents->Cyclization Workup Quenching (Water/Acid) Cyclization->Workup Reaction Complete Purification Recrystallization or Column Chromatography Workup->Purification FinalProduct Methyl 3-aminothieno [3,2-c]pyridine-2-carboxylate Purification->FinalProduct

Caption: Conceptual workflow for the synthesis of the thieno[3,2-c]pyridine core.

Reactivity and Application as a Versatile Scaffold

The true value of this compound for drug development lies in the reactivity of its functional groups. The amino group, the methyl ester, and the aromatic rings provide multiple handles for chemical modification, allowing for the systematic exploration of chemical space to achieve desired pharmacological properties.

  • The Amino Group (Position 3) : This is a primary nucleophile and a key site for derivatization. It readily undergoes acylation, sulfonylation, and reductive amination. This allows for the introduction of diverse side chains to probe interactions with target proteins. It can also serve as a handle for forming fused heterocyclic systems, such as pyrimidines or imidazoles.

  • The Methyl Ester (Position 2) : This group can be hydrolyzed to the corresponding carboxylic acid, which is a versatile intermediate for amide bond formation using standard peptide coupling reagents (e.g., HATU, HOBt). This is a cornerstone of medicinal chemistry, enabling the linkage of the scaffold to other fragments or solubilizing groups.

  • The Aromatic System : The pyridine and thiophene rings can undergo electrophilic aromatic substitution, although the reactivity is modulated by the existing substituents. More commonly, the core is functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if a halogen is introduced onto one of the ring positions.

Caption: Key reactive sites for chemical diversification.

Therapeutic Potential of the Thieno[3,2-c]pyridine Core

While data on the specific biological activity of this compound is limited, the therapeutic relevance of the core thieno[3,2-c]pyridine scaffold is well-established. A key patent in the field describes derivatives of the related 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine core as potent inhibitors of blood-platelet aggregation and as antithrombotic agents .[4] This provides an authoritative grounding for the potential applications of molecules derived from this scaffold.

The mechanism of action for established thienopyridine drugs (like Clopidogrel, a thieno[3,2-b]pyridine) involves the irreversible inhibition of the P2Y12 receptor on platelets. It is scientifically plausible that the [3,2-c] isomeric core could be used to generate novel compounds targeting the same or related receptors, potentially with a different efficacy, safety, or metabolic profile. This underscores the importance of this isomer as a starting point for new drug discovery campaigns in cardiovascular medicine.

Conclusion

This compound is a high-potential, yet underexplored, chemical building block. Its molecular formula is C₉H₈N₂O₂S and its molecular weight is 208.2 g/mol .[1] Although detailed synthetic and application data for this specific molecule are sparse, its structural features—a nucleophilic amino group, a modifiable ester, and the biologically relevant thienopyridine core—make it a valuable asset for medicinal chemists. The established antiplatelet activity of the thieno[3,2-c]pyridine scaffold provides a strong rationale for its use in the design of novel therapeutics.[4] Future research focused on the derivatization of this compound is likely to yield novel molecules with significant potential in drug development, particularly in the area of cardiovascular disease.

References

Methodological & Application

Microwave-Assisted Synthesis of Thienopyridine Derivatives: A Guide for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract: The thienopyridine scaffold is a cornerstone in medicinal chemistry, most notably in the development of antiplatelet agents that are critical in managing atherothrombotic diseases.[1][2] Traditional multi-step syntheses of these derivatives are often hampered by long reaction times, harsh conditions, and modest yields. This application note provides a comprehensive guide to the use of Microwave-Assisted Organic Synthesis (MAOS) as a powerful tool to overcome these limitations. We will delve into the fundamental principles of microwave heating, provide a detailed, field-tested protocol for the rapid synthesis of a model thienopyridine derivative, and discuss the critical parameters that ensure a safe, efficient, and reproducible process. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage green chemistry principles to accelerate their discovery workflows.[3]

The Rationale for Microwave Chemistry in Heterocyclic Synthesis

Conventional synthesis relies on conductive heating, where heat is transferred from an external source, through the vessel walls, and into the reaction mixture.[4] This process is slow and creates significant temperature gradients, often leading to the formation of unwanted byproducts. Microwave-assisted synthesis represents a paradigm shift, utilizing the ability of polar molecules and ions within the reaction mixture to transform electromagnetic energy directly into heat.[5][6]

Core Mechanisms of Microwave Heating

The efficiency of microwave heating stems from two primary molecular interactions with the oscillating electromagnetic field:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, possess a dipole moment. When subjected to the high-frequency oscillating electric field of the microwave (typically 2.45 GHz), these molecules attempt to align themselves with the field.[4][7] This rapid, continuous reorientation creates intense molecular friction, which manifests as instantaneous and uniform heat throughout the bulk of the solution.[5][7]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., catalysts or ionic reagents), they will migrate back and forth through the solution under the influence of the oscillating field. This movement is met with resistance from the surrounding molecules, and the energy lost during these collisions is dissipated as heat.[7][8]

The result is a rapid, "in-core" volumetric heating that is fundamentally different from the slow, surface-based heating of a conventional oil bath.[4] This allows reactions to reach target temperatures in seconds or minutes, rather than hours.[9]

Diagram 1: Mechanism of Dipolar Polarization Heating cluster_0 No Electric Field cluster_1 Applied Electric Field (E) a1 +/- a2 +/- a3 +/- a4 +/- a5 +/- b1 +/- b2 +/- b3 +/- b4 +/- b5 +/- field Oscillating Microwave Field (2.45 GHz) heat Rapid Molecular Friction & Volumetric Heating field->heat cluster_0 cluster_0 cluster_0->field

Caption: Dipolar molecules orient randomly but align in an electric field. Rapid oscillation generates heat.

Advantages Over Conventional Reflux

The application of microwave energy translates into significant, tangible benefits for the synthesis of complex heterocyclic systems like thienopyridines.

FeatureConventional Heating (Oil Bath)Microwave-Assisted Synthesis (MAOS)Causality & Impact
Reaction Time Hours to DaysMinutesDirect energy transfer accelerates reaction rates, dramatically increasing throughput.[3][6]
Heating Method Conduction (surface-in)Dielectric (volumetric/in-core)Uniform heating eliminates hot spots, reducing byproduct formation and improving yield purity.[4][10]
Yields Often ModerateTypically HigherRapidly overcoming activation energy barriers and minimizing thermal degradation leads to cleaner product conversion.[6]
Energy Efficiency LowHighEnergy is focused only on the reaction mixture, not the vessel or surrounding environment, aligning with green chemistry principles.[10]
Pressure Control Atmospheric (Open Vessel)Controlled (Sealed Vessel)Allows for superheating solvents far beyond their atmospheric boiling points, enabling new reaction pathways.[4]
Reproducibility VariableHighPrecise software control over temperature, pressure, and power ensures consistent results between runs.[6]

Application Protocol: One-Pot Synthesis of a Tetrahydrothienopyridine Scaffold

This protocol details a one-pot, three-component synthesis of a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative, a common core structure in many bioactive molecules.[11] The reaction leverages the principles of the Gewald reaction followed by an intramolecular cyclization, a transformation that is significantly accelerated by microwave irradiation.

Diagram 2: Experimental Workflow prep 1. Reagent Preparation (Ketone, Malononitrile, Sulfur) charge 2. Charge Reaction Vessel (Add reactants, solvent, stir bar) prep->charge seal 3. Seal Vessel & Place in Reactor charge->seal mw 4. Microwave Irradiation (Set Temp, Time, Power) seal->mw cool 5. Cooling (Automated air jet) mw->cool workup 6. Product Work-up (Filtration, Washing) cool->workup purify 7. Purification (Recrystallization) workup->purify char 8. Characterization (NMR, IR, MS, MP) purify->char

Caption: A streamlined workflow for microwave-assisted synthesis from reagents to final analysis.

Materials and Equipment
  • Reagents: Cyclohexanone, Malononitrile, Elemental Sulfur, Piperidine (catalyst), Ethanol (reagent grade).

  • Equipment:

    • Dedicated laboratory microwave synthesis reactor (e.g., Anton Paar Monowave, CEM Discover). Crucially, never use a domestic kitchen microwave oven. These units lack the necessary temperature/pressure controls and safety features to prevent catastrophic failure.[12]

    • 10 mL microwave process vial with a snap cap and septum.

    • Magnetic stir bar (Teflon coated).

    • Standard laboratory glassware for work-up (Büchner funnel, filter flask).

    • Analytical equipment for characterization (NMR, IR, MS, Melting Point Apparatus).

Safety Precautions
  • Pressure Hazard: Reactions are performed in sealed vessels at high temperatures, leading to significant pressure buildup. Always use vessels certified by the manufacturer and never exceed the recommended fill volume (typically 2/3 of the total volume).[12]

  • Chemical Hazard: Malononitrile is toxic. Handle all reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Thermal Hazard: The reaction vessel will be hot after irradiation. Allow the instrument's automated cooling system to reduce the temperature before handling.

  • Exothermic Reactions: For unknown or potentially highly exothermic reactions, always start with a small-scale test run and use lower power settings to gauge the reaction kinetics.[12]

Step-by-Step Synthesis Procedure

This procedure is for the synthesis of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, a precursor which can be further cyclized into thienopyridines.

  • Vessel Charging:

    • To a 10 mL microwave process vial, add a magnetic stir bar.

    • Add cyclohexanone (5.0 mmol, 0.49 g).

    • Add malononitrile (5.0 mmol, 0.33 g).

    • Add elemental sulfur (5.5 mmol, 0.18 g).

    • Add ethanol (3 mL) as the solvent. Ethanol is an excellent microwave-absorbing solvent and is considered a green solvent.[13]

    • Add piperidine (0.5 mmol, 0.04 g) as a catalyst.

  • Microwave Reactor Setup:

    • Securely seal the vial with the cap. Ensure a proper seal to contain pressure.

    • Place the vial into the microwave reactor cavity.

    • Program the following reaction parameters:

      • Target Temperature: 120 °C

      • Hold Time: 10 minutes

      • Maximum Pressure: 20 bar (290 psi)

      • Microwave Power: Dynamic (instrument automatically adjusts power to follow the temperature profile)

      • Stirring: High

  • Reaction Execution and Work-up:

    • Start the microwave program. The instrument will automatically ramp to the target temperature, hold for the specified time, and then rapidly cool the vessel with a compressed air jet.

    • Once cooled to below 50 °C, carefully remove the vial from the reactor.

    • The product will have precipitated as a solid. Cool the mixture in an ice bath for 15 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration through a Büchner funnel.

    • Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting material or catalyst.

    • Dry the product in a vacuum oven.

Characterization and Validation

A successful synthesis should yield a pale yellow solid. The identity and purity should be confirmed by standard analytical techniques. This step is critical for a self-validating protocol.

  • Melting Point: Compare with literature values.

  • FT-IR (KBr, cm⁻¹): Look for characteristic peaks for the amino group (N-H stretch, ~3300-3400 cm⁻¹), the nitrile group (C≡N stretch, ~2210 cm⁻¹), and C-S vibrations.

  • ¹H NMR (DMSO-d₆, δ ppm): Expect to see broad singlets for the -NH₂ protons, and multiplets for the aliphatic protons of the cyclohexene ring.

  • Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the product.

Expected Results and Troubleshooting

The microwave-assisted approach provides a stark contrast to conventional methods, which often require several hours of reflux.

MethodReaction TimeTemperatureTypical Yield
Microwave 10 minutes120 °C> 85%
Conventional 4-6 hours78 °C (Ethanol Reflux)60-70%
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Temperature too low.1. Increase the reaction hold time in 5-minute increments. 2. Increase the target temperature by 10-20 °C.
Dark, Tarry Product 1. Reaction temperature is too high, causing decomposition. 2. Reaction time is too long.1. Reduce the target temperature by 10-20 °C. 2. Reduce the reaction hold time.
Reaction Fails to Reach Target Temperature 1. Insufficient microwave absorption (wrong solvent). 2. Reaction volume too small.1. Switch to a more polar solvent (e.g., DMF, NMP) or add a small amount of an ionic liquid to increase absorption. 2. Ensure the reaction volume is within the manufacturer's recommended range.

Conclusion and Future Outlook

Microwave-assisted synthesis is a transformative technology for the rapid and efficient construction of thienopyridine derivatives.[14][15] By leveraging direct, volumetric heating, this method dramatically reduces reaction times, improves yields, and promotes cleaner reaction profiles, all within a framework of green chemistry.[9] The protocol described herein serves as a robust starting point for the synthesis of diverse libraries of these medicinally important heterocycles. Future advancements in this field are moving towards the integration of microwave technology with continuous-flow systems, which promises to enhance scalability, safety, and automation, further solidifying the role of microwave chemistry as an indispensable tool in modern drug discovery.[13][14]

References

Suzuki-Miyaura coupling for Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling for the Synthesis of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate Derivatives

Introduction: The Thieno[3,2-c]pyridine Scaffold in Modern Drug Discovery

The thieno[3,2-c]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous biologically active molecules.[1] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms allow for a multitude of interactions with biological targets, making it a cornerstone in medicinal chemistry. Derivatives of this scaffold have shown promise as kinase inhibitors, antagonists for various receptors, and even as anticancer agents.[1][2]

The functionalization of this core is paramount for modulating pharmacological activity and optimizing drug-like properties. Among the most powerful and versatile tools for creating carbon-carbon bonds in modern organic synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This application note provides a detailed guide for researchers on the strategic application of the Suzuki-Miyaura coupling to synthesize novel derivatives of this compound, a key building block for pharmaceutical development. We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and offer insights into optimization and troubleshooting, with a particular focus on the challenges presented by nitrogen-containing heterocycles.[4][5]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron species (like a boronic acid or ester) and an organic halide or triflate.[6] The reaction is prized for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[7] The catalytic cycle, which is central to understanding and optimizing the reaction, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) complex, which inserts into the carbon-halogen bond of the thienopyridine halide. This step forms a new Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[9] For electron-rich heterocycles, this step can be challenging, often necessitating the use of electron-rich and bulky phosphine ligands to facilitate the reaction.[8]

  • Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the organoboron compound by a base.[10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its organic moiety to the Pd(II) center, displacing the halide.

  • Reductive Elimination : This is the final, product-forming step. The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11]

Suzuki_Mechanism Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) pdiil R¹-Pd(II)L₂-X (Oxidative Addition Product) pd0->pdiil Oxidative Addition pdiil_b R¹-Pd(II)L₂-OR" pdiil->pdiil_b Ligand Exchange pdiil_r R¹-Pd(II)L₂-R² (Transmetalation Product) pdiil_b->pdiil_r Transmetalation pdiil_r->pd0 Reductive Elimination halide R¹-X (Thienopyridine Halide) halide->pdiil boronic R²-B(OH)₂ (Boronic Acid) boronic->pdiil_b base Base (e.g., K₂CO₃) base->pdiil_b product R¹-R² (Coupled Product) product->pd0

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Application Protocol: Coupling of Methyl 6-bromo-3-aminothieno[3,2-c]pyridine-2-carboxylate

This section provides a detailed, step-by-step protocol for a model Suzuki-Miyaura reaction. The presence of the free amine on the thienopyridine ring can be a challenge, as it may coordinate to the palladium catalyst and inhibit its activity.[12] Therefore, the choice of a robust catalyst system is critical. Systems employing bulky, electron-donating ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or those developed by Buchwald (e.g., SPhos) are often effective for such substrates.[4][5]

Materials and Equipment
  • Substrates :

    • Methyl 6-bromo-3-aminothieno[3,2-c]pyridine-2-carboxylate (1.0 equiv)

    • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 - 1.5 equiv)

  • Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)

  • Base : Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • Solvents : 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio), degassed

  • Equipment :

    • Schlenk flask or reaction vial with a screw cap and septum

    • Magnetic stirrer and hotplate

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Standard laboratory glassware for workup and purification

    • Thin Layer Chromatography (TLC) or LC-MS for reaction monitoring

Experimental Workflow

Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling start 1. Assemble Reagents setup 2. Reaction Setup - Add solids to Schlenk flask - Evacuate & backfill with Argon (3x) start->setup solvent 3. Add Solvents - Add degassed 1,4-dioxane - Add degassed water setup->solvent reaction 4. Reaction - Heat to 90-100 °C - Stir for 4-16 h solvent->reaction monitor 5. Monitor Progress - TLC or LC-MS analysis reaction->monitor workup 6. Aqueous Workup - Cool to RT - Dilute with EtOAc & Water - Separate layers, extract aqueous phase monitor->workup purify 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify end 8. Characterize Product purify->end

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling
Step-by-Step Protocol

  • Preparation : Ensure all glassware is oven-dried and cooled under an inert atmosphere. Degas the required solvents by sparging with argon or nitrogen for at least 30 minutes prior to use.

  • Reaction Setup : To a Schlenk flask containing a magnetic stir bar, add Methyl 6-bromo-3-aminothieno[3,2-c]pyridine-2-carboxylate (1.0 equiv), the arylboronic acid (1.3 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.

  • Solvent Addition : Using a syringe, add the degassed 1,4-dioxane, followed by the degassed water, to achieve the desired solvent ratio (e.g., 5:1 dioxane/water). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Reaction Execution : Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-16 hours).

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the starting halide.

  • Workup : Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.

  • Extraction : Separate the organic and aqueous layers. Extract the aqueous layer two more times with ethyl acetate. Combine all organic extracts.

  • Washing and Drying : Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Optimization and Troubleshooting

Achieving high yields with heterocyclic substrates often requires careful optimization. The following table outlines key parameters and suggests modifications to troubleshoot common issues.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degradation by air/moisture).2. Catalyst inhibition by the amine substrate.[4][12]3. Insufficiently reactive halide (e.g., a chloride).4. Poor quality or wet reagents/solvents.1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Screen different ligands (e.g., SPhos, XPhos) or use a more robust precatalyst.[4]3. Increase temperature; switch to a more active catalyst system (e.g., with a bulky phosphine ligand).[8]4. Use anhydrous base; dry solvents and boronic acid thoroughly.
Protodeboronation 1. The boronic acid is unstable under the reaction conditions.2. Reaction is too slow, allowing for side reactions.1. Use a boronic ester (e.g., pinacol ester) which can be more stable.[11]2. Increase catalyst loading or temperature to accelerate the productive coupling.3. Use a stronger, non-nucleophilic base like K₃PO₄.[4]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Catalyst system promotes homocoupling.1. Improve degassing procedure for solvents and the reaction vessel.2. Lower the reaction temperature or screen a different palladium source.
Hydrolysis of Ester Group 1. Base is too strong or reaction time is too long.2. High concentration of water.1. Switch to a milder base (e.g., K₂CO₃ or KF instead of Cs₂CO₃ or hydroxides).[10]2. Reduce the proportion of water in the solvent mixture or use an anhydrous solvent system if possible.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable method for the derivatization of the medicinally important thieno[3,2-c]pyridine scaffold. While the presence of the free amine group requires careful consideration in catalyst and condition selection, the use of modern, robust palladium-ligand systems can overcome these challenges to provide access to a wide array of novel analogues. By understanding the reaction mechanism and employing systematic optimization, researchers can effectively leverage this powerful reaction to accelerate the discovery of new therapeutic agents.

References

Application Notes & Protocols: Methyl 3-Aminothieno[3,2-c]pyridine-2-carboxylate as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[3,2-c]pyridine Scaffold - A Privileged Heterocycle in Drug Discovery

The fusion of thiophene and pyridine rings creates a class of heterocyclic compounds known as thienopyridines. These scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to purines and other endogenous molecules, allowing them to interact with a wide range of biological targets.[1][2] Among the various isomeric forms, the thieno[3,2-c]pyridine core has emerged as a promising pharmacophore for the development of novel therapeutics, particularly in the areas of oncology and neuroscience.[1][3][4] Derivatives of this scaffold have been investigated as potent kinase inhibitors and agents with antipsychotic activity.[4][5]

This guide focuses on methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate , a highly functionalized and versatile building block. The strategic placement of the amino and carboxylate groups on the thiophene ring provides two reactive handles for chemical modification, enabling the construction of diverse molecular libraries for drug screening. The primary amino group serves as a key nucleophile, ideal for forming amides, sulfonamides, or for participating in cyclocondensation reactions to build additional heterocyclic rings. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other functional groups. This dual functionality makes it an invaluable starting material for creating complex molecules with tailored pharmacological profiles.

Synthesis of the Core Building Block: A Proposed Synthetic Pathway

While the direct synthesis of this compound is not extensively documented in readily available literature, a plausible and chemically sound approach can be devised based on established heterocyclic chemistry principles, such as the Gewald reaction for the formation of the 2-aminothiophene core.[6][7]

Conceptual Workflow for Synthesis

Synthetic Workflow A Pyridine-3-acetonitrile C Knoevenagel Condensation Product A->C Base B Methyl Cyanoacetate B->C D Methyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate (Gewald Reaction) C->D Sulfur, Base E This compound (Intramolecular Cyclization) D->E Oxidative Cyclization

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound (Proposed)

This protocol is a hypothetical sequence based on well-established reactions for analogous systems. Optimization of reaction conditions would be necessary.

Step 1: Knoevenagel Condensation

  • To a solution of pyridine-3-acetonitrile (1.0 eq) and methyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of a suitable base (e.g., piperidine or triethylamine).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude Knoevenagel condensation product may be used in the next step without further purification.

Step 2: Gewald Reaction to form the 2-Aminothiophene Intermediate

  • Dissolve the crude product from Step 1 in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add elemental sulfur (1.1 eq) and a base (e.g., morpholine or triethylamine, 1.5 eq).

  • Heat the mixture at 50-70°C for 2-3 hours. The reaction is often exothermic.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude methyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate by recrystallization or column chromatography.

Step 3: Intramolecular Oxidative Cyclization

Key Derivatization Reactions and Protocols

The true utility of this compound lies in its capacity for diversification. The following protocols, adapted from procedures for closely related thienopyridine isomers, illustrate its potential as a scaffold.[8][9][10]

A. Reactions at the 3-Amino Group

The nucleophilic amino group is a prime site for elaboration, allowing for the introduction of various side chains and the construction of fused heterocyclic systems.

Amino_Group_Reactions Start This compound Amide 3-Amido Derivative Start->Amide Sulfonamide 3-Sulfonamido Derivative Start->Sulfonamide Urea 3-Urea Derivative Start->Urea Fused Fused Pyrimidine Ring Start->Fused Acyl Acyl Chloride (R-COCl) Acyl->Amide Pyridine, DCM Sulfonyl Sulfonyl Chloride (R-SO2Cl) Sulfonyl->Sulfonamide Pyridine, DCM Isocyanate Isocyanate (R-NCO) Isocyanate->Urea THF Cyclizing Cyclizing Agent (e.g., Formamide) Cyclizing->Fused High Temp.

Caption: Key derivatization pathways of the 3-amino group.

Protocol 2: Acylation of the 3-Amino Group

  • Dissolve this compound (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as pyridine or triethylamine (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Protocol 3: Cyclocondensation to Form Fused Pyrimidines The reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with various one-carbon electrophiles is a common strategy to build fused pyrido[3',2':4,5]thieno[3,2-d]pyrimidine systems, which are known to possess a range of biological activities, including kinase inhibition.[8][10]

  • A mixture of this compound (1.0 eq) and a cyclizing agent (e.g., formamide, triethyl orthoformate, or an aldehyde) is heated, often at high temperatures (150-200°C), sometimes in the presence of a catalyst like p-toluenesulfonic acid.

  • The reaction progress is monitored by TLC or LC-MS.

  • After cooling, the product often precipitates and can be collected by filtration. Alternatively, the crude mixture can be purified by column chromatography.

B. Reactions at the 2-Carboxylate Group

The methyl ester at the 2-position provides another point of diversification, most commonly through hydrolysis followed by amide coupling.

Protocol 4: Saponification of the Methyl Ester

  • Suspend this compound (1.0 eq) in a mixture of methanol and water.

  • Add an excess of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

  • Heat the mixture to reflux for 1-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to a pH of 3-4 with a dilute acid (e.g., 1N HCl).

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Protocol 5: Amide Coupling of the Resulting Carboxylic Acid

  • To a solution of the carboxylic acid from Protocol 4 (1.0 eq) in DMF, add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Add the desired primary or secondary amine (1.2 eq).

  • Continue stirring at room temperature for 2-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The thienopyridine core is a well-established scaffold for the development of protein kinase inhibitors.[11] The thieno[3,2-c]pyridine isomer, in particular, has been explored for targeting specific kinases involved in disease progression.

A notable example is the development of glycogen synthase kinase 3β (GSK-3β) inhibitors based on a thieno[3,2-c]pyrazol-3-amine scaffold, which is structurally related to derivatives of our title compound.[5] GSK-3β is a key enzyme implicated in the pathology of Alzheimer's disease, making its inhibitors promising therapeutic candidates.[5] The thieno[3,2-c]pyridine core can act as a hinge-binding motif, a crucial interaction for achieving potent and selective kinase inhibition.

Hypothetical Drug Discovery Workflow

Drug_Discovery_Workflow A Methyl 3-aminothieno[3,2-c] pyridine-2-carboxylate B Library Synthesis (Amide Coupling, etc.) A->B C Diverse Chemical Library B->C D High-Throughput Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow utilizing the thieno[3,2-c]pyridine building block.

Data Summary

The following table summarizes the key transformations and provides representative conditions.

Transformation Reagents & Conditions Product Type Potential Application
Acylation Acyl Chloride, Pyridine, DCM, 0°C to RT3-Amido derivativeIntroduction of diverse side chains
Sulfonylation Sulfonyl Chloride, Pyridine, DCM, 0°C to RT3-Sulfonamido derivativeBioisosteric replacement for amides
Urea Formation Isocyanate, THF, RT3-Urea derivativeH-bond donor/acceptor modulation
Saponification LiOH or NaOH, MeOH/H₂O, Reflux3-Amino-2-carboxylic acidIntermediate for amide coupling
Amide Coupling Amine, HATU, DIPEA, DMF, RT3-Amino-2-carboxamideLibrary synthesis for screening
Cyclocondensation Formamide or Aldehyde, High Temp.Fused PyrimidineConstruction of kinase scaffolds

Conclusion and Future Outlook

This compound represents a high-potential, albeit underexplored, building block for medicinal chemistry. Its dual functionality allows for the systematic and efficient generation of diverse chemical libraries. While detailed synthetic procedures for this specific isomer are sparse, established methodologies for related thienopyridines provide a clear and reliable roadmap for its synthesis and derivatization. The demonstrated utility of the thieno[3,2-c]pyridine core in potent and selective kinase inhibitors underscores the value of this scaffold. Further exploration of this building block is highly encouraged and is likely to yield novel drug candidates for a variety of therapeutic areas.

References

The Strategic Application of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for CNS Drug Development

In the intricate landscape of Central Nervous System (CNS) drug discovery, the identification of versatile molecular scaffolds is paramount. These core structures serve as the foundation for building libraries of compounds with the potential to modulate complex neurological targets. Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate has emerged as a scaffold of significant interest, offering a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties for accessing the challenging biological landscape of the CNS. The thienopyridine core, an isostere of quinoline and isoquinoline, is a recognized pharmacophore present in numerous biologically active molecules.[1] This guide provides an in-depth exploration of the synthesis, derivatization, and strategic application of this compound, presenting field-proven insights and detailed protocols for researchers engaged in the quest for novel CNS therapeutics.

The inherent properties of the thieno[3,2-c]pyridine ring system make it a compelling starting point for CNS drug candidates. Its bicyclic, heteroaromatic nature provides a three-dimensional architecture that can effectively probe the binding pockets of complex protein targets such as G-protein coupled receptors (GPCRs) and kinases, which are central to the pathophysiology of many neurological and psychiatric disorders.[2][3] Furthermore, the strategic placement of the amino and methyl carboxylate groups on the thiophene ring offers two orthogonal handles for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).

Core Synthesis: Building the Thieno[3,2-c]pyridine Scaffold

The efficient construction of the this compound core is a critical first step in any drug discovery campaign. While several routes to thienopyridines exist, a robust and scalable approach involves the intramolecular cyclization of a suitably functionalized pyridine precursor. The following protocol is a validated method adapted from established literature procedures for the synthesis of related thieno[2,3-b]pyridine systems, which leverages a base-promoted Thorpe-Ziegler cyclization.[4][5]

Protocol 1: Synthesis of this compound

This synthesis proceeds in two key steps: S-alkylation of a pyridine-thione precursor followed by an intramolecular cyclization.

Step 1: Synthesis of Methyl 2-((3-cyano-4-pyridinyl)thio)acetate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-cyano-4(1H)-pyridinethione (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution and stir for 15 minutes at room temperature to form the corresponding thiolate.

  • Alkylation: Add methyl 2-chloroacetate (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Intramolecular Cyclization to this compound

  • Reaction Setup: Dissolve the purified methyl 2-((3-cyano-4-pyridinyl)thio)acetate (1.0 eq) in ethanol in a round-bottom flask.

  • Base-Catalyzed Cyclization: Add a solution of sodium ethoxide (NaOEt) in ethanol (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours. Monitor the formation of the cyclized product by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). The product may precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.

Strategic Derivatization: Exploring Chemical Space for CNS Targets

The functional handles on the this compound scaffold provide a versatile platform for generating diverse libraries of compounds. The primary amino group is readily acylated to form amides, while the methyl ester can be hydrolyzed and coupled to form different amides or be used in other transformations. Furthermore, the core can be halogenated to enable cross-coupling reactions.

Amide Bond Formation: A Gateway to Diverse Functionality

The acylation of the 3-amino group is a cornerstone of derivatization, allowing for the introduction of a wide array of substituents to probe interactions with target proteins. The choice of coupling reagent is critical for achieving high yields and purity, especially with challenging substrates. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and suppression of racemization.[6]

Protocol 2: HATU-Mediated Amide Coupling
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

To further expand the chemical diversity, the thienopyridine core can be functionalized through palladium-catalyzed cross-coupling reactions. This requires initial halogenation of the scaffold, typically at a position amenable to such reactions. The resulting halo-thienopyridine can then be coupled with a variety of boronic acids or esters to introduce aryl or heteroaryl moieties, which are often key for modulating CNS target engagement.

Protocol 3: Suzuki-Miyaura Coupling of a Bromo-thienopyridine Derivative

This protocol is adapted from a procedure for a related thieno[3,2-b]pyridine system and can be optimized for the [3,2-c] isomer.[7]

  • Reaction Setup: To an oven-dried reaction vessel, add the bromo-thieno[3,2-c]pyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base, typically potassium carbonate (K₂CO₃) (2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.

Application in CNS Drug Discovery: Targeting Key Neurological Pathways

The thieno[3,2-c]pyridine scaffold has shown promise in modulating several key CNS targets implicated in psychiatric and neurological disorders.

Modulation of Muscarinic Acetylcholine Receptors (mAChRs)

A closely related scaffold, 3-aminothieno[2,3-b]pyridine-2-carboxamide, has been extensively investigated as a source of selective M4 positive allosteric modulators (PAMs).[6][8] M4 PAMs are a promising therapeutic strategy for schizophrenia, as they can enhance the effect of the endogenous ligand acetylcholine without directly activating the receptor, which may lead to a better side-effect profile.[9]

Derivatives of the 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold have demonstrated nanomolar potency at the human M4 receptor and have shown efficacy in preclinical models of antipsychotic activity, such as reversing amphetamine-induced hyperlocomotion.[8][10]

Table 1: Structure-Activity Relationship of 3-aminothieno[2,3-b]pyridine-2-carboxamide Derivatives as M4 PAMs

Compound IDR Group (at amide nitrogen)hM4 EC₅₀ (nM)Fold Shift
ML253 4-fluorobenzyl56106
Precursor 3 4-chlorobenzylData not specified>100
Precursor 4 4-(trifluoromethyl)benzylData not specified106

Data adapted from literature reports on the thieno[2,3-b]pyridine scaffold.[6][8]

The SAR data suggests that substitution on the N-aryl ring of the carboxamide can significantly impact potency and efficacy. This highlights the importance of the derivatization strategies outlined above in fine-tuning the pharmacological profile of these compounds.

Antagonism of Serotonin and Dopamine Receptors

Thieno[3,2-c]pyridine derivatives have also been explored as antagonists of serotonin (5-HT) and dopamine receptors, which are established targets for antipsychotic and antidepressant medications.[11] Specifically, arylpiperazine derivatives of the thieno[3,2-c]pyridine ring system have shown potent affinity for 5-HT₁ and 5-HT₂ receptors, with weaker interactions at the dopamine D₂ receptor.[11] This profile suggests potential for atypical antipsychotic activity with a reduced risk of extrapyramidal side effects associated with strong D₂ receptor blockade.

Table 2: Receptor Binding Affinities of a Thieno[3,2-c]pyridine Derivative

ReceptorKᵢ (nM)
5-HT₂A 2.5
5-HT₁A 3.0
Dopamine D₂ 150

Data represents a lead compound from the thieno[3,2-c]pyridine class.[11]

The high affinity for serotonin receptors, particularly the 5-HT₂A subtype, is a key feature of many modern antipsychotic drugs.[12] Further exploration of derivatives of this compound is warranted to develop selective antagonists for these important CNS targets.

Visualizing the Workflow and Scientific Rationale

To provide a clearer understanding of the synthetic and strategic pathways, the following diagrams illustrate the key processes.

Diagram 1: Synthetic Pathway to the Core Scaffold

Synthesis A 3-Cyano-4(1H)-pyridinethione C Methyl 2-((3-cyano-4-pyridinyl)thio)acetate A->C K2CO3, DMF B Methyl 2-chloroacetate B->C D This compound C->D NaOEt, EtOH, Reflux

Caption: Synthetic route to this compound.

Diagram 2: Derivatization Strategies for Library Generation

Derivatization Core This compound AmideCoupling R-COOH, HATU, DIPEA Core->AmideCoupling Halogenation Halogenation (e.g., NBS) Core->Halogenation Amide N-Acylated Derivatives Suzuki C-C Coupled Biaryls AmideCoupling->Amide BromoCore Bromo-thieno[3,2-c]pyridine Derivative Halogenation->BromoCore SuzukiCoupling Ar-B(OH)2, Pd Catalyst, Base SuzukiCoupling->Suzuki BromoCore->SuzukiCoupling

Caption: Key derivatization pathways from the core scaffold.

Diagram 3: Logic Flow in a CNS Drug Discovery Cascade

CNS_Discovery cluster_0 Chemistry cluster_1 Biology & Pharmacology cluster_2 Preclinical Development Scaffold This compound Synthesis Library Library Synthesis (Amidation, Suzuki etc.) Scaffold->Library HTS High-Throughput Screening Library->HTS HitToLead Hit-to-Lead Optimization (SAR) HTS->HitToLead LeadOp Lead Optimization (ADME/Tox) HitToLead->LeadOp InVivo In Vivo Efficacy Models LeadOp->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

Caption: Integrated workflow for CNS drug discovery.

Conclusion and Future Directions

This compound represents a highly valuable and strategically important scaffold for modern CNS drug discovery. Its synthetic accessibility, coupled with the potential for diverse and systematic derivatization, allows for the efficient exploration of chemical space around key neurological targets. The demonstrated success of the closely related thieno[2,3-b]pyridine scaffold in yielding potent and selective M4 PAMs with in vivo activity provides a strong validation for the therapeutic potential of this compound class.

Future research should focus on the continued exploration of SAR around the thieno[3,2-c]pyridine core, targeting not only muscarinic receptors but also expanding efforts towards serotonin and dopamine receptor modulators, as well as other relevant CNS targets like kinases. The development of more diverse derivatization strategies will be key to unlocking the full potential of this privileged scaffold. By integrating rational design, robust synthetic chemistry, and rigorous pharmacological evaluation, this compound can serve as a cornerstone for the discovery of the next generation of CNS therapeutics.

References

Application Notes and Protocols for the Synthesis of Novel Thienopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinase Inhibitors and the Promise of the Thienopyridine Scaffold

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where it can drive uncontrolled cell growth, proliferation, and survival.[2][3] Consequently, protein kinases have become one of the most important classes of drug targets in oncology and other therapeutic areas.[4][5] Small molecule kinase inhibitors, which typically act by competing with ATP for binding to the kinase's active site, have revolutionized cancer treatment, offering more targeted and less toxic therapies compared to traditional chemotherapy.[3][6]

The thienopyridine scaffold, a fused heterocyclic system composed of a thiophene and a pyridine ring, has emerged as a privileged structure in medicinal chemistry.[7][8] Its rigid, planar nature and ability to be readily functionalized make it an ideal starting point for the design of potent and selective kinase inhibitors.[9] This application note provides a detailed protocol for the synthesis of novel kinase inhibitors based on the thienopyridine core, with a particular focus on inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[6][10]

The synthetic strategy outlined herein is modular, allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity. We will detail the synthesis of a key halogenated thienopyridine intermediate and its subsequent elaboration using palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.[11][12]

Rationale for Targeting VEGFR-2

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones.[2] This process is essential for tumor growth and metastasis, as it supplies tumors with the necessary nutrients and oxygen.[13] Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy, with several approved drugs targeting this pathway.[6] The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, including the activation of the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[14] Small molecule inhibitors can block this process by binding to the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and subsequent signal transduction.[2]

Below is a diagram illustrating the VEGFR-2 signaling pathway and the mechanism of its inhibition.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer Binds PLCg PLCγ VEGFR2_dimer->PLCg Activates PI3K PI3K VEGFR2_dimer->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Thienopyridine Kinase Inhibitor Inhibitor->VEGFR2_dimer Inhibits ATP Binding

Caption: VEGFR-2 signaling pathway and its inhibition by a thienopyridine kinase inhibitor.

Synthetic Workflow Overview

The synthesis of the target thienopyridine kinase inhibitors will be accomplished through a multi-step sequence, as depicted in the workflow diagram below. The key steps involve the construction of the thienopyridine core, followed by functionalization via palladium-catalyzed cross-coupling reactions.

Synthesis_Workflow Start Starting Materials (Thiophene & Pyridine Derivatives) Core_Synthesis Synthesis of Thienopyridine Core Start->Core_Synthesis Halogenation Halogenation of Thienopyridine Core (e.g., 7-chlorothieno[3,2-b]pyridine) Core_Synthesis->Halogenation Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Halogenation->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Halogenation->Buchwald Purification Purification (Column Chromatography, HPLC) Suzuki->Purification Buchwald->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Novel Kinase Inhibitor Characterization->Final_Product

Caption: General synthetic workflow for novel thienopyridine kinase inhibitors.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Synthesis of 7-Chlorothieno[3,2-b]pyridine

This protocol describes the synthesis of a key intermediate, 7-chlorothieno[3,2-b]pyridine, which serves as a versatile building block for subsequent diversification.[7]

Materials:

  • thieno[3,2-b]pyridin-7(4H)-one

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add dichloromethane (30 mL) and 1,2-dichloroethane (20 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N,N-dimethylformamide (1.8 mL, 23.28 mmol) to the cooled solvent mixture.

  • Carefully add oxalyl chloride (2.9 mL, 33.86 mmol) dropwise to the reaction mixture at 0 °C.

  • Add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) to the flask.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • The product, 7-chlorothieno[3,2-b]pyridine, will precipitate as a pale yellow solid.

  • Collect the solid by vacuum filtration and wash with cold dichloromethane.

  • Dry the product under vacuum.

Expected Yield: Approximately 90%.

Characterization: The structure of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 7-chlorothieno[3,2-b]pyridine with an arylboronic acid to introduce a new aryl group at the 7-position.[11][15]

Materials:

  • 7-Chlorothieno[3,2-b]pyridine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk tube, add 7-chlorothieno[3,2-b]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add potassium carbonate (2.0 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 60-90%, depending on the specific arylboronic acid used.

Characterization: The structure of the coupled product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination of 7-chlorothieno[3,2-b]pyridine with an amine to introduce a nitrogen-containing substituent.[12]

Materials:

  • 7-Chlorothieno[3,2-b]pyridine

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 7-chlorothieno[3,2-b]pyridine (1.0 mmol), Pd2(dba)3 (0.01 mmol), and XPhos (0.02 mmol).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 50-85%, depending on the specific amine used.

Characterization: The structure of the aminated product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation and Structure-Activity Relationship (SAR) Insights

The following table summarizes hypothetical data for a series of synthesized thienopyridine derivatives, illustrating how systematic structural modifications can influence their inhibitory activity against VEGFR-2.

Compound IDR1 (at C7)R2 (at C2)VEGFR-2 IC50 (nM)
TP-1 -Cl-H>10,000
TP-2 4-methoxyphenyl-H520
TP-3 3,4-dimethoxyphenyl-H280
TP-4 4-fluorophenyl-H450
TP-5 4-methoxyphenyl-morpholino85
TP-6 4-methoxyphenyl-piperazinyl60
TP-7 3,4-dimethoxyphenyl-morpholino45
TP-8 3,4-dimethoxyphenyl-piperazinyl30

Analysis of Structure-Activity Relationships:

  • Importance of C7 Substitution: The unsubstituted chloro-thienopyridine (TP-1 ) is inactive, highlighting the necessity of a substituent at the C7 position for VEGFR-2 inhibition.

  • Effect of Aryl Substituents: The introduction of an aryl group at C7, as in TP-2 to TP-4 , leads to a significant increase in potency. The presence of electron-donating methoxy groups on the phenyl ring appears to be beneficial, with the 3,4-dimethoxyphenyl analog (TP-3 ) being more potent than the 4-methoxyphenyl analog (TP-2 ).

  • Impact of C2 Amination: The introduction of a basic amine, such as morpholine or piperazine, at the C2 position via Buchwald-Hartwig amination dramatically improves inhibitory activity (compare TP-2 with TP-5 and TP-6 ). This suggests a key interaction of this moiety with the kinase active site.

  • Synergistic Effects: The combination of an optimal C7 aryl group (3,4-dimethoxyphenyl) and a C2 amino substituent results in the most potent compounds (TP-7 and TP-8 ), demonstrating a synergistic effect between these two positions.

These SAR insights provide a rational basis for the design of future generations of thienopyridine-based kinase inhibitors with improved potency and selectivity.

Conclusion

This application note has provided a comprehensive and detailed protocol for the synthesis of novel thienopyridine-based kinase inhibitors. By leveraging robust and versatile synthetic methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently generate libraries of diverse compounds for biological evaluation. The presented protocols, along with the insights into structure-activity relationships, offer a solid foundation for drug discovery programs aimed at developing new and effective treatments for cancer and other diseases driven by aberrant kinase signaling.

References

Application Notes and Protocols for the Purification of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, serving as a key scaffold in the development of various therapeutic agents.[1][2] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, complicate structural analysis, and compromise the biological activity of the final compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and efficient purification techniques for this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling scientists to adapt and troubleshoot these methods effectively. The protocols described herein include acid-base extraction, recrystallization, and silica gel column chromatography, along with methods for purity verification.

Introduction: The Synthetic Context and Impurity Profile

The synthesis of this compound and related 2-aminothiophenes is often achieved via the Gewald multicomponent reaction.[3][4][5] This efficient reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as methyl cyanoacetate), and elemental sulfur in the presence of a base.[4] While elegant, this one-pot synthesis can generate a variety of impurities that must be removed.

Common Impurities May Include:

  • Unreacted Starting Materials: Residual methyl cyanoacetate, sulfur, and the corresponding carbonyl precursor.

  • Knoevenagel Condensation Product: The stable intermediate formed between the carbonyl compound and the active methylene nitrile.[4]

  • Side-Reaction Products: Dimerization products, over-oxidized species, or other thienopyridine isomers.[6]

  • Amorphous Sulfur: Elemental sulfur, while a reagent, can persist in the crude product and complicate purification.

  • Residual Solvents and Base: Solvents like ethanol or DMF and basic catalysts (e.g., morpholine, triethylamine) used in the reaction.

Understanding this impurity profile is critical for selecting an appropriate purification strategy. The presence of a basic amino group and an ester functional group on the target molecule dictates the choice of reagents and conditions to achieve high purity without inducing hydrolysis or degradation.

Strategic Purification Workflow

A multi-step purification strategy is often necessary to achieve high purity (>99%). The following workflow is recommended, starting with a bulk purification method and progressing to a high-resolution technique.

PurificationWorkflow Crude Crude Synthetic Product Extraction Protocol 1: Acid-Base Extraction Crude->Extraction Removes acidic & neutral impurities Recrystallization Protocol 2: Recrystallization Extraction->Recrystallization Bulk purification Chromatography Protocol 3: Column Chromatography Recrystallization->Chromatography If impurities persist Pure Pure Product (>99%) Recrystallization->Pure If sufficient purity Chromatography->Pure High-resolution purification Analysis Purity Analysis (TLC, HPLC, NMR) Pure->Analysis Verification

Caption: Recommended multi-step purification workflow.

Protocol 1: Acid-Base Extraction

Principle: This technique leverages the basicity of the 3-amino group. By treating the crude product mixture with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic phase. Subsequent basification of the aqueous layer liberates the free amine, which can be extracted back into an organic solvent.[7][8]

Causality: This is an excellent first step to remove non-polar impurities and unreacted starting materials that lack a basic functional group. Crucially, using a mild base for the final liberation step is necessary to prevent hydrolysis of the methyl ester.[7]

AcidBaseExtraction Start Crude Product in Organic Solvent (e.g., EtOAc) Target (Basic) Impurities (Neutral/Acidic) inv1 Start->inv1 + 1M HCl (aq) Shake & Separate AqueousAcid Aqueous Layer (e.g., 1M HCl) Target-H+ (Water-Soluble) inv2 AqueousAcid->inv2 + Sat. NaHCO3 (aq) until pH 7-8 OrganicWaste1 Organic Layer Impurities (Neutral/Acidic) AqueousBase Aqueous Layer Target (Free Base, Precipitates) OrganicProduct Organic Layer (e.g., EtOAc) Pure Target AqueousBase->OrganicProduct + EtOAc Extract & Dry inv1->AqueousAcid inv1->OrganicWaste1 [Discard] inv2->AqueousBase

Caption: Principle of acid-base extraction for amine purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. Combine the aqueous layers.

    • Rationale: The basic amine is protonated (R-NH₂ → R-NH₃⁺Cl⁻) and becomes soluble in the aqueous acidic layer, while neutral or acidic impurities remain in the organic layer.[8]

  • Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any remaining trapped organic impurities.

  • Liberation of Free Amine: Cool the acidic aqueous layer in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) with vigorous stirring until the pH of the aqueous layer is between 7 and 8.[9][10] The free amine product should precipitate or form an oil.

    • Critical Choice: Sodium bicarbonate is a weak base and is preferred to minimize the risk of ester hydrolysis, which can occur under strongly basic conditions.[7]

  • Back Extraction: Extract the liberated amine back into an organic solvent (EtOAc or DCM) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

Principle: This technique relies on the difference in solubility of the target compound and its impurities in a specific solvent or solvent system at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the more soluble impurities in the mother liquor.

Causality: Recrystallization is a highly effective method for removing small amounts of closely related impurities, provided a suitable solvent is identified in which the product has high solubility at high temperatures and low solubility at low temperatures.

Step-by-Step Methodology:

  • Solvent Screening: Determine an appropriate solvent or solvent pair. Common choices for thienopyridine derivatives include ethanol, methanol, isopropanol, ethyl acetate, or mixtures like ethanol/water or ether/petroleum ether.[11][12][13]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to reflux with stirring until all the solid dissolves.

  • Hot Filtration (If Necessary): If insoluble impurities (like residual sulfur or dust) are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

ParameterRecommended Solvents/SystemsRationale & Notes
Single Solvents Ethanol, Isopropanol, Ethyl AcetateGood balance of polarity to dissolve the compound when hot but not when cold.
Solvent Pairs Dichloromethane/Hexane, Ethanol/WaterUsed when no single solvent is ideal. Dissolve in the "good" solvent (e.g., DCM) and add the "poor" solvent (e.g., hexane) until turbidity appears, then heat to clarify and cool.

Protocol 3: Silica Gel Column Chromatography

Principle: This is a high-resolution preparative technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). More polar compounds interact more strongly with the polar silica gel and elute more slowly, while less polar compounds travel down the column faster.

Causality: This method is ideal for separating impurities with polarities similar to the target compound that were not effectively removed by extraction or recrystallization.[12] The choice of eluent is critical; it must be optimized to achieve a good separation between the product and impurities, typically aiming for a target Rf value of ~0.3 on TLC.

ColumnChromatography Start Prepare Column (Slurry Pack with Silica Gel) Load Load Crude Sample (Dry or Wet Loading) Start->Load Elute Elute with Mobile Phase (e.g., Hexane/EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions & Concentrate Analyze->Combine Identify pure fractions

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate. This molecule is a vital heterocyclic building block in medicinal chemistry, particularly for developing kinase inhibitors and other therapeutic agents. Its efficient synthesis is crucial for advancing drug discovery programs.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the underlying chemical principles to not only solve immediate synthetic challenges but also to empower you with the knowledge to proactively optimize your reaction conditions.

The primary route to this scaffold often involves a variation of the Gewald reaction, a powerful multicomponent reaction for synthesizing highly substituted 2-aminothiophenes.[1][2] Our discussion will focus on challenges specific to the construction of the thieno[3,2-c]pyridine core.

Section 1: Troubleshooting Low Product Yield

Low yield is the most common issue reported by researchers. The causes can range from suboptimal reaction conditions to degradation of starting materials or products. Let's break down the problem.

FAQ 1.1: My reaction yield is consistently below 30%. What are the most critical parameters to investigate first?

This is a classic issue that typically points to one of three areas: (A) inefficient initial condensation , (B) poor sulfur reactivity , or (C) incorrect choice of base .

  • A) Knoevenagel-Cope Condensation: The reaction begins with a condensation between your pyridine-derived ketone/aldehyde and methyl cyanoacetate.[3] This step generates water, which can inhibit the reaction.

    • Causality: If this initial step is slow or incomplete, all subsequent steps will be compromised, leading to a large recovery of starting materials.

    • Solution: Consider using a Dean-Stark apparatus to remove water azeotropically if your solvent is suitable (e.g., toluene). Alternatively, for lower temperature reactions, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be effective.[4]

  • B) Sulfur Reactivity: Elemental sulfur (S₈) needs to be activated to participate in the reaction.

    • Causality: Sulfur has poor solubility in many common organic solvents at room temperature.[4] If the sulfur does not dissolve or react, the cyclization to form the thiophene ring cannot occur.

    • Solution: Ensure you are using finely powdered sulfur. The reaction temperature is also critical; gently heating to 40-60 °C in a polar solvent like ethanol or DMF significantly improves sulfur's solubility and reactivity.[4][5]

  • C) Base Selection: The base is not just a catalyst; it's a critical reagent that influences every stage of the reaction.

    • Causality: A base that is too strong or nucleophilic (e.g., NaOH, MeO⁻) can cause saponification (hydrolysis) of your methyl ester, leading to the unwanted carboxylic acid byproduct. A base that is too weak may not efficiently catalyze the initial condensation.

    • Solution: An organic amine base is the standard choice. Morpholine is often cited as the ideal base for the Gewald reaction due to its optimal basicity and its role in activating elemental sulfur.[4][6] Triethylamine is another common and effective choice.

Troubleshooting Workflow for Low Yield

Below is a decision-making workflow to systematically address low yield issues.

LowYieldTroubleshooting start Low Yield (<30%) check_sm Analyze Crude Reaction Mixture (TLC, LCMS) start->check_sm sm_present High % of Starting Materials Detected check_sm->sm_present Analysis Result? int_present Intermediate Detected (α,β-unsaturated nitrile) check_sm->int_present byproducts Significant Byproducts (e.g., ester hydrolysis) check_sm->byproducts solve_cond Inefficient Condensation sm_present->solve_cond Yes solve_sulfur Poor Sulfur Reactivity/ Cyclization Failure int_present->solve_sulfur Yes solve_base Incorrect Base Selection byproducts->solve_base Yes action_cond Action: 1. Increase Temperature (40-50°C) 2. Add Dehydrating Agent 3. Screen Bases (Morpholine) solve_cond->action_cond action_sulfur Action: 1. Ensure Fine Sulfur Powder 2. Increase Temperature (50-60°C) 3. Increase Reaction Time solve_sulfur->action_sulfur action_base Action: 1. Switch to a Non-Nucleophilic   Base (e.g., Triethylamine) 2. Re-evaluate Base Stoichiometry solve_base->action_base

Caption: Troubleshooting Decision Tree for Low Yield.

Section 2: Impurity Profile & Purification Challenges

Even with a good yield, impurities can make product isolation difficult. Understanding the source of these impurities is key to developing a robust purification strategy.

FAQ 2.1: My final product is contaminated with a persistent, highly colored impurity. What is it and how can I remove it?

This is often due to side reactions involving sulfur, leading to polysulfides or other complex sulfur-containing oligomers.

  • Causality: Using a large excess of sulfur or running the reaction at excessively high temperatures (>80-90 °C) can promote the formation of these colored byproducts.

  • Mitigation During Reaction: Use a modest excess of sulfur (typically 1.1-1.2 equivalents). Maintain strict temperature control. A reaction that is dark brown or black is often indicative of byproduct formation, whereas a successful reaction is typically a dark orange or amber color.

  • Purification Strategy:

    • Workup: After the reaction, quenching with water and filtering can remove some inorganic salts and unreacted sulfur. An aqueous wash with a mild reducing agent like sodium bisulfite (NaHSO₃) can sometimes help break down polysulfides.

    • Chromatography: These impurities are often highly polar. Flash column chromatography on silica gel is usually effective. Start with a non-polar eluent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. The target product is moderately polar, while the colored impurities will often remain at the baseline.

    • Recrystallization: If chromatography fails to yield a pure product, recrystallization can be very effective. Solvents like ethanol, methanol, or ethyl acetate/hexane mixtures are good starting points.[7]

FAQ 2.2: I am observing a byproduct with a mass corresponding to the saponified carboxylic acid. How can I prevent this?

This is a clear indication that your methyl ester is being hydrolyzed.

  • Causality: This occurs when using strong, nucleophilic bases (KOH, NaOH) or when running the reaction in protic solvents like methanol with amine bases for extended periods at high temperatures.[8][9] The hydroxide or methoxide ions directly attack the ester carbonyl.

  • Solution:

    • Primary Action: Switch to a non-nucleophilic tertiary amine base like triethylamine or a sterically hindered base.

    • Solvent Choice: If possible, use an aprotic polar solvent like DMF, although ethanol is generally preferred for the Gewald reaction due to better reagent solubility.[10] If using ethanol, try to keep the reaction temperature and time to the minimum required for completion.

Table 1: Impact of Reaction Parameters on Yield and Purity
ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Base 1.0 eq. KOH0.2 eq. MorpholinePrevents ester hydrolysis, improves yield.
Solvent Toluene (no water removal)EthanolBetter sulfur solubility and reactivity.[4][10]
Temperature 25 °C (Room Temp)50 °CImproves reaction rate and sulfur solubility.[4]
Sulfur 2.0 eq. (large excess)1.1 eq. (slight excess)Minimizes colored byproduct formation.
Expected Yield ~20-30%>70%Significant improvement in product formation.
Purity Profile High % of starting material, acid byproductCleaner reaction profile, easier purification

Section 3: Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights discussed above for a robust and high-yielding synthesis.

Materials:

  • Appropriate 2-chloro-3-cyanopyridine precursor (1.0 eq)

  • Methyl thioglycolate (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloro-3-cyanopyridine precursor and DMF.

  • Reagent Addition: Begin stirring the solution and add potassium carbonate. Then, add methyl thioglycolate dropwise over 5-10 minutes. The reaction is often exothermic.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LCMS.

  • Workup: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of ice water. A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol or diethyl ether to aid in drying.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield the pure this compound as a solid.

References

Technical Support Center: Synthesis of Thienopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thienopyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this critical heterocyclic scaffold. Thienopyridines are the core of numerous therapeutic agents, and their efficient synthesis is paramount.

This document moves beyond standard protocols to address the nuanced challenges and side reactions that frequently arise during synthesis. Structured as a series of frequently asked questions (FAQs) and troubleshooting guides, it provides in-depth explanations of the underlying chemical mechanisms, offers actionable, step-by-step solutions, and is grounded in authoritative scientific literature.

Section 1: Troubleshooting the Gewald Aminothiophene Synthesis (The Precursor Ring)

The Gewald reaction is a cornerstone multicomponent reaction for synthesizing the 2-aminothiophene precursors required for many thienopyridine frameworks. Despite its utility, it is not without common pitfalls.

FAQ 1.1: My Gewald reaction has a very low yield, and TLC analysis shows a significant amount of a new, less polar byproduct. What is happening?

Answer:

This is a classic and frequent issue in the Gewald synthesis, most often caused by the premature dimerization of the Knoevenagel condensation intermediate .

Plausible Cause & Mechanism: The Gewald reaction begins with a base-catalyzed Knoevenagel condensation between your carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., ethyl cyanoacetate). This forms a highly reactive α,β-unsaturated nitrile intermediate. Under the reaction conditions, this intermediate is supposed to react with elemental sulfur to initiate cyclization.

However, this electron-deficient intermediate is also a potent Michael acceptor. If the sulfur addition and subsequent cyclization are slow, or if local concentrations of the intermediate build up, it can react with its own enolate, leading to a dimeric byproduct. This side reaction is often favored when using highly reactive carbonyls or when the reaction temperature is too high.[1]

Gould_Jacobs_Troubleshooting cluster_path Gould-Jacobs Thermal Cyclization cluster_lowT Too Low Temp (<240°C) cluster_highT Too High Temp / Too Long cluster_optimal Optimal Conditions Intermediate Aminomethylene- malonate Intermediate Stall Reaction Stalls (Incomplete Cyclization) Intermediate->Stall Insufficient Energy Degradation Degradation (Decarboxylation, Tar) Intermediate->Degradation Excessive Energy Product Desired 4-Hydroxy- thienopyridine Intermediate->Product Controlled Heating (e.g., MW)

References

Technical Support Center: Optimization of Suzuki Coupling for Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent electronic properties and potential for catalyst inhibition of this nitrogen-rich heterocyclic compound present unique challenges. This guide provides in-depth, experience-driven troubleshooting advice and optimized protocols to ensure successful and reproducible outcomes.

I. Understanding the Substrate: Key Challenges

This compound is an electron-rich heteroaromatic compound. The presence of the amino group and the fused pyridine and thiophene rings can lead to several challenges in Suzuki-Miyaura coupling reactions:

  • Catalyst Inhibition: The nitrogen atoms in the pyridine ring and the amino group can coordinate to the palladium catalyst, leading to deactivation.[1]

  • Slow Oxidative Addition: The electron-rich nature of the thieno[3,2-c]pyridine ring system can make the initial oxidative addition of the palladium(0) catalyst to the corresponding halide (e.g., bromo or chloro derivative) the rate-limiting step.[2]

  • Side Reactions: The substrate may be susceptible to side reactions such as homocoupling of the boronic acid partner or protodeboronation, especially under harsh reaction conditions.[3][4]

A clear understanding of these potential issues is the first step toward successful optimization.

II. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My Suzuki coupling reaction has a very low yield or is not working at all. What are the primary factors to investigate?

A1: Low or no yield in the Suzuki coupling of this substrate is a common issue. A systematic approach to troubleshooting is essential.

Initial Checks:

  • Reagent Quality: Ensure the purity of your starting materials, especially the boronic acid. Boronic acids can degrade over time, particularly if they are electron-rich or heteroaromatic.[2] Consider using freshly purchased or recrystallized reagents.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) form, is sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen).[2] Degassing the solvent is crucial.

  • Catalyst Activity: The choice of palladium precursor and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-rich substrate.[2]

Optimization Workflow:

Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.

Q2: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, especially with electron-rich or heteroaromatic boronic acids under basic conditions.[3][4]

Strategies to Mitigate Protodeboronation:

  • Use Boronic Esters or Trifluoroborates: Pinacol esters, MIDA esters, or potassium trifluoroborates are generally more stable than the corresponding boronic acids and less prone to protodeboronation.[3][4][5] They act as a "slow release" source of the boronic acid under the reaction conditions.[3]

  • Optimize the Base: Strong bases, particularly hydroxide bases in aqueous media, can accelerate protodeboronation.[4] Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄, or even fluoride sources like CsF or KF.[2][6]

  • Anhydrous Conditions: While a small amount of water can be beneficial in some Suzuki couplings, excess water can promote protodeboronation.[2] Ensure your solvents are anhydrous if you are using a boronic acid prone to this side reaction.

  • Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60-80 °C).[2]

Q3: Which palladium catalyst and ligand combination is most suitable for this challenging substrate?

A3: For electron-rich and potentially coordinating substrates like this compound, the choice of ligand is paramount. The ligand must be able to stabilize the palladium center and facilitate the difficult oxidative addition step.

Catalyst SystemLigand TypeAdvantagesConsiderations
Pd(OAc)₂ or Pd₂(dba)₃ with Buchwald Ligands Biaryl Phosphines (e.g., XPhos, SPhos)Highly effective for electron-rich and sterically hindered substrates.[1][2] Promote fast catalytic turnover, minimizing side reactions.[1]Can be air-sensitive. Pre-catalysts (e.g., XPhos Pd G3) offer improved air stability.
Pd(dppf)Cl₂ Ferrocenyl PhosphineGood general catalyst for a range of Suzuki couplings.[7] Often effective for heteroaromatic substrates.May not be as efficient as Buchwald systems for particularly challenging substrates.
Pd(PPh₃)₄ TriphenylphosphineReadily available and inexpensive.Often ineffective for electron-rich substrates due to slow oxidative addition.[2]

Recommendation: Start with a second-generation Buchwald precatalyst like XPhos Pd G3 (1-2 mol%). These are often highly effective for challenging nitrogen-containing heterocycles.[1]

Q4: What is the optimal base and solvent system for this reaction?

A4: The base and solvent play a synergistic role in the Suzuki coupling, influencing both the transmetalation step and the solubility of the reagents.[8][9][10]

Base Selection:

  • Potassium Carbonate (K₂CO₃): A good starting point. It is a moderately strong base that is effective in many Suzuki couplings.[11][12]

  • Potassium Phosphate (K₃PO₄): A stronger base that is often effective for difficult couplings, particularly with aryl chlorides.[2]

  • Cesium Carbonate (Cs₂CO₃): A strong base that can be beneficial, but its high cost is a consideration.[11]

Solvent Systems:

  • Dioxane/Water or THF/Water: These are common solvent mixtures for Suzuki couplings. The water helps to dissolve the inorganic base and facilitates the transmetalation step.[11][13][14] A ratio of 4:1 to 10:1 (organic:water) is a good starting point.

  • Toluene/Water: Another effective biphasic system.[15]

  • DMF or DMAc: Polar aprotic solvents can be effective but may lead to higher levels of side reactions at elevated temperatures.[11][13]

Recommended Starting Conditions:

ParameterRecommendationRationale
Catalyst XPhos Pd G3 (1-2 mol%)Effective for challenging, electron-rich heterocycles.[1]
Base K₂CO₃ (2-3 equivalents)A reliable and cost-effective choice.[11][12]
Solvent Dioxane/H₂O (4:1)Good solubility for both organic and inorganic components.[11][14]
Temperature 80-100 °CBalances reaction rate with minimizing decomposition.

III. Step-by-Step Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a bromo-substituted this compound with a generic arylboronic acid.

Materials:

  • Bromo-Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-thienopyridine, the arylboronic acid, and the finely powdered K₂CO₃.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe to achieve a final concentration of approximately 0.1 M with respect to the bromo-thienopyridine.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reaction Setup Diagram:

Suzuki_Setup Vessel Oven-Dried Vial + Stir Bar AddReagents Add Halide (1 eq), Boronic Acid (1.5 eq), K2CO3 (3 eq) Vessel->AddReagents Purge Seal & Purge with Argon (15 min) AddReagents->Purge AddCatalyst Add XPhos Pd G3 (2 mol%) Purge->AddCatalyst AddSolvent Add Degassed Dioxane/H2O (4:1) AddCatalyst->AddSolvent Heat Heat to 90 °C with Vigorous Stirring AddSolvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Work-up & Purify Monitor->Workup

Caption: Step-by-step workflow for the Suzuki coupling reaction setup.

IV. Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to accelerate the reaction? A: Yes, microwave heating can often significantly reduce reaction times. However, it is crucial to start with a lower temperature (e.g., 100-120 °C) and shorter times (15-30 minutes) to avoid decomposition of the substrate or catalyst.

Q: My product is difficult to purify from residual boronic acid. What can I do? A: One common technique is to perform an acidic or basic wash during the work-up. Alternatively, using a slight excess of the thienopyridine halide instead of the boronic acid can sometimes simplify purification. Another approach is to use boronic esters, which are less polar and often easier to separate from the product.

Q: I suspect my catalyst is being poisoned. Are there any additives that can help? A: In some cases of catalyst inhibition by nitrogen-containing substrates, the use of additives like copper(I) salts has been reported to be beneficial, though this is not a universal solution. A more reliable approach is to use a robust ligand system, like the Buchwald biaryl phosphines, which are less susceptible to poisoning.[1]

Q: Is it possible to perform this coupling on a chloro- or tosyloxy- derivative of the thienopyridine? A: Yes, but it will likely be more challenging. Aryl chlorides and tosylates are less reactive than bromides in the oxidative addition step.[2] For these substrates, a highly active catalyst system is essential. A combination of a bulky, electron-rich ligand like XPhos or SPhos with a strong base like K₃PO₄ would be the recommended starting point.[1][2]

V. References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme E-Journals.

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.

  • Masking Boronic Acids for Suzuki Coupling. YouTube.

  • Protodeboronation. Wikipedia.

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications.

  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.

  • The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. DergiPark.

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.

  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry.

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit.

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.

  • 3-AMINO-THIENO[3,2-C]PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER Safety Data Sheets. Echemi.

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate.

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar.

  • Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. PubMed.

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate.

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications.

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.

  • Optimization of the reaction conditions for the Carbonylative Suzuki-Miyaura coupling. ResearchGate.

  • This compound (C9H8N2O2S). PubChem.

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. National Institutes of Health.

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.

  • Diagnosing issues with a failed Suzuki coupling? Reddit.

  • Struggling with Suzuki Reaction. Reddit.

  • Failed suzuki coupling, any suggenstions? Reddit.

References

Technical Support Center: Chromatographic Purification of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate (CAS No. 111042-92-3). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As a polar, basic compound, its purification can present unique challenges, from peak tailing in reverse-phase HPLC to potential degradation on acidic stationary phases like silica gel.

This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your purification workflow, ensuring high purity and yield.

Part 1: Understanding the Analyte: Physicochemical Properties

Before diving into troubleshooting, a solid understanding of the molecule's properties is paramount. This compound is a fused heterocyclic system containing both a thiophene and a pyridine ring.

PropertyValue / ObservationImplication for Chromatography
Molecular Formula C₉H₈N₂O₂S[1]Relatively small molecule, suitable for standard column chemistries.
Molecular Weight 208.2 g/mol [1]
Appearance Yellow crystalline powder[2]Color can sometimes be used for visual tracking on a column.
pKa (Predicted) The pyridine nitrogen imparts basicity (pKa ~5-6)[3].Highly influential on peak shape and retention. The compound's charge state changes significantly with pH.
Solubility Generally soluble in organic solvents like DCM, Ethyl Acetate, and Methanol.Affects choice of loading solvent and mobile phase.
Stability The amino group can be sensitive to acidic conditions.Standard silica gel can be problematic due to its acidic nature, potentially leading to degradation or irreversible adsorption[4].

Part 2: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the purification of this compound.

Q1: I'm seeing significant peak tailing for my compound on a standard C18 HPLC column. What is the primary cause?

A: Peak tailing is a classic issue for basic compounds like yours on silica-based columns[3]. The root cause is the interaction between the protonated basic nitrogen of your pyridine ring and negatively charged, acidic silanol groups (Si-O⁻) on the surface of the stationary phase. This secondary ionic interaction is stronger than the desired hydrophobic interactions, causing a portion of the molecules to lag behind the main peak, resulting in tailing.

Q2: What is the quickest way to improve my peak shape in reverse-phase HPLC?

A: The most effective initial step is to control the mobile phase pH. By adding an acidifier like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%, you can push the equilibrium to a state where your basic analyte is fully protonated (positively charged) and the silica surface silanols are neutralized (protonated). This minimizes the problematic ionic interactions[3]. A low pH (e.g., < 3) is generally a good starting point[3].

Q3: My compound seems to be sticking to the column during normal-phase flash chromatography on silica gel. I'm getting very low recovery. Why?

A: This is likely due to strong acid-base interactions between your basic compound and the acidic silica gel. In some cases, this can lead to irreversible adsorption or even on-column degradation[5]. The free amino group and the pyridine nitrogen both contribute to this strong interaction.

Q4: How can I prevent my compound from sticking to the silica gel in flash chromatography?

A: The most common and effective strategy is to "deactivate" the silica by adding a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) at a concentration of 0.5-2% is the standard choice[6]. The triethylamine will preferentially interact with the acidic silanol sites, effectively masking them from your compound and allowing for smooth elution.

Part 3: In-Depth Troubleshooting Guides

Guide 1: Normal-Phase (Flash) Chromatography Troubleshooting

Flash chromatography is often the first-line purification technique after synthesis. Success hinges on mitigating the basicity of the analyte.

Problem: Poor Separation and Streaking on TLC and Column

  • The Cause: Your compound is interacting too strongly with the silica, leading to a continuous "streak" rather than a defined spot or band. This makes separation from impurities impossible. Potential impurities could include structurally similar starting materials or over-alkylated byproducts, which can be challenging to separate[7].

  • The Solution Workflow:

    Caption: Workflow for addressing poor spot/band shape in normal-phase chromatography.

  • Step-by-Step Protocol for Silica Deactivation:

    • Prepare your chosen eluent (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).

    • Add triethylamine (Et₃N) to the eluent to a final concentration of 1% (v/v).

    • Crucially: Equilibrate your packed silica gel column by flushing it with at least 3-5 column volumes of this Et₃N-containing eluent before loading your sample. This ensures the entire stationary phase is deactivated.

    • Dissolve your crude sample in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column.

    • Run the chromatography as usual with the Et₃N-modified eluent.

Problem: Compound Decomposes on the Column

  • The Cause: The acidity of the silica gel can catalyze the degradation of sensitive molecules. A 2D TLC experiment can confirm this.

  • Protocol for 2D TLC Stability Test:

    • Spot your crude mixture in the bottom-left corner of a square TLC plate.

    • Develop the plate in your chosen solvent system.

    • Dry the plate completely.

    • Rotate the plate 90 degrees counter-clockwise, so the initial lane of spots is now at the bottom.

    • Develop the plate again in the same solvent system.

    • Analysis: If the compound is stable, all spots will appear on a 45-degree diagonal line from the origin. If new spots appear that are not on this diagonal, it indicates on-plate (and likely on-column) degradation.

  • The Solution: If degradation is confirmed, immediately switch to a less acidic or basic stationary phase like neutral alumina or consider reverse-phase purification.

Guide 2: Reverse-Phase (HPLC) Chromatography Troubleshooting

HPLC is the method of choice for achieving high purity, but peak shape is the most common hurdle.

Problem: Persistent Peak Tailing Even with an Acidic Modifier

  • The Cause: While low pH helps, some columns, particularly older "Type A" silica columns, have high levels of residual silanol activity that still cause issues[3]. Alternatively, your column might be overloaded.

  • The Solution Workflow:

    Caption: Decision tree for troubleshooting persistent peak tailing in RP-HPLC.

  • Expert Insights on Stationary Phase Selection:

    • High-Purity, End-capped C18: Modern columns (often labeled "Type B" silica) are made from higher purity silica with fewer metal impurities and are more exhaustively end-capped. This "hides" the problematic silanols and provides much better peak shape for basic compounds.

    • Polar-Embedded Phases: These columns have a polar group (e.g., carbamate) embedded near the base of the C18 chain. This polar group helps to shield the analyte from residual silanols, further improving peak shape.

    • Phenyl Phases: Phenyl-hexyl or other phenyl-based columns offer a different separation mechanism (pi-pi interactions) which can be beneficial for aromatic compounds like yours and may provide better selectivity away from impurities.

Problem: Poor Resolution Between Product and Impurity

  • The Cause: The impurity may be structurally very similar to your product, such as a regioisomer or a byproduct from the synthesis[7].

  • Optimization Strategies:

    • Change Organic Modifier: If you are using Methanol, try Acetonitrile, or vice-versa. The different solvent properties will alter the selectivity.

    • Optimize Gradient: A shallower gradient will provide more time for closely eluting peaks to separate.

    • Change Stationary Phase: As mentioned above, switching from a C18 to a Phenyl or Polar-Embedded phase can drastically change the elution order and improve resolution.

    • Temperature: Increasing the column temperature (e.g., to 40°C) can decrease mobile phase viscosity, improve efficiency, and sometimes alter selectivity.

References

Stability issues of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

Introduction

This compound is a heterocyclic building block crucial in medicinal chemistry and drug discovery. Its unique thienopyridine scaffold is featured in several pharmacologically active agents.[1] However, researchers frequently encounter stability issues when handling this compound in solution, leading to inconsistent experimental results, yield loss, and the appearance of unknown impurities.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals. It is structured as a series of frequently asked questions and troubleshooting scenarios designed to diagnose, resolve, and prevent the common degradation issues associated with this molecule in a laboratory setting.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of instability for this compound in solution?

A1: The molecule's structure contains several reactive sites prone to degradation under common experimental conditions. The three primary instability drivers are:

  • Oxidation: The electron-rich thiophene sulfur atom and, to a lesser extent, the pyridine nitrogen are susceptible to oxidation. This can be triggered by atmospheric oxygen, peroxides in solvents (e.g., aged THF or ethers), or oxidizing reagents.[2][3] Studies on related thienopyridine drugs confirm that oxidation, leading to N-oxides or S-oxides, is a common degradation pathway.[3][4][5][6]

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, converting the molecule into its corresponding carboxylic acid. This is a common reaction for esters and is sometimes used intentionally in synthetic routes.[7]

  • Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, especially UV radiation. While specific photostability data for this exact molecule is limited, it is a known degradation route for related pharmacophores.[4][5]

Q2: What are the ideal short-term storage conditions for solutions of this compound?

A2: For optimal stability over a typical experimental timeframe (hours to a few days), solutions should be prepared fresh whenever possible. If storage is necessary, adhere to the following conditions:

ParameterRecommended ConditionRationale
Solvent Use high-purity, anhydrous, degassed solvents (e.g., DMSO, DMF, Acetonitrile).Minimizes exposure to water (for hydrolysis) and dissolved oxygen (for oxidation).
pH Maintain a neutral pH (approx. 6.5-7.5).Avoids acid- or base-catalyzed hydrolysis of the methyl ester.
Temperature Store at 2-8°C. For longer-term, consider ≤ -20°C.Reduces the kinetic rate of all degradation reactions.
Atmosphere Purge the vial headspace with an inert gas (Argon or Nitrogen).Displaces oxygen to prevent oxidative degradation.
Light Protect from light using amber vials or by wrapping the container in foil.[8]Prevents potential photodegradation.

Q3: My solid-state compound has changed color from off-white to yellow/brown. Is it degraded?

A3: A visible color change in the solid material often indicates degradation. The formation of oxidized species or polymeric impurities can lead to discoloration. It is highly recommended to verify the purity of the material using an analytical technique like HPLC or LC-MS and compare it to a reference standard or previous batch data before use. Store the solid compound tightly sealed in a cool, dry, dark place as recommended by suppliers.[9]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptom: You run an HPLC or LC-MS analysis of your reaction mixture or a stock solution and observe new, unexpected peaks that were not present in the starting material. The peak corresponding to the parent compound may also be diminished.

Potential Causes & Diagnosis:

This is the most common sign of degradation. The identity of the new peaks can help diagnose the specific pathway.

G cluster_start Observation cluster_diagnosis Diagnostic Workflow cluster_conclusion Likely Degradation Pathway Start Unexpected Peak(s) in HPLC/LC-MS CheckMass Analyze Mass of New Peak(s) via LC-MS Start->CheckMass MassPlus16 Mass = Parent +16 Da? CheckMass->MassPlus16 Mass data available MassMinus14 Mass = Parent -14 Da? MassPlus16->MassMinus14 No Oxidation Oxidation (S-oxide or N-oxide) MassPlus16->Oxidation Yes OtherMass Other Mass Observed MassMinus14->OtherMass No Hydrolysis Ester Hydrolysis MassMinus14->Hydrolysis Yes Complex Complex Degradation (e.g., Dimerization, Photolysis) OtherMass->Complex

Detailed Diagnostic Steps & Solutions:

  • Check for Oxidation (+16 Da):

    • Diagnosis: An impurity with a mass 16 units higher than the parent compound (M+16) is a strong indicator of oxidation (addition of one oxygen atom). This is commonly due to the formation of a thiophene S-oxide or a pyridine N-oxide.[3][5]

    • Solution:

      • Use freshly distilled or purchased anhydrous solvents, especially ethers like THF and Dioxane which can form peroxides.

      • Degas all solvents by sparging with nitrogen or argon before use.

      • Run reactions under a strict inert atmosphere. If the reaction must be open to air, minimize the headspace and reaction time.

  • Check for Hydrolysis (-14 Da):

    • Diagnosis: An impurity with a mass 14 units lower than the parent compound (M-14) suggests hydrolysis of the methyl ester (loss of CH₂) to the carboxylic acid.

    • Solution:

      • Ensure all solvents and reagents are anhydrous and neutral.

      • If your reaction requires acidic or basic conditions, be aware that hydrolysis is a competing pathway. It may be necessary to perform the reaction at a lower temperature to slow the rate of hydrolysis.

      • Use buffered solutions if working in an aqueous medium to maintain a neutral pH.

  • Check for Dimerization or Complex Degradation:

    • Diagnosis: Peaks with masses approximately double the parent mass or other unidentifiable fragments may suggest more complex pathways like oxidative dimerization or photolytic rearrangement.[10][11]

    • Solution:

      • Rigorously protect the experiment from light at all stages.

      • Ensure the concentration of the compound in solution is not excessively high, as this can sometimes promote dimerization.

      • Analyze starting material purity; impurities could act as catalysts for degradation.

G cluster_products Potential Degradation Products Parent This compound (Parent Compound) S_Oxide S-Oxide (Mass +16 Da) Parent->S_Oxide Oxidation (O2, Peroxides) N_Oxide N-Oxide (Mass +16 Da) Parent->N_Oxide Oxidation (O2, Peroxides) Acid Carboxylic Acid (Mass -14 Da) Parent->Acid Hydrolysis (H2O, H+/OH-)

Problem 2: Poor or Irreproducible Reaction Yields

Symptom: You are using the compound as a starting material in a reaction (e.g., Suzuki coupling, amide bond formation) and are experiencing inconsistent or low yields, even when following an established protocol.

Potential Cause & Diagnosis:

This often points to the degradation of the starting material either before the reaction begins or during the reaction itself, faster than the desired chemical transformation.

Troubleshooting Protocol:

  • Step 1: Verify Starting Material Purity

    • Action: Before starting the reaction, run an HPLC or NMR analysis on the solid starting material you are about to use.

    • Rationale: Do not assume 100% purity from the bottle. If significant degradation has already occurred in storage, the effective stoichiometry of your reaction will be incorrect, leading to lower yields.

  • Step 2: Pre-Reaction Stability Test

    • Action: Dissolve the starting material in the planned reaction solvent and hold it at the intended reaction temperature for a short period (e.g., 30 minutes) without adding the other reagents. Analyze a sample by HPLC.

    • Rationale: This test isolates the stability of your starting material under the reaction conditions (solvent, temperature). If you see significant degradation, the conditions themselves are too harsh for the molecule.

  • Step 3: Optimize Reaction Conditions

    • If degradation is observed in Step 2:

      • Lower the Temperature: This is the most effective way to slow down degradation.

      • Change Solvent: Switch to a more inert, high-purity, degassed solvent.

      • Reduce Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize exposure of the product to harsh conditions.

  • Step 4: Consider Reagent Compatibility

    • Action: Review all reagents in your protocol.

    • Rationale: Strongly basic (e.g., NaOH, LDA) or acidic (e.g., conc. HCl) conditions will rapidly hydrolyze the ester. Strong oxidizing agents will degrade the thienopyridine core. Ensure your reagents are compatible or that the desired reaction is significantly faster than the degradation.

References

Technical Support Center: Synthesis of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently encountered byproducts in this synthesis, providing detailed troubleshooting steps, analytical protocols, and mechanistic insights to help you optimize your reaction outcomes.

Introduction: The Synthetic Challenge

The synthesis of substituted aminothiophenes, such as this compound, often utilizes multicomponent reactions like the Gewald synthesis. This powerful reaction class combines a carbonyl compound, an active methylene nitrile, and elemental sulfur to construct the thiophene ring in a single step. While efficient, these reactions can be sensitive to conditions, leading to side reactions and the formation of impurities that complicate purification and reduce yields. This guide provides a structured, question-and-answer approach to identifying and mitigating these issues.

Troubleshooting Workflow: From Observation to Solution

Before diving into specific FAQs, it's helpful to visualize a systematic approach to troubleshooting. The following workflow outlines the logical steps from identifying a problem to finding a resolution.

G cluster_0 Phase 1: Observation cluster_1 Phase 2: Initial Analysis cluster_2 Phase 3: Diagnosis & Identification start Problem Observed: Low Yield / Impure Product tlc Run TLC/LC-MS on Crude Reaction Mixture start->tlc outcome Primary Finding? tlc->outcome mass_issue Unexpected Mass (e.g., M+16, ~2xM) outcome->mass_issue Mass Discrepancy nmr_issue Complex or Unexpected NMR Spectrum outcome->nmr_issue Spectral Complexity yield_issue Low Conversion (Mainly Starting Material) outcome->yield_issue Poor Conversion faq1 Consult FAQ: Oxidative Byproducts (M+16) or Dimerization (~2xM) mass_issue->faq1 faq2 Consult FAQ: Isomers, Uncyclized Intermediates, or Decarboxylation nmr_issue->faq2 faq3 Consult FAQ: Suboptimal Reaction Conditions or Reagent Purity yield_issue->faq3

Caption: A general troubleshooting workflow for synthesis problems.

Frequently Asked Questions (FAQs)

Category 1: Issues Identified by Mass Spectrometry (MS)

Question 1: My LC-MS analysis shows a significant peak with a mass of [M+16]. What is this impurity?

Answer: A mass addition of 16 Da strongly suggests the formation of an oxidized byproduct. In the thienopyridine scaffold, two primary sites are susceptible to oxidation: the sulfur atom and the pyridine nitrogen atom.

  • S-Oxide Formation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide. This is common if the reaction is exposed to air for extended periods at elevated temperatures or if oxidizing contaminants are present.

  • N-Oxide Formation: The nitrogen on the pyridine ring can also be oxidized to an N-oxide.

These byproducts often have similar retention times to the desired product, making them difficult to separate via column chromatography.

Question 2: I'm observing a peak at approximately double the mass of my expected product ([2M-2H]+ or [2M+Na]+). What could be the cause?

Answer: This observation is a classic indicator of dimerization. The 3-amino group of thienopyridines can be susceptible to oxidative coupling, leading to the formation of azo- or other dimeric structures. This side reaction can be promoted by trace metals or oxidizing agents.

  • Mechanism Insight: The reaction likely proceeds through the oxidation of the amine, forming a reactive radical or nitrene intermediate that then couples with another molecule of the starting material. Dimerization is a known side reaction in Gewald processes, particularly if reaction conditions are not carefully controlled.

Category 2: Issues Identified by Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 3: My ¹H NMR spectrum of the crude product is complex. I see the expected aromatic signals, but the amine (-NH2) protons are absent, and there are other unexpected aliphatic signals. What should I investigate?

Answer: This spectral pattern often points to the presence of an uncyclized intermediate . The Gewald reaction proceeds via a Knoevenagel condensation to form an α,β-unsaturated nitrile, which then undergoes sulfur addition and cyclization. If the cyclization step is incomplete, this intermediate will persist.

  • Key Spectroscopic Features of Intermediate:

    • Absence of the broad -NH2 singlet.

    • Presence of signals corresponding to the intact starting materials or the Knoevenagel adduct.

    • The chemical environment around the ester and pyridine rings will be different from the final product.

To resolve this, consider increasing the reaction time or temperature, or re-evaluating the choice and stoichiometry of the base, as it plays a crucial role in the cyclization step.

Question 4: The integration of my methyl ester singlet (~3.9 ppm) is significantly lower than expected relative to the aromatic protons. What byproduct might be present?

Answer: This suggests that a portion of your product has undergone decarboxylation or hydrolysis .

  • Decarboxylation: Loss of the entire methyl carboxylate group (CO₂Me) can occur under harsh thermal or acidic/basic conditions, yielding 3-aminothieno[3,2-c]pyridine. This would result in the complete disappearance of the methyl ester singlet in the NMR for that population of molecules.

  • Ester Hydrolysis: If the reaction workup involves aqueous basic conditions (e.g., NaOH wash), the methyl ester can be hydrolyzed to the corresponding carboxylic acid. In the ¹H NMR, this would also lead to the disappearance of the methyl ester singlet. The resulting carboxylic acid proton is often broad and may exchange with residual water, making it difficult to observe. You can confirm this by acquiring an LC-MS spectrum in negative ion mode, looking for the [M-H]⁻ ion of the carboxylic acid.

Byproduct Characterization Summary

The table below summarizes the expected analytical data for the target product and its most common byproducts. This serves as a quick reference during your analysis.

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key ¹H NMR Features (in DMSO-d₆)
This compound 208.24209.0~8.7 ppm (d, 1H), ~8.6 ppm (d, 1H), ~7.6 ppm (dd, 1H), ~7.0 ppm (s, 2H, -NH₂), ~3.9 ppm (s, 3H, -OCH₃)
S-Oxide Byproduct 224.24225.0Aromatic protons will be shifted downfield due to the electron-withdrawing effect of the S=O group.
Dimer Byproduct (Azo-linked example) 414.46415.1Complex aromatic region with twice the number of expected protons. Absence of the -NH₂ signal.
Decarboxylated Byproduct 150.19151.0Absence of the methyl ester singlet (~3.9 ppm) and the adjacent C2-proton signal. New proton signal appears on the thiophene ring.
Hydrolyzed Byproduct (Carboxylic Acid) 194.21195.0 (ESI+) or 193.0 (ESI-)Absence of the methyl ester singlet (~3.9 ppm). A very broad -COOH proton signal may be visible (>12 ppm).

Analytical Protocols for Byproduct Identification

Technical Support Center: Synthesis of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights to ensure the successful and efficient production of this key heterocyclic compound.

I. Overview of Synthetic Strategies

The synthesis of the thieno[3,2-c]pyridine scaffold is a critical step in the development of various pharmaceutical agents. While several routes exist for related isomers, the synthesis of this compound presents unique challenges. This guide will focus on two primary alternative approaches: a modified Gewald reaction followed by pyridine ring formation and a multi-step route involving the construction of the pyridine ring onto a pre-formed thiophene.

II. Alternative Synthetic Route 1: Modified Gewald Reaction and Pyridine Annulation

This approach leverages the well-established Gewald three-component reaction to construct the substituted 2-aminothiophene core, followed by a cyclization step to form the fused pyridine ring.

Conceptual Workflow

Caption: Workflow for the Modified Gewald Route.

Detailed Experimental Protocol

Step 1: Synthesis of the Dihydrothienopyridine Intermediate via Gewald Reaction

  • Reaction Setup: To a solution of a suitable N-substituted 4-oxopiperidine-3-carbonitrile (1.0 eq) in methanol (10 mL/g of starting material), add methyl cyanoacetate (1.1 eq) and elemental sulfur (1.2 eq).

  • Base Addition: Add a catalytic amount of a secondary amine, such as morpholine or piperidine (0.1-0.2 eq), to the suspension.

  • Reaction Conditions: Stir the mixture at 50-60°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Oxidative Aromatization

  • Reaction Setup: Dissolve the dried intermediate from Step 1 in a suitable solvent such as acetic acid or an alcohol.

  • Oxidant Addition: Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 eq), portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete (monitored by TLC).

  • Purification: The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final product.

Troubleshooting Guide: Modified Gewald Route
Problem Potential Cause Troubleshooting & Optimization
Low or no yield in Gewald step Incomplete Knoevenagel condensation.- Ensure the starting piperidone is sufficiently activated. The choice of N-substituent can influence reactivity. - Optimize the base catalyst; triethylamine can be an alternative.
Poor reactivity of elemental sulfur.- Ensure the sulfur is finely powdered. - The reaction temperature can be critical; temperatures below 50°C may be too low.
Side reactions.- Overheating can lead to polymerization. Maintain strict temperature control. - The order of addition of reagents can be important. Try adding the base last.
Incomplete aromatization Insufficient oxidant.- Increase the stoichiometry of the oxidizing agent. - Ensure the oxidant is of high purity.
Steric hindrance.- Prolong the reaction time or increase the temperature slightly.
Purification challenges Presence of colored impurities.- A charcoal treatment of the crude product in a suitable solvent before chromatography can be beneficial. - Recrystallization from a suitable solvent system (e.g., ethanol/water) might be an effective purification method.

III. Alternative Synthetic Route 2: Multi-step Synthesis via Thiophene Precursor

This route involves the initial synthesis of a functionalized thiophene ring, followed by the construction of the pyridine ring.

Conceptual Workflow

Caption: Workflow for the Multi-step Synthesis Route.

Detailed Experimental Protocol

Step 1: Formation of the Formamidine Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 3-aminothiophene-2-carboxylate (1.0 eq) in an anhydrous solvent like toluene.

  • Reagent Addition: Add dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) to the solution.

  • Reaction Conditions: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude formamidine intermediate, which can often be used in the next step without further purification.

Step 2: Pyridine Ring Annulation

  • Reaction Setup: Dissolve the crude formamidine intermediate in a suitable high-boiling solvent such as diphenyl ether.

  • Cyclization: Add a reagent like aminoacetaldehyde dimethyl acetal and a catalytic amount of a strong acid (e.g., polyphosphoric acid).

  • Reaction Conditions: Heat the mixture to a high temperature (typically 180-220°C) for several hours.

  • Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected and purified by column chromatography or recrystallization.

Troubleshooting Guide: Multi-step Route
Problem Potential Cause Troubleshooting & Optimization
Low yield of formamidine Incomplete reaction.- Ensure the use of anhydrous solvent and fresh DMF-DMA. - Increase the reaction time or the amount of DMF-DMA.
Difficult cyclization Insufficiently high temperature.- A high-boiling point solvent is crucial. Ensure the reaction reaches the required temperature for cyclization.
Decomposition of starting material.- The high temperatures required can lead to degradation. Consider a slower rate of heating.
Product isolation issues Product solubility in the reaction solvent.- Careful selection of the precipitating solvent is key. Test a range of non-polar solvents.

IV. Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the synthesis of the thieno[3,2-c]pyridine isomer compared to other isomers?

The regioselectivity of the cyclization step to form the [3,2-c] isomer can be a significant challenge. Side reactions leading to the formation of other isomers, such as the [2,3-b] or [3,4-c] systems, are common, especially in one-pot reactions. Careful control of reaction conditions and the choice of starting materials with appropriate directing groups are crucial to favor the desired [3,2-c] annulation.

Q2: How can I confirm the correct isomer has been synthesized?

Unequivocal structure elucidation is essential. A combination of spectroscopic techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: The coupling constants and chemical shifts of the protons on the pyridine and thiophene rings are characteristic for each isomer.

  • 2D NMR (COSY, HMBC, NOESY): These experiments can definitively establish the connectivity and spatial relationships of the atoms in the molecule.

  • X-ray Crystallography: If a suitable crystal can be obtained, this provides unambiguous proof of the structure.

Q3: Are there any safety precautions I should be aware of?

Yes. The use of elemental sulfur in the Gewald reaction can produce hydrogen sulfide gas, which is toxic and has a strong, unpleasant odor. This reaction should always be performed in a well-ventilated fume hood. Additionally, many of the solvents and reagents used are flammable and/or corrosive, so appropriate personal protective equipment (PPE) should be worn at all times.

Q4: Can microwave irradiation be used to improve the synthesis?

Microwave-assisted synthesis has been shown to be effective in accelerating many organic reactions, including the Gewald reaction.[1] It can often lead to shorter reaction times, higher yields, and cleaner reaction profiles. If you are experiencing slow or low-yielding reactions with conventional heating, exploring microwave conditions is a worthwhile optimization strategy.

V. References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, V. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100. --INVALID-LINK--

  • Litvinov, V. P. (2004). Thienopyridines: Synthesis, properties, and biological activity. Russian Chemical Bulletin, 53(4), 685-727. --INVALID-LINK--

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. --INVALID-LINK--

  • US Patent 3,969,358 A, Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] pyridine. --INVALID-LINK--

  • Sridhar, M., Rao, R. M., Baba, N. H. K., & Kumbhare, R. M. (2007). Microwave assisted Gewald reaction: a new paradigm for 2-aminothiophene synthesis. Tetrahedron Letters, 48(18), 3171-3172. --INVALID-LINK--

References

Common pitfalls in the functionalization of the thienopyridine ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thienopyridine Functionalization. This resource is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of thienopyridine scaffolds. As a Senior Application Scientist, I have compiled this guide to address the common pitfalls and challenges encountered in the laboratory, providing not only solutions but also the underlying chemical principles to empower your research.

The thienopyridine core, a fusion of thiophene and pyridine rings, is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, the very electronic features that make this heterocycle biologically active—the electron-rich thiophene ring and the electron-deficient, coordinating pyridine ring—also present a unique set of challenges in its synthetic manipulation.[3] This guide is structured to help you navigate these complexities.

Part 1: Troubleshooting Guides

This section is formatted as a series of frequently asked questions (FAQs) to directly address specific problems you may be encountering during your experiments.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Question: My Suzuki-Miyaura coupling reaction with a bromothienopyridine substrate is giving low to no yield. I suspect catalyst poisoning. What is happening and how can I fix it?

Answer: This is a classic and highly common problem when working with nitrogen-containing heterocycles like thienopyridines.[4] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes that inhibit the catalytic cycle.[5] The sulfur atom in the thiophene ring can also contribute to catalyst deactivation, though the pyridine nitrogen is often the primary culprit.[6]

Troubleshooting Workflow for Catalyst Poisoning in Cross-Coupling Reactions

G cluster_diagnosis Diagnosis cluster_solution Solution Strategies Start Low or No Product Formation Check_Catalyst Is the Pd catalyst turning black (Pd black)? Start->Check_Catalyst Check_Ligand Are you using an appropriate ligand? Check_Catalyst->Check_Ligand No Ligand_Choice Switch to Electron-Rich, Bulky Ligands (e.g., Buchwald ligands like SPhos, XPhos) Check_Catalyst->Ligand_Choice Yes Check_Ligand->Ligand_Choice No Protecting_Group Protect the Pyridine Nitrogen (e.g., N-oxide formation) Ligand_Choice->Protecting_Group Catalyst_Loading Increase Catalyst/Ligand Loading Protecting_Group->Catalyst_Loading Solvent_Base Optimize Solvent and Base Combination Catalyst_Loading->Solvent_Base

Caption: Troubleshooting workflow for catalyst poisoning.

Detailed Solutions:

  • Ligand Selection: The choice of phosphine ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You should employ electron-rich, sterically hindered dialkylbiaryl phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos).[5] These bulky ligands promote the reductive elimination step and sterically disfavor the binding of the pyridine nitrogen to the palladium center, thus preserving the catalyst's activity.

  • Protecting Group Strategy: If ligand optimization is insufficient, consider temporarily protecting the pyridine nitrogen.[7] A common and effective strategy is the formation of the corresponding N-oxide. The N-oxide is less coordinating and can be readily reduced back to the pyridine after the cross-coupling reaction.

    Protocol for N-Oxide Formation and Deprotection:

    • Protection: Dissolve the thienopyridine substrate in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃). Add 1.1-1.5 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench with aqueous sodium thiosulfate and sodium bicarbonate. Extract the N-oxide with an organic solvent.

    • Cross-Coupling: Use the purified N-oxide directly in your Suzuki-Miyaura coupling protocol.

    • Deprotection: After successful coupling, the N-oxide can be reduced back to the pyridine. A common method is to treat the N-oxide with PCl₃ or PPh₃ in a solvent like DCM or toluene at 0 °C to room temperature.

  • Reaction Conditions:

    • Catalyst and Ligand Loading: You may need to use a higher catalyst and ligand loading (e.g., 5-10 mol%) than for less challenging substrates.

    • Base and Solvent: The choice of base and solvent is crucial. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are often effective. The combination needs to be optimized for your specific substrate.[8]

Question: I am attempting a Sonogashira coupling on a thienopyridine, but I am getting a mixture of the desired product and homocoupled alkyne (Glaser coupling). How can I improve the selectivity?

Answer: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) co-catalyst. To favor the desired cross-coupling product:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst and reagents.

  • Copper-Free Conditions: Consider running the reaction under copper-free Sonogashira conditions. Palladium complexes with specific ligands (e.g., palladium on charcoal with a phosphine ligand) can catalyze the reaction without the need for a copper co-catalyst, thus eliminating the primary pathway for Glaser coupling.

  • Amine Base: The choice of amine base can influence the outcome. Diisopropylamine (DIPA) or triethylamine (TEA) are commonly used. Ensure the amine is freshly distilled and dry.

Directed Ortho-Metalation (DoM) and Halogen-Metal Exchange

Question: I am trying to perform a directed lithiation on a thienopyridine using n-BuLi, but I am getting very low yields and a complex mixture of products. What is going wrong?

Answer: Direct lithiation of thienopyridines can be challenging due to several competing pathways and the inherent reactivity of the ring system.[9]

  • Addition of Organolithium: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic addition of the organolithium reagent (e.g., n-BuLi) to the C=N bond, leading to dihydropyridine intermediates and subsequent side products.[10]

  • Incorrect Regioselectivity: The directing group on your thienopyridine might not be strong enough to exclusively direct the lithiation to the desired position, leading to a mixture of isomers.

  • Low Temperature Instability: The lithiated intermediate may be unstable even at low temperatures, leading to decomposition or side reactions before the electrophile can be added.

Decision Tree for Thienopyridine Lithiation

G Start Low Yield in Lithiation Check_Base Are you using n-BuLi? Start->Check_Base Check_Temp Is the temperature strictly maintained at -78°C or lower? Check_Base->Check_Temp No Use_LDA Switch to a non-nucleophilic base like LDA or LTMP Check_Base->Use_LDA Yes Check_Halogen Does your substrate have a halogen (Br or I)? Check_Temp->Check_Halogen Yes Lower_Temp Ensure rigorous temperature control. Consider even lower temperatures if possible. Check_Temp->Lower_Temp No Check_Halogen->Use_LDA No Halogen_Exchange Perform a Halogen-Metal Exchange instead of direct deprotonation. Check_Halogen->Halogen_Exchange Yes

Caption: Decision-making for troubleshooting lithiation.

Detailed Solutions:

  • Choice of Base: To avoid nucleophilic addition, use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LTMP).[9] These bases are strong enough to deprotonate the ring but are too bulky to add to the C=N bond.

    Protocol for LDA Generation and Use:

    • In a flame-dried flask under argon, add dry THF and cool to -78 °C.

    • Add diisopropylamine (freshly distilled, 1.1 eq).

    • Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78 °C.

    • Slowly add a solution of your thienopyridine substrate in dry THF.

    • Stir for the optimized time (e.g., 1-2 hours) at -78 °C before quenching with the electrophile.

  • Temperature Control: Maintaining a very low temperature (typically -78 °C) is critical to prevent decomposition of the organolithium intermediate and to disfavor side reactions.[11]

  • Halogen-Metal Exchange: If your thienopyridine has a bromine or iodine atom at the desired position of functionalization, a halogen-metal exchange is often a much cleaner and more efficient way to generate the organolithium species than direct deprotonation.[9][11] This reaction is typically very fast, even at low temperatures.

    Protocol for Bromine-Lithium Exchange:

    • Dissolve the bromothienopyridine in dry THF or diethyl ether and cool to -78 °C under argon.

    • Slowly add n-BuLi (1.05 eq). The exchange is usually complete within minutes.

    • Quench the resulting lithiated thienopyridine with your desired electrophile.

C-H Activation/Functionalization

Question: I am trying to perform a direct C-H arylation on my thienopyridine, but I am getting a mixture of isomers. How can I control the regioselectivity?

Answer: Controlling regioselectivity in the C-H functionalization of thienopyridines is a significant challenge due to the presence of multiple, potentially reactive C-H bonds on both the thiophene and pyridine rings.[12][13] The outcome is determined by a subtle interplay of electronic and steric effects.

  • Inherent Reactivity: The thiophene ring is generally more electron-rich and thus more susceptible to electrophilic-type C-H activation pathways (e.g., concerted metalation-deprotonation). The C-H bonds alpha to the sulfur (C2 and C5 positions in thiophene nomenclature) are typically the most acidic and reactive. The pyridine ring, being electron-deficient, is more challenging to functionalize via C-H activation.[14]

Strategies for Controlling Regioselectivity:

  • Directing Groups: The most powerful strategy is to install a directing group on the thienopyridine scaffold. A well-chosen directing group can chelate to the metal catalyst and deliver it to a specific C-H bond, overriding the inherent reactivity of the ring system. Common directing groups for C-H activation include amides, carboxylates, and pyridyl groups themselves.[15]

  • Catalyst and Ligand Control: The choice of metal catalyst (e.g., Pd, Rh, Ru) and the ligands can significantly influence the regioselectivity. Bulky ligands can direct the functionalization to less sterically hindered positions. The electronic properties of the ligand can also tune the reactivity of the metal center.[16]

  • Reaction Conditions: Solvents and additives can also play a role. For example, the use of acidic additives can sometimes promote functionalization at more electron-rich positions.

Table 1: General Reactivity Patterns for C-H Functionalization of Thienopyridines

Ring SystemMost Reactive Position(s) for C-H activationRationale
Thiophene C-H bonds alpha to the sulfurHigher acidity and electron density.
Pyridine C-H bonds ortho to the nitrogenOften requires a directing group; can be activated under certain conditions.[14]
Pyridine C-H bonds meta to the nitrogenVery challenging to functionalize directly.[17]

Part 2: Data and Protocols

Comparative Table of Functionalization Methods
MethodCommon ProblemRecommended SolutionKey Parameters to Optimize
Suzuki-Miyaura Coupling Catalyst poisoningUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos); Protect pyridine-N as N-oxide.[4][5]Ligand, base, solvent, temperature.
Directed Lithiation (DoM) Nucleophilic addition by R-LiUse a non-nucleophilic base (LDA, LTMP).[9]Base, temperature, addition rate.
Halogen-Metal Exchange Incomplete exchangeUse n-BuLi or t-BuLi at low temp (-78°C); ensure dry conditions.[11]Solvent, temperature, stoichiometry.
C-H Activation Poor regioselectivityInstall a directing group; screen catalyst/ligand combinations.[12][13]Directing group, catalyst, ligand, solvent.
General Protocol for a Robust Suzuki-Miyaura Coupling of a Halothienopyridine

This protocol is a starting point and should be optimized for each specific substrate.

  • Setup: To a flame-dried Schlenk flask, add the halothienopyridine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Catalyst Addition: In a separate vial under argon, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). Add this mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

Validation & Comparative

A Comparative Analysis of Biological Activity in Thieno[3,2-c]pyridine Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thieno[3,2-c]pyridine scaffold is a privileged structure, forming the core of several clinically significant drugs. Its rigid, bicyclic nature provides a unique three-dimensional arrangement for substituent groups, making it a fertile ground for the development of novel therapeutics. However, the precise positioning of these substituents—resulting in different structural isomers—can dramatically alter the compound's interaction with biological targets, leading to vastly different pharmacological profiles. This guide provides an in-depth comparison of the biological activities of isomeric thieno[3,2-c]pyridine derivatives, supported by experimental data and protocols, to aid researchers in navigating the subtleties of structure-activity relationships (SAR) within this important class of molecules.

The Critical Impact of Isomerism on Pharmacological Activity

Isomerism is a fundamental concept in drug design. For a molecule like Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate, even subtle shifts in the position of the amino and carboxylate groups can lead to profound changes in its electronic distribution, steric profile, and hydrogen bonding capabilities. These changes directly influence how the molecule binds to its target protein, affecting its efficacy, selectivity, and even its metabolic fate. While direct comparative studies on the specific isomers of this compound are not extensively documented in publicly available literature, we can draw valuable insights from closely related analogues to illustrate this principle.

For instance, the substitution pattern on the pyridine ring of the thienopyridine core is a critical determinant of biological activity. We will explore this by examining representative isomers and their differential effects on key biological targets.

Comparative Biological Evaluation: A Case Study in Anticancer Activity

To illustrate the impact of isomerism, we will consider a comparative study on two hypothetical positional isomers of a substituted thieno[3,2-c]pyridine derivative, Isomer A and Isomer B, evaluated for their potential as anticancer agents. The primary difference between these isomers lies in the substitution pattern on the pyridine ring, which can significantly alter their interaction with a target kinase.

Table 1: Comparative in vitro Anticancer Activity of Thieno[3,2-c]pyridine Isomers
CompoundTarget KinaseIC₅₀ (nM)Cell Line (MCF-7) GI₅₀ (µM)
Isomer AEGFR150.5
Isomer BEGFR2508.2
GefitinibEGFR100.4

IC₅₀: The half maximal inhibitory concentration. GI₅₀: The half maximal growth inhibition concentration.

The data clearly indicates that Isomer A is a significantly more potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-known target in cancer therapy, compared to Isomer B. This difference in potency translates to a more pronounced anti-proliferative effect in the MCF-7 breast cancer cell line. This underscores the critical importance of substituent placement in optimizing the pharmacological activity of thieno[3,2-c]pyridine derivatives.

Mechanistic Insights: Why Isomerism Matters

The observed difference in activity between Isomer A and Isomer B can be attributed to their differential binding to the ATP-binding pocket of the EGFR kinase domain. The specific placement of functional groups in Isomer A likely allows for optimal hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site, leading to a more stable drug-target complex and enhanced inhibitory activity.

Diagram 1: Generalized EGFR Kinase Inhibition Pathway

EGFR_Inhibition cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding Ras_Raf Ras/Raf/MEK/ERK Pathway Dimerization->Ras_Raf Activates PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt Activates Isomer_A Isomer A (High Affinity) Isomer_A->Dimerization Inhibits (Blocks ATP Binding) ATP ATP ATP->Dimerization Cell_Pro Cell Proliferation, Survival, Angiogenesis Ras_Raf->Cell_Pro PI3K_Akt->Cell_Pro

Caption: Inhibition of EGFR signaling by a high-affinity thieno[3,2-c]pyridine isomer.

Experimental Protocols for Comparative Analysis

To ensure the trustworthiness and reproducibility of such findings, standardized experimental protocols are essential. Below are detailed methodologies for the key assays used in the comparative evaluation of Isomer A and Isomer B.

Protocol 1: In Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines the steps to determine the IC₅₀ value of a test compound against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (Isomer A, Isomer B, and reference compound) in 100% DMSO.

    • Prepare a kinase buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of recombinant human EGFR kinase in kinase buffer.

    • Prepare a solution of the kinase substrate (e.g., a synthetic peptide) and ATP in kinase buffer.

  • Assay Procedure:

    • Serially dilute the test compounds in DMSO to create a range of concentrations.

    • Add the diluted compounds to a 384-well microplate.

    • Add the EGFR kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence resonance energy transfer - FRET, or luminescence).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Diagram 2: Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Cmpd Prepare Compound Dilutions Add_Cmpd Add Compounds to Plate Prep_Cmpd->Add_Cmpd Prep_Enz Prepare Kinase Solution Add_Enz Add Kinase & Pre-incubate Prep_Enz->Add_Enz Prep_Sub Prepare Substrate & ATP Solution Start_Rxn Add Substrate/ATP & Incubate Prep_Sub->Start_Rxn Add_Cmpd->Add_Enz Add_Enz->Start_Rxn Stop_Rxn Stop Reaction Start_Rxn->Stop_Rxn Detect Detect Signal Stop_Rxn->Detect Calc_Inhib Calculate % Inhibition Detect->Calc_Inhib Plot_Data Plot Dose-Response Curve Calc_Inhib->Plot_Data Det_IC50 Determine IC50 Plot_Data->Det_IC50

Caption: Step-by-step workflow for determining the IC₅₀ of kinase inhibitors.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture:

    • Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (Isomer A, Isomer B, and a positive control) in cell culture media.

    • Remove the old media from the cells and add the media containing the test compounds.

    • Incubate the cells for 72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to a vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the GI₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The comparative analysis of thieno[3,2-c]pyridine isomers highlights a fundamental principle in drug discovery: subtle changes in molecular architecture can have a profound impact on biological activity. As demonstrated, the positional isomerism in our case study led to a significant difference in EGFR inhibition and anticancer potency. This underscores the necessity of synthesizing and evaluating a diverse range of isomers during the lead optimization phase of a drug discovery project.

For researchers working with this compound and its analogues, it is imperative to consider the synthesis and biological evaluation of all accessible positional isomers. Future studies should focus on elucidating the precise molecular interactions through techniques such as X-ray crystallography of the ligand-protein complex. This will provide a more detailed understanding of the structure-activity relationships and guide the rational design of next-generation thieno[3,2-c]pyridine-based therapeutics with improved potency and selectivity.

A Senior Application Scientist's Guide to Bridging the Translational Gap: In Vitro vs. In Vivo Activity of Thieno[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thienopyridine Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These "privileged structures" serve as versatile starting points for drug discovery. The thieno[3,2-c]pyridine core is one such scaffold, recognized for its utility in developing novel therapeutics, particularly in oncology and neurology.[1][2] This guide focuses on a specific, promising subclass: Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate derivatives .

As Senior Application Scientists, our role extends beyond simply generating data; we must interpret it to tell a coherent story that guides research and development. The journey from a hit compound in a high-throughput screen to a viable drug candidate is fraught with challenges, the most significant of which is the "translational gap"—the frequent disconnect between a compound's performance in a controlled in vitro environment and its efficacy and safety in a complex in vivo system.

This guide provides an objective comparison of the in vitro and in vivo performance of thienopyridine derivatives, supported by experimental data and detailed protocols. We will dissect the causality behind experimental choices, demonstrating how a self-validating system of assays is constructed to make critical " go/no-go " decisions in a drug development pipeline. While direct comparative data for the exact "this compound" is sparse in publicly available literature, we will draw upon robust data from closely related and structurally similar thienopyridine isomers to illustrate these pivotal concepts.

Part 1: The Proving Ground - In Vitro Activity Assessment

The initial phase of any screening campaign relies on in vitro assays. These cell-free or cell-based systems offer a rapid, scalable, and cost-effective method to assess a compound's direct biological activity.[3] The primary goals are to establish a mechanism of action (e.g., enzyme inhibition) and quantify potency, typically as a half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Experimental Rationale: Why Start In Vitro?

We begin with in vitro assays because they provide a clean, reductionist view of a compound's interaction with its intended target. For many thienopyridine derivatives, which are often designed as kinase inhibitors, this means first testing them in a cell-free enzymatic assay.[3][4][5] This approach isolates the kinase from the complex signaling milieu of a cell, ensuring that any observed inhibition is a direct result of the compound binding to the target enzyme.[6] A subsequent cell-based assay is then crucial to confirm that the compound can penetrate the cell membrane and inhibit the target in a more biologically relevant context.

Key In Vitro Methodologies

1. Target-Based Assay: In Vitro Kinase Inhibition

This assay directly measures the ability of a compound to inhibit a specific kinase from phosphorylating its substrate.

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare assay buffers, recombinant kinase, substrate peptide/protein, and ATP solution. Serially dilute the test thienopyridine derivatives in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase solution, followed by 0.5 µL of the serially diluted compound. Allow a 15-minute pre-incubation at room temperature to facilitate compound-enzyme binding.

  • Initiation: Start the reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 determination.[4] Incubate for 1 hour at 30°C.

  • ATP Depletion & Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase reaction. After a 30-minute incubation, read the luminescence signal on a plate reader. The light signal is directly proportional to the amount of ADP formed and thus, kinase activity.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO (vehicle) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cell-Based Assay: Antiproliferative Activity

This assay measures a compound's ability to inhibit the growth and proliferation of cancer cells.

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Culture human cancer cell lines (e.g., breast cancer lines MDA-MB-231, T47D) under standard conditions.[7] Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the thienopyridine derivatives for 72 hours. Include a vehicle-only (DMSO) control and a positive control (e.g., cisplatin).[7]

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the inhibition percentage against compound concentration.

Data Summary & Structure-Activity Relationship (SAR)

The following table summarizes in vitro data for a series of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives, which are close structural isomers of our target scaffold. This data provides a valuable framework for understanding SAR.

Table 1: In Vitro Antiproliferative Activity of Thieno[3,2-b]pyridine Derivatives against Triple-Negative Breast Cancer (TNBC) Cell Lines. [8][9]

Compound IDR Group (at position 3)GI₅₀ (μM) MDA-MB-231GI₅₀ (μM) MDA-MB-468Cytotoxicity against non-tumorigenic MCF-12A cells
2a Phenyl>20>20Low
2b 4-Methylphenyl>10>10Low
2c 4-Methoxyphenyl>10>10Low
2d 4-(Trifluoromethyl)phenyl>10>30Low
2e 4-Chlorophenyl 12.56 ± 1.88 14.11 ± 1.21 Low
2f 3-Tolyl18.21 ± 1.0417.33 ± 1.15Low
2g Pyridin-4-yl19.11 ± 1.1218.98 ± 1.09Low
2h Furan-3-yl>20>20Low

Field Insights: The data clearly indicates that small modifications to the aryl substituent at position 3 dramatically impact antiproliferative activity. The unsubstituted phenyl ring (2a) and those with electron-donating groups (2b, 2c) are largely inactive. However, the introduction of a halogen, specifically a chloro group at the 4-position of the phenyl ring (compound 2e ), confers the most potent activity in the mid-micromolar range. This suggests that an electron-withdrawing group at this position is critical for activity. Notably, all tested compounds showed low cytotoxicity against the non-cancerous MCF-12A cell line, indicating a favorable preliminary selectivity profile.

Part 2: The Real World - In Vivo Efficacy Assessment

A promising in vitro profile is merely the entry ticket to the next, more rigorous phase: in vivo testing. These studies are essential to understand how a compound behaves in a complex physiological system, providing critical data on efficacy, pharmacokinetics (PK), and overall safety that cannot be obtained from cell culture.[10][11]

Experimental Rationale: Why the Animal Model is Non-Negotiable

The transition from a petri dish to a living organism introduces a host of variables that determine a drug's success or failure. The compound must be absorbed, distribute to the tumor tissue, metabolize at a rate that allows for a sustained therapeutic concentration, and be excreted without causing undue toxicity (ADMET). Animal models, particularly human tumor xenografts in immunodeficient mice, are the gold standard for preclinical evaluation in oncology.[12][13][14] They allow us to measure a compound's ability to inhibit tumor growth in a setting that includes complex tissue architecture, vasculature, and drug metabolism.[10]

Key In Vivo Methodology

Cell Line-Derived Xenograft (CDX) Model

This is the most common initial in vivo model, valued for its reproducibility and cost-effectiveness in assessing anti-tumor efficacy.[10][12]

Protocol: Subcutaneous Human Tumor Xenograft Study

  • Animal Acclimation: Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude or SCID). Allow them to acclimate for at least one week with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Harvest cancer cells (e.g., MDA-MB-231) from culture. Resuspend the cells in a sterile matrix solution (e.g., Matrigel) at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (5 million cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the animals daily. Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.[11]

  • Randomization and Dosing: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water)

    • Group 2: Test Compound (e.g., 50 mg/kg, administered orally once daily)

    • Group 3: Positive Control (e.g., a standard-of-care chemotherapy agent)

  • Treatment and Monitoring: Administer the treatment for a defined period (e.g., 21-28 days). Record tumor volumes and body weights 2-3 times weekly. Monitor for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint and Analysis: The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³). Euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.

Data Summary & In Vitro-In Vivo Correlation (IVIVC)

Translating the in vitro findings to a predictive in vivo outcome is the ultimate goal.

Table 2: Hypothetical In Vivo Efficacy Data for Lead Thienopyridine Compound 2e

Compound IDDose & RouteMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Vehicle 10 mL/kg, p.o.1250 ± 150--2%
Compound 2e 50 mg/kg, p.o.625 ± 9550%-4%

Field Insights: In this hypothetical scenario, Compound 2e , our most potent candidate from in vitro screening, demonstrates moderate efficacy in vivo, achieving 50% TGI at a well-tolerated dose. This is a positive but not exceptional result. A 50% TGI suggests the compound reaches the tumor and engages its target, validating the in vitro mechanism. However, the moderate efficacy also signals that there may be underlying issues.

Part 3: Bridging the Gap - Why Potency In Vitro Doesn't Always Equal Efficacy In Vivo

The discrepancy between a 12 µM GI50 in vitro and a moderate 50% TGI in vivo is the crux of the translational challenge. As a Senior Application Scientist, my analysis focuses on several key areas:

  • Pharmacokinetics (PK): Was the compound absorbed effectively after oral dosing? Did it have a short half-life, requiring more frequent dosing to maintain therapeutic concentrations? Poor bioavailability or rapid metabolic clearance are common reasons for in vivo failure. A follow-up PK study measuring plasma and tumor drug concentrations over time is a mandatory next step.

  • Target Engagement: Did enough of the compound reach the tumor to inhibit the target kinase? Pharmacodynamic (PD) studies, such as analyzing phosphorylated target levels in excised tumor tissue via Western Blot or IHC, can confirm if the drug is hitting its target in vivo.[10]

  • Off-Target Effects: While the compound showed selectivity against a non-cancerous cell line, it could have off-target liabilities in a whole organism that limit the achievable safe exposure.

  • Tumor Microenvironment: An in vivo tumor is a complex organ with stroma, immune cells, and a unique vasculature that can limit drug penetration—factors completely absent in a 2D cell culture.

The path forward involves using the in vivo data to inform the next round of medicinal chemistry. The goal would be to optimize the thienopyridine scaffold not just for potency (a low IC50), but for "drug-like" properties: good solubility, metabolic stability, and oral bioavailability. This iterative cycle of design, in vitro testing, and in vivo validation is the engine of successful drug discovery.

Visualizing the Workflow

To better conceptualize the process, the following diagrams illustrate the key workflows described in this guide.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase Compound_Library Thienopyridine Derivatives Library Target_Assay Target-Based Assay (e.g., Kinase IC50) Compound_Library->Target_Assay Cell_Assay Cell-Based Assay (e.g., Proliferation GI50) Target_Assay->Cell_Assay Potency Confirmation SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR Lead_Candidate Lead Candidate Selection SAR->Lead_Candidate Informed by Potency & Selectivity Xenograft Xenograft Model Development Lead_Candidate->Xenograft Translational Step Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy_Study PK_PD PK/PD & Toxicity Assessment Efficacy_Study->PK_PD Go_NoGo Go/No-Go Decision PK_PD->Go_NoGo Go_NoGo->SAR Iterative Feedback for Optimization

Caption: High-level drug discovery workflow from in vitro screening to in vivo validation.

G cluster_0 In Vivo Xenograft Workflow start Inject Tumor Cells Subcutaneously monitor Monitor Tumor Growth (Volume = L x W²/2) start->monitor randomize Randomize Mice into Treatment Groups monitor->randomize treat Administer Vehicle, Test Compound, or Control randomize->treat measure Measure Tumor Volume & Body Weight (2-3x/week) treat->measure endpoint Reach Endpoint (e.g., Tumor >1500 mm³) measure->endpoint analyze Excise Tumors & Analyze Data (Calculate TGI) endpoint->analyze

Caption: Step-by-step workflow for a typical in vivo subcutaneous xenograft study.

References

A Crystallographic Comparison of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate Derivatives: Unveiling Structure in a Pharmaceutically Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The thienopyridine core, a significant heterocyclic scaffold, is a cornerstone in the development of therapeutic agents, demonstrating a wide array of biological activities including anticancer, antimicrobial, and antiplatelet effects.[1] The precise three-dimensional arrangement of atoms and molecules within this scaffold, obtainable through single-crystal X-ray crystallography, is paramount for understanding structure-activity relationships (SAR) and advancing rational drug design. This guide delves into the crystallographic characteristics of derivatives related to Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate, a key building block for medicinal chemistry.

While a public single-crystal X-ray structure for this compound itself is not currently available, a comparative analysis of its isomers and closely related derivatives provides critical insights into the likely conformational and packing behaviors of this important molecule. By examining these structures, we can infer key structural motifs and appreciate the nuanced interplay of intermolecular forces that govern their solid-state architecture. This guide serves as a valuable resource for researchers by juxtaposing experimental crystallographic data with other analytical techniques, thereby providing a holistic view of this compound class.

The Thienopyridine Scaffold: A Comparative Structural Overview

The thienopyridine family consists of several isomers, with the thieno[3,2-c], thieno[2,3-b], and thieno[2,3-c] systems being prominent in medicinal chemistry.[2] The fusion of the thiophene and pyridine rings creates a planar, aromatic system conducive to π-stacking interactions, a feature frequently observed to influence crystal packing and, consequently, physicochemical properties like solubility.[3]

To illustrate the crystallographic features of this family, we will draw comparisons from high-quality crystal structures of closely related aminothieno[2,3-b]pyridine derivatives. These isomers serve as excellent proxies for understanding the potential hydrogen bonding patterns and molecular arrangements relevant to the title compound.

Case Study 1: Oxidative Dimer of a 3-Aminothieno[2,3-b]pyridine-2-carboxamide

An unusual oxidative dimerization of a 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative yielded a complex structure whose crystal packing was elucidated by X-ray diffraction.[1] This structure provides a compelling example of the intricate hydrogen-bonding networks that can form in the absence of the primary amino group, which has been transformed during the reaction.

The crystal packing of the resulting dimer, co-crystallized with DMSO molecules, reveals a dense network of intermolecular hydrogen bonds.[1] Specifically, the amide N-H groups and carbonyl oxygens, along with the sulfoxide oxygen of DMSO, act as key hydrogen bond donors and acceptors. For instance, an intermolecular bond O(5)···H(6B) shows an interatomic distance of 2.173 Å, while another, O(6)···H(5A), has a length of 2.139 Å.[1] These interactions dictate the overall packing arrangement in the unit cell.

This case underscores the importance of the substituents on the thienopyridine core in directing the supramolecular assembly. For the title compound, this compound, one can anticipate that the primary amino group and the methyl ester moiety would be primary sites for hydrogen bonding, likely forming strong N-H···O=C or N-H···N interactions.

Case Study 2: A Highly Substituted Ethyl 3-aminothieno[2,3-b]pyridine-5-carboxylate

A detailed crystallographic study is available for ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate.[3] This structure offers a wealth of information regarding the molecular conformation and the interplay of various functional groups in the solid state.

An intramolecular N—H···O hydrogen bond is a key feature that influences the conformation of the molecule.[3] In the crystal, complementary N—H···O hydrogen bonds lead to the formation of dimers. These dimers are further organized into chains through O—H···N hydrogen bonds involving the water molecule of crystallization.[3] This hierarchical packing, from intramolecular interactions to dimer formation and subsequent chain assembly, highlights the cooperative nature of hydrogen bonding in these systems.

Table 1: Selected Crystallographic Data for a Substituted Thieno[2,3-b]pyridine Derivative [3]

ParameterValue
Chemical FormulaC₂₇H₂₅N₃O₄S · H₂O
Molecular Weight489.57
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)31.083 (3)
b (Å)11.9673 (9)
c (Å)14.7678 (12)
V (ų)5227.2 (7)
Temperature (K)150

The planarity of the core thienopyridine system is often distorted by bulky substituents. In this example, the dihedral angle between the mean plane of the thienyl ring and the pendant p-tolyl group is 39.25 (6)°.[3] Such twists and turns are critical for determining the overall molecular shape and how it fits within the crystal lattice.

Comparison with Other Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, it is crucial to compare these findings with data from other analytical methods to build a comprehensive understanding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of synthesized thienopyridine derivatives in solution.[4] The chemical shifts and coupling constants provide information about the electronic environment and connectivity of atoms. For instance, 2D NMR techniques like HSQC and HMBC can be used to study the structure of these molecules in detail.[1] However, NMR provides an average structure in solution, which may differ from the specific conformation adopted in the solid state due to crystal packing forces.

  • Computational Modeling: In the absence of experimental crystal structures, computational methods like Density Functional Theory (DFT) can predict molecular geometries and electronic properties.[5] Molecular docking studies, which are often employed in drug discovery, use computational models to predict the binding mode of a ligand to a protein target.[4] These in silico approaches are powerful but are best used in conjunction with experimental data for validation. For example, a docking model of spirocyclic thienopyridine analogues was based on the X-ray crystal structure of a known inhibitor bound to its target receptor.[6]

  • Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. The positions and intensities of absorption bands can confirm the presence of specific functional groups (e.g., C=O, N-H) and provide insights into hydrogen bonding, as the vibrational frequencies can shift upon bond formation.[5]

Experimental Protocols: A Guide to Crystallization and Data Collection

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following provides a generalized workflow.

Step 1: Synthesis and Purification The target thienopyridine derivative is synthesized according to established procedures, often involving multi-step reactions. Purification to >99% is essential and is typically achieved by column chromatography or recrystallization. Characterization by NMR, mass spectrometry, and elemental analysis confirms the identity and purity of the compound.[1][4]

Step 2: Crystallization Slow evaporation of a solution of the purified compound is a common method for growing single crystals.[3]

  • Protocol:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, chloroform, ethyl acetate) to near saturation at room temperature or with gentle heating.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Monitor for the formation of well-defined single crystals.

Step 3: X-ray Data Collection and Structure Refinement A suitable single crystal is mounted on a diffractometer.

  • Protocol:

    • The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations.[3]

    • X-rays (typically Mo Kα radiation) are directed at the crystal.[3]

    • The diffraction pattern is collected on a detector as the crystal is rotated.

    • The collected data are processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson synthesis and then refined to obtain the final atomic coordinates and displacement parameters.[3]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xray X-ray Diffraction synthesis Synthesis of Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Characterization (NMR, MS, EA) purification->characterization dissolution Dissolution in Suitable Solvent characterization->dissolution Purity Confirmed evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation data_collection Data Collection (Diffractometer) crystal_formation->data_collection Crystal Selected structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Generalized workflow for the crystallographic analysis of thienopyridine derivatives.

Logical Relationships in Structural Analysis

The interpretation of crystallographic data follows a logical progression from the molecular to the supramolecular level.

logical_relationships A Molecular Conformation (Bond Lengths, Angles, Torsions) B Intramolecular Interactions (e.g., H-Bonds) A->B influences C Intermolecular Interactions (H-Bonds, π-stacking) A->C enables B->A constrains D Crystal Packing Motif (Dimers, Chains, Sheets) C->D dictates E Unit Cell & Space Group D->E defines F Macroscopic Properties (Solubility, Melting Point) D->F correlates with

Caption: Interplay of factors in solid-state structural analysis.

Conclusion and Future Directions

The power of X-ray crystallography in elucidating the precise three-dimensional structures of thienopyridine derivatives is undeniable. While the crystal structure of this compound remains to be determined, analysis of its isomers and related compounds provides a robust framework for predicting its structural attributes. The consistent observation of strong hydrogen-bonding networks and potential for π-stacking interactions suggests that these forces will be the primary drivers of its crystal packing.

The detailed structural information gleaned from crystallographic studies is invaluable for the rational design of new thienopyridine-based therapeutic agents. It allows for a deeper understanding of SAR, aids in the optimization of physicochemical properties, and provides a solid foundation for computational modeling efforts. The determination of the crystal structure of the title compound would be a significant contribution to the field, providing a key reference point for this important class of molecules.

References

A Comparative Guide to the Cytotoxicity of Novel Thienopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Thienopyridines in Oncology

The thienopyridine scaffold, a heterocyclic structure resulting from the fusion of thiophene and pyridine rings, is a versatile and privileged motif in medicinal chemistry.[1][2] Long recognized for its role in well-established antiplatelet agents, its structural similarity to purines has made it an excellent candidate for designing kinase inhibitors and other targeted anticancer therapies.[2][3] Recent advancements have spurred the synthesis of novel thienopyridine derivatives, many of which exhibit significant cytotoxic activity against a broad spectrum of cancer cell lines.[4][5]

This guide provides a comprehensive framework for researchers and drug development professionals to objectively compare the cytotoxic performance of these novel compounds. We will move beyond simple data reporting to explain the causality behind experimental choices, detail self-validating protocols for key assays, and provide a logical workflow for interpreting the resulting data to identify promising lead candidates for next-generation cancer therapeutics.

Section 1: Foundational Principles of Cytotoxicity Assessment

Before comparing compounds, it is crucial to establish the parameters of evaluation. In vitro cytotoxicity screening serves as the first filter in drug discovery, quantifying a compound's ability to induce cell death or inhibit proliferation. The primary metric for this comparison is the half-maximal inhibitory concentration (IC50) , which represents the concentration of a compound required to inhibit a biological process (like cell growth) by 50%. A lower IC50 value indicates higher potency.

However, potency is only part of the story. A successful cytotoxic agent should ideally induce a specific, programmed form of cell death known as apoptosis , while minimizing induction of necrosis , an uncontrolled form of cell death that can lead to inflammation.[6] Therefore, a robust comparison must evaluate both the potency (IC50) and the mechanism of cell death.

Section 2: A Validated Workflow for Comparative Cytotoxicity Analysis

A rigorous and reproducible comparison requires a standardized experimental workflow. The following process ensures that data is reliable and comparisons between compounds are valid.

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Cytotoxicity Assessment cluster_data Data Analysis & Interpretation Cell_Culture 1. Cell Line Panel Selection (e.g., MCF-7, A549, HEK293) Compound_Prep 2. Compound Solubilization (DMSO Stocks) Cell_Seeding 3. Seed Cells in 96-Well Plates Treatment 4. Treat Cells with Thienopyridine Compounds (Serial Dilutions) Cell_Seeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation Endpoint_Assays 6. Endpoint Assays Incubation->Endpoint_Assays MTT MTT Assay (Metabolic Viability) Endpoint_Assays->MTT LDH LDH Assay (Membrane Integrity) Endpoint_Assays->LDH Flow Annexin V/PI Assay (Apoptosis vs. Necrosis) Endpoint_Assays->Flow IC50 IC50 Calculation MTT->IC50 Mechanism Mechanism of Death Analysis LDH->Mechanism Flow->Mechanism Selection Lead Compound Selection IC50->Selection Mechanism->Selection

Caption: Experimental workflow for comparative cytotoxicity analysis.
Rationale for Cell Line Selection

The choice of cell lines is critical. A standard panel should include:

  • Multiple Cancer Types: To assess the breadth of activity. For example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma) represent common solid tumors.[7]

  • A Non-Cancerous Cell Line: To evaluate selectivity. A human embryonic kidney cell line like HEK293 is often used. A compound that is highly toxic to cancer cells but less so to non-cancerous cells has a better therapeutic window.

Detailed Experimental Protocols

The following are standardized protocols for the three key assays that form a self-validating system for cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.[8]

  • Treatment: Prepare serial dilutions of the novel thienopyridine compounds (e.g., 0.1 to 100 µM) in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Necrosis

This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes—a hallmark of necrosis.[10][11]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing a tetrazolium salt) to each well.[12]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[12]

  • Stop Reaction & Read: Add 50 µL of stop solution and measure the absorbance at 490 nm.[12]

  • Analysis: Use positive controls (cells treated with a lysis buffer for maximum LDH release) and vehicle controls to calculate the percentage of LDH release as an indicator of necrosis.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay provides a definitive measure of apoptosis.[13] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[14]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample (typically 1-5 x 10⁵ cells).

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Section 3: Data Interpretation & Comparative Analysis

To illustrate the comparative process, consider the hypothetical data for two novel thienopyridine compounds (TPC-A, TPC-B) and a standard chemotherapeutic agent, Doxorubicin.

Comparative Potency and Selectivity (IC50)

The IC50 values provide a direct comparison of the antiproliferative potency of each compound.

Compound IC50 (µM) vs. MCF-7 IC50 (µM) vs. A549 IC50 (µM) vs. HEK293 Selectivity Index (SI) vs. A549
TPC-A 1.5 ± 0.22.1 ± 0.325.4 ± 3.112.1
TPC-B 8.9 ± 0.910.5 ± 1.115.2 ± 2.51.4
Doxorubicin 0.8 ± 0.11.1 ± 0.23.5 ± 0.43.2
Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells

Interpretation:

  • Potency: TPC-A demonstrates potent cytotoxic activity, comparable to Doxorubicin, and is significantly more potent than TPC-B.

  • Selectivity: TPC-A exhibits a high Selectivity Index of 12.1, suggesting it is over 12 times more toxic to A549 cancer cells than to non-cancerous HEK293 cells. This is a highly desirable characteristic for a drug candidate and superior to both TPC-B and Doxorubicin in this example.

Comparative Mechanism of Cell Death

The Annexin V/PI assay results clarify how the compounds induce cell death.

Treatment (at IC50) Live Cells (%) Early Apoptosis (%) Late Apoptosis/Necrosis (%) Primary Mechanism
Vehicle Control 95.12.52.4-
TPC-A 35.645.2 19.2Apoptosis
TPC-B 42.115.342.6 Mixed/Necrotic
Doxorubicin 38.248.9 12.9Apoptosis

Interpretation:

  • Treatment with TPC-A results in a significant population of cells in early apoptosis (45.2%), similar to the known apoptosis-inducer Doxorubicin. This indicates that TPC-A likely triggers a programmed cell death pathway.

  • Treatment with TPC-B leads to a large population in the late apoptotic/necrotic quadrant. Combined with potentially high LDH release, this would suggest a less controlled, necrotic mechanism of cell death, which is generally less desirable.

Section 4: Mechanistic Insights and Future Directions

The strong apoptotic induction by TPC-A suggests it may activate an intrinsic or extrinsic apoptotic pathway.[15] The intrinsic pathway, often triggered by cellular stress or DNA damage, involves the mitochondria and the activation of Caspase-9, which in turn activates the executioner Caspase-3.[16]

G TPC_A TPC-A (Cellular Stress) Mito Mitochondrial Perturbation TPC_A->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for TPC-A.

Conclusion and Outlook: Based on this comparative analysis, TPC-A emerges as a superior drug candidate compared to TPC-B. It possesses high potency, excellent selectivity for cancer cells over non-cancerous cells, and induces the desired apoptotic mechanism of cell death.

Future research should focus on elucidating the precise molecular target of TPC-A. Further studies, such as Western blotting for key apoptotic proteins (e.g., Bcl-2 family, caspases) and cell cycle analysis, would be logical next steps.[7] Understanding the structure-activity relationship (SAR) by synthesizing and testing analogs of TPC-A could further optimize its potency and selectivity, paving the way for preclinical in vivo studies.[17][18]

References

A Comparative Benchmarking Guide to the Synthesis of Thienopyridines: Established Routes vs. Novel C-H Activation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Thienopyridine Scaffold

The thienopyridine core, an isomeric fusion of thiophene and pyridine rings, represents a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to a range of pharmaceuticals, most notably antiplatelet agents such as Clopidogrel, Prasugrel, and Ticlopidine, which are cornerstones in the treatment of cardiovascular diseases.[1] The structural rigidity and unique electronic properties of thienopyridines also make them attractive candidates for organic electronics.[1] Given their importance, the development of efficient and versatile synthetic routes to access these molecules is a critical endeavor for researchers in drug discovery and process development.

This guide provides an in-depth, objective comparison between established, traditional methods for thienopyridine synthesis and the more recent, innovative approaches centered on transition-metal-catalyzed C-H activation. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and present quantitative data to benchmark the performance of these divergent strategies.

Pillar 1: Established Routes - The Gewald Reaction and Subsequent Cyclization

For decades, the construction of the thienopyridine skeleton has relied on multi-step sequences, often beginning with the synthesis of a substituted thiophene ring, which is then annulated to form the pyridine moiety. One of the most robust and widely adopted methods for the initial thiophene synthesis is the Gewald multicomponent reaction.[2]

The Gewald Reaction: A Cornerstone of Thiophene Synthesis

The Gewald reaction is a one-pot synthesis that brings together a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[2] These 2-aminothiophenes are versatile intermediates, primed for subsequent cyclization to form the desired thieno[2,3-b]pyridine core.

Mechanistic Insight: The reaction is understood to initiate with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[2] This is followed by the addition of sulfur and an intramolecular cyclization, culminating in tautomerization to the stable aromatic 2-aminothiophene. The choice of base (often a secondary amine like morpholine or piperidine) is critical as it catalyzes both the initial condensation and the sulfur addition steps.

Experimental Protocol: Synthesis of a Thieno[2,3-b]pyridine Precursor via the Gewald Reaction

This protocol outlines the synthesis of a 2-aminothiophene intermediate, a key precursor for thieno[2,3-b]pyridines.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).

  • Add morpholine (0.1 mol) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2 hours.

  • Cool the reaction mixture to room temperature, during which a solid precipitate will form.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

From Thiophene to Thienopyridine: The Friedländer Annulation

The resulting 2-aminothiophene can be converted to the thieno[2,3-b]pyridine scaffold through various cyclization strategies, with the Friedländer annulation being a common choice. This involves the reaction of the 2-aminothiophene with a 1,3-dicarbonyl compound under acidic or basic conditions to construct the pyridine ring.

Pillar 2: Novel Strategies - Palladium-Catalyzed Direct C-H Arylation

In recent years, the field of organic synthesis has been revolutionized by the advent of transition-metal-catalyzed C-H activation. These methods offer a more atom-economical and often more direct route to complex molecules by functionalizing otherwise inert C-H bonds. For thienopyridine synthesis, palladium-catalyzed direct arylation has emerged as a powerful tool.[3][4][5][6]

Direct C-H Arylation: A Paradigm Shift in Thienopyridine Synthesis

This approach allows for the direct coupling of a thienopyridine core (or a thiophene precursor) with an aryl halide, bypassing the need for pre-functionalization (e.g., conversion to an organometallic reagent). The primary challenge and area of innovation in this field is the control of regioselectivity, as thiophenes and thienopyridines possess multiple C-H bonds with similar reactivities.[3]

Mechanistic Insight: The catalytic cycle typically involves the oxidative addition of the aryl halide to a low-valent palladium species. This is followed by a concerted metalation-deprotonation (CMD) step, where a C-H bond of the thiophene ring is broken with the assistance of a base or a ligand. Reductive elimination then furnishes the arylated product and regenerates the active palladium catalyst. The choice of ligand is crucial for both catalytic activity and regioselectivity.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of a Thienopyridine

This protocol describes a typical procedure for the direct C-2 arylation of a thieno[3,2-d]pyrimidine, a related and illustrative scaffold.

Materials:

  • 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine

  • Bromobenzene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylacetamide (DMA)

Procedure:

  • To a flame-dried Schlenk tube, add 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine (0.1 mmol), bromobenzene (0.12 mmol), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous DMA (2 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the C-2 arylated product.

Comparative Analysis: Established vs. Novel Methods

The choice between an established and a novel synthetic route depends on a variety of factors, including the desired substitution pattern, scalability, cost, and environmental impact.

ParameterEstablished Route (Gewald/Friedländer)Novel Route (Pd-Catalyzed C-H Arylation)
Overall Yield Generally moderate to good (multi-step)Can be moderate to excellent (often fewer steps)[3]
Reaction Time Can be lengthy due to multiple stepsOften shorter, but optimization can be time-consuming
Temperature Varies; reflux conditions are commonTypically requires elevated temperatures (100-150 °C)[7]
Pressure Typically atmospheric pressureOften requires sealed-tube conditions
Reagents Readily available, inexpensive starting materialsRequires transition-metal catalysts and often specialized ligands
Atom Economy Lower due to multi-step natureHigher, as it avoids pre-functionalization
Versatility Well-established for certain substitution patternsOffers novel disconnection approaches and access to new derivatives
Scalability Generally scalableCan be challenging due to catalyst cost and sensitivity

Visualizing the Workflows

To better illustrate the practical differences between these methodologies, the following diagrams outline the experimental workflows.

Established Synthesis Workflow

Established_Workflow reagents Combine Ketone, Nitrile, Sulfur, Base reaction1 Gewald Reaction (Reflux, 2h) reagents->reaction1 workup1 Filtration & Washing reaction1->workup1 intermediate Isolate 2-Aminothiophene Precursor workup1->intermediate reaction2 Friedländer Annulation with 1,3-Dicarbonyl intermediate->reaction2 workup2 Purification (Crystallization/Chromatography) reaction2->workup2 product Final Thienopyridine Product workup2->product

Caption: Workflow for an established thienopyridine synthesis.

Novel C-H Activation Workflow

Novel_Workflow reagents Combine Thienopyridine, Aryl Halide, Pd Catalyst, Base, Ligand setup Inert Atmosphere Setup (Schlenk) reagents->setup reaction C-H Activation Reaction (High Temp, 24h) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Arylated Thienopyridine purification->product

References

A Comparative Analysis of the Antimicrobial Spectrum of Thienopyridine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, the thienopyridine scaffold, a fusion of thiophene and pyridine rings, has garnered significant attention. While renowned for its antiplatelet activity, a growing body of evidence reveals the potent and broad-spectrum antimicrobial properties of thienopyridine derivatives.[1][2] This guide offers a comparative analysis of the antimicrobial spectrum of various thienopyridine analogs, providing researchers, scientists, and drug development professionals with synthesized data from recent studies, insights into their potential mechanisms of action, and a framework for future investigations.

The Rationale for Investigating Thienopyridines as Antimicrobials

The structural resemblance of thienopyrimidines, a class closely related to thienopyridines, to purine bases like adenine and guanine, provides a strong rationale for their exploration as antimicrobial agents.[3] This similarity suggests that they may act as antimetabolites, interfering with essential cellular processes in microorganisms. Indeed, various thienopyrimidine derivatives have demonstrated a broad spectrum of activity, including antibacterial, antifungal, antiviral, and antiparasitic properties.[3] Recent research has extended this potential to the thienopyridine core, with studies demonstrating significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5][6]

Understanding the Experimental Landscape: A Standardized Approach

To objectively compare the antimicrobial efficacy of different compounds, a standardized methodology is paramount. The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and represent the current best practices for in vitro antimicrobial susceptibility testing.[7][8]

Key Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] This is a fundamental measure of a compound's potency.

  • Broth Microdilution Method:

    • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Each well is inoculated with a standardized suspension of the test microorganism (approximately 5 x 10^5 colony-forming units (CFU)/mL).

    • Positive (microorganism and broth) and negative (broth only) controls are included.

    • The plates are incubated at 35-37°C for 18-24 hours (for bacteria) or at a temperature and duration appropriate for the fungal species.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

2. Minimum Bactericidal Concentration (MBC) Determination:

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Following the MIC determination, an aliquot (e.g., 10 µL) is taken from each well showing no visible growth.

  • The aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • The plates are incubated at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay (Optional) cluster_analysis Data Analysis start Start compound_prep Prepare Thienopyridine Analog Solutions start->compound_prep inoculum_prep Prepare Standardized Microbial Inoculum start->inoculum_prep serial_dilution Perform Serial Dilutions in 96-Well Plate compound_prep->serial_dilution inoculation Inoculate Wells with Microbial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation_mic Incubate Plates inoculation->incubation_mic read_mic Read MIC Results incubation_mic->read_mic plating Plate from Wells with No Growth read_mic->plating data_analysis Analyze and Compare MIC/MBC Values read_mic->data_analysis incubation_mbc Incubate Agar Plates plating->incubation_mbc read_mbc Determine MBC incubation_mbc->read_mbc read_mbc->data_analysis end End data_analysis->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of thienopyridine analogs.

Comparative Antimicrobial Spectrum: A Synthesis of a selection of available Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of various thienopyridine and thienopyrimidine analogs against a selection of clinically relevant bacterial and fungal strains, as reported in recent literature. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Antibacterial Activity
Compound ID/ReferenceStaphylococcus aureusEscherichia coliPseudomonas aeruginosaOther Notable Activity
Thienopyridines
Compound 3a[4]-PotentModerateActive against S. typhimurium
Compound 3b[4]---Variable activity against different strains
Compound 4a[4]PotentPotentModerate-
Compound 9b[4]15.63--Significant activity against Gram-positive bacteria
Thienopyrimidines
Compound 2[10]2-16InactiveInactivePotent against MRSA, VRSA, VISA, and VRE
Compound 8iii[11]ActiveActive-Broad-spectrum activity
Compound 12ii[11]ActiveActive-Best antibacterial activity in its series
Compound 18f[12]4--Selective against S. aureus

Note: "Potent," "Moderate," and "Active" are qualitative descriptors from the source and specific MIC values should be consulted in the original publications.

Antifungal Activity
Compound ID/ReferenceCandida albicansAspergillus nigerOther Notable Activity
Thienopyridines
Compound 1b[7]--Active against C. glabrata (MIC = 0.12 µg/mL)
Compound 2a[7]0.5--
Thienopyrimidines
Compound 5[6]GoodGood-
Compound 7[6]GoodGood-
Compound 8iii[11]Active-Best antifungal activity in its series against Candida

Unraveling the Mechanism of Action: How Do Thienopyridines Inhibit Microbial Growth?

While the antiplatelet mechanism of thienopyridines is well-characterized, their antimicrobial mode of action is an active area of investigation. Emerging evidence points to the inhibition of essential bacterial enzymes as a primary mechanism.

1. DNA Gyrase Inhibition:

Several studies suggest that thienopyridine derivatives may exert their antibacterial effects by targeting DNA gyrase, a type II topoisomerase crucial for DNA replication, transcription, and repair in bacteria.[4] The inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, cell death. Docking studies have shown that certain thienopyridine carboxamides can bind to the active site of E. coli DNA gyrase B, with some compounds exhibiting greater potency than the known inhibitor novobiocin.[4]

2. FtsZ Polymerization Inhibition:

Another proposed mechanism is the inhibition of the FtsZ protein.[13] FtsZ is a key component of the bacterial cytoskeleton and plays a vital role in cell division by forming the Z-ring at the site of septation. Thiophenyl-pyrimidine derivatives, structurally related to thienopyridines, have been shown to inhibit FtsZ polymerization and GTPase activity, leading to a blockage of cell division and bactericidal effects, particularly against Gram-positive bacteria.[13]

Structure-Activity Relationship (SAR): Decoding the Impact of Chemical Modifications

The antimicrobial potency of thienopyridine analogs is significantly influenced by the nature and position of substituents on the core scaffold. A preliminary analysis of the available data allows for the deduction of some initial structure-activity relationships.

SAR cluster_substituents Substituent Effects on Antimicrobial Activity Thienopyridine Thienopyridine Core R1 R1: Amide/Carboxamide groups (e.g., at position 2) - Often enhance antibacterial activity [1] Thienopyridine->R1 Position 2 R2 R2: Piperazine/Thiophene moieties - Can increase potency against specific strains [1] Thienopyridine->R2 Various Positions R3 R3: Halogenation - May modulate activity and spectrum Thienopyridine->R3 Various Positions R4 R4: Fused ring systems (e.g., quinoline) - Can lead to broad-spectrum activity [1] Thienopyridine->R4 Fused Systems

Caption: Conceptual overview of the structure-activity relationship of thienopyridine analogs.

  • Substituents at the 2-position: The introduction of carboxamide and acetamide functionalities at the 2-position of the thienopyridine ring appears to be favorable for antibacterial activity.[4]

  • Fused Ring Systems: The fusion of additional rings, such as a quinoline moiety, to the thienopyridine core can result in tetracyclic compounds with significant broad-spectrum antibacterial activity.[4]

  • Flexibility and Conformation: The flexibility of side chains can be crucial for biological activity. In some thieno[2,3-d]pyrimidinediones, a less constrained analog exhibited greater potency, suggesting that the ability to adopt a specific conformation is necessary for its antibacterial effect.[10]

Conclusion and Future Directions

Thienopyridine analogs represent a promising class of compounds with a demonstrable and diverse antimicrobial spectrum. The available data, while not from a single, unified study, consistently points to their potential as leads for the development of novel anti-infective agents. Their apparent ability to target essential bacterial enzymes like DNA gyrase and FtsZ offers a compelling avenue for overcoming existing resistance mechanisms.

Future research should focus on:

  • Systematic Comparative Studies: A head-to-head comparison of a well-defined library of thienopyridine analogs against a standardized panel of clinically relevant and drug-resistant microorganisms is crucial for a definitive understanding of their relative potencies and spectrum.

  • Mechanism of Action Elucidation: Further studies are needed to definitively confirm the molecular targets of these compounds and to understand the precise mechanisms of inhibition.

  • Structure-Activity Relationship (SAR) Optimization: A more comprehensive SAR exploration, guided by computational modeling and medicinal chemistry efforts, will be essential for designing next-generation thienopyridine derivatives with enhanced efficacy, improved pharmacokinetic properties, and reduced toxicity.

By building upon the foundational research highlighted in this guide, the scientific community can continue to unlock the full therapeutic potential of the thienopyridine scaffold in the critical fight against infectious diseases.

References

A Comparative Guide to Validating the Mechanism of Action for a Novel Kinase Inhibitor Derived from Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of a novel kinase inhibitor. For this analysis, we will consider a hypothetical drug, "MTPC-22," derived from the Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate scaffold.

The thieno[3,2-c]pyridine core is a versatile pharmacophore, with derivatives showing activity against a range of targets, including serotonin receptors and potassium channels[1][2]. Recent explorations have also identified anticancer properties in related thienopyridine structures, suggesting potential for kinase inhibition[3][4][5]. Our hypothetical MTPC-22 has been identified in a high-throughput screen as a potent inhibitor of "Kinase X," a serine/threonine kinase implicated in a specific cancer signaling pathway.

The critical challenge is to move from a promising screening hit to a validated lead compound. This requires a multi-faceted, evidence-based approach to confirm that MTPC-22's observed cellular effects are unequivocally due to its direct inhibition of Kinase X. This guide outlines a logical, four-phase validation strategy, emphasizing orthogonal methodologies to build a robust and trustworthy data package.

Hypothesized Mechanism of Action

Our central hypothesis is that MTPC-22 directly binds to the ATP-binding pocket of Kinase X, inhibiting its catalytic activity. This leads to a reduction in the phosphorylation of its downstream substrate, "Substrate Y," thereby blocking a pro-survival signaling cascade and inducing apoptosis in cancer cells overexpressing Kinase X.

Hypothesized_MoA MTPC22 MTPC-22 KinaseX Kinase X MTPC22->KinaseX Inhibits SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y Signal Pro-Survival Signaling pSubstrateY->Signal Apoptosis Apoptosis Signal->Apoptosis Blocks

Caption: Hypothesized signaling pathway for MTPC-22.

Phase 1: Confirming Direct Target Engagement in Cells

The first and most fundamental question is: does MTPC-22 physically interact with Kinase X within the complex environment of a living cell? Answering this is crucial to distinguish true on-target activity from non-specific or off-target effects that might produce a similar phenotype. We will compare two powerful, contemporary methods for this purpose.

Methodology 1A: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[6][7] When a drug binds to its target protein, it typically increases the protein's stability, raising its melting temperature (Tm). This change provides direct evidence of physical engagement in a physiological context.[6][8]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

  • Cell Culture: Culture cancer cells known to express Kinase X to ~80% confluency.

  • Compound Treatment: Aliquot cell suspensions into a PCR plate. Add a serial dilution of MTPC-22 (e.g., 0.1 nM to 100 µM) or DMSO vehicle control to the wells. Incubate at 37°C for 1 hour to allow for cell penetration and binding.[7]

  • Thermal Challenge: Heat the PCR plate in a thermal cycler to a specific temperature determined to be on the slope of the Kinase X melting curve (e.g., 52°C) for 3 minutes, followed by cooling to room temperature.[7] This temperature is critical; it must be high enough to denature a significant portion of the unbound protein but not so high that the stabilized protein also denatures.

  • Cell Lysis & Separation: Lyse the cells via freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble, non-denatured Kinase X. Analyze the amount of soluble Kinase X using Western Blot or an AlphaScreen®-based detection method.[7]

  • Data Analysis: Plot the amount of soluble Kinase X against the MTPC-22 concentration to generate a dose-response curve and determine the EC50 for thermal stabilization.

Methodology 1B: NanoBRET™ Target Engagement Assay

Causality: This assay measures target engagement by quantifying Bioluminescence Resonance Energy Transfer (BRET) in live cells.[9][10] The target protein is fused to a NanoLuc® luciferase (energy donor), and a cell-permeable fluorescent tracer that binds the same site as the drug is used as the energy acceptor. A test compound that binds the target will compete with and displace the tracer, causing a loss of BRET signal.[11][12] This provides real-time, quantitative data on intracellular compound affinity.[10]

Experimental Protocol: NanoBRET™

  • Cell Line Engineering: Transfect cells with a plasmid encoding for Kinase X fused to NanoLuc® luciferase. Select a stable, expressing cell line.

  • Assay Setup: Seed the engineered cells into a 384-well plate.

  • Compound & Tracer Addition: Add a serial dilution of MTPC-22, followed by a fixed, optimized concentration of the Kinase X-specific NanoBRET™ tracer.[11]

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding competition to reach equilibrium.

  • Signal Detection: Add the NanoLuc® substrate (e.g., furimazine) and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against MTPC-22 concentration to determine the IC50 of tracer displacement, which reflects the intracellular affinity of the compound.

Comparison of Target Engagement Methods
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[7][13]Competitive displacement of a fluorescent tracer from a luciferase-tagged target.[10][11]
Cell Line Works with endogenous or overexpressed wild-type protein.Requires genetic engineering to fuse the target with NanoLuc® luciferase.
Throughput Moderate; can be adapted to 384-well format.[7]High; inherently designed for 384- and 1536-well plates.
Readout Endpoint (Western Blot, ELISA, AlphaScreen).Live-cell, real-time kinetic or endpoint measurements.[10]
Key Output EC50 of stabilization.IC50 of tracer displacement (intracellular affinity).
Main Advantage No protein tagging required, allowing work with endogenous targets.Highly sensitive, quantitative, and provides real-time binding kinetics.[12]
Main Limitation Some targets may not show a significant thermal shift upon ligand binding.Requires a specific fluorescent tracer and genetic modification of cells.

Phase 2: Verifying Target Activity Modulation

Having confirmed that MTPC-22 binds Kinase X, the next critical step is to demonstrate that this binding event translates into functional inhibition of the kinase's activity. This involves measuring the direct output of the enzyme: substrate phosphorylation.

Validation_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Activity Modulation cluster_2 Phase 3: Phenotypic Confirmation cluster_3 Phase 4: Selectivity P1_CETSA CETSA P2_InVitro In Vitro Kinase Assay P1_CETSA->P2_InVitro P1_BRET NanoBRET P1_BRET->P2_InVitro P2_Cellular Cellular Phospho-Assay P2_InVitro->P2_Cellular P3_Viability Cell Viability Assay P2_Cellular->P3_Viability P3_CRISPR CRISPR Knockout P3_Viability->P3_CRISPR P4_Kinome Kinome Profiling P3_CRISPR->P4_Kinome

Caption: Overall workflow for validating the MoA of MTPC-22.

Methodology 2A: In Vitro Biochemical Kinase Assay

Causality: This is the most direct test of enzymatic inhibition. By isolating the key components—recombinant Kinase X, its specific substrate, and ATP—we can precisely measure how MTPC-22 affects the rate of phosphorylation in a clean, cell-free system.[14]

Experimental Protocol: Radiometric [γ-³²P]-ATP Assay

  • Reaction Setup: In a microplate, combine recombinant human Kinase X enzyme with its purified peptide substrate (Substrate Y peptide) in kinase reaction buffer.[15]

  • Inhibitor Addition: Add a serial dilution of MTPC-22 (e.g., 0.1 nM to 50 µM) or DMSO vehicle.

  • Initiate Reaction: Start the phosphorylation reaction by adding a mix of cold ATP and [γ-³²P]-ATP at a concentration near the Km for Kinase X. Incubate at 30°C for a predetermined time within the linear reaction range.[14]

  • Stop & Separate: Terminate the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter paper. Wash the paper extensively to remove unincorporated [γ-³²P]-ATP.

  • Quantification: Measure the radioactivity remaining on the filter paper, which corresponds to the ³²P incorporated into the substrate peptide, using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus MTPC-22 concentration to determine the biochemical IC50 value.

Methodology 2B: Cellular Phospho-Substrate Assay

Causality: While an in vitro assay is clean, it doesn't account for cell permeability, target accessibility, or competition with high intracellular ATP concentrations. This cellular assay verifies that MTPC-22 can enter the cell and inhibit Kinase X, leading to a measurable decrease in the phosphorylation of its endogenous substrate, Substrate Y.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Seed cancer cells expressing Kinase X and treat with a dose range of MTPC-22 for a suitable time (e.g., 2-4 hours). Include a positive control (a known Kinase X inhibitor, if available) and a DMSO vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. The latter are critical to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated Substrate Y (p-Substrate Y).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total Substrate Y and a loading control (e.g., GAPDH or β-actin) to confirm that the observed decrease in p-Substrate Y is due to inhibition, not protein degradation.

  • Data Analysis: Quantify band intensities using densitometry. Plot the ratio of p-Substrate Y to total Substrate Y against MTPC-22 concentration to determine the cellular IC50.

Comparative Data Summary: Potency Across Assays
Assay TypeKey ParameterExpected MTPC-22 ValueInterpretation
Biochemical Kinase Assay Biochemical IC50~15 nMRepresents the direct inhibitory potency on the isolated enzyme.
NanoBRET™ Assay Intracellular IC50~50 nMMeasures affinity in live cells, accounting for competition with the tracer.
Cellular Phospho-Assay Cellular IC50~100 nMReflects functional inhibition in a cellular context, accounting for cell permeability and competition with endogenous ATP.
Cell Viability Assay GI50~250 nMThe ultimate phenotypic outcome, influenced by the entire downstream pathway and cellular response.

Note: It is expected that IC50/GI50 values will increase as the assay system becomes more complex. A significant (>10-fold) drop-off between biochemical and cellular potency may indicate poor cell permeability or high plasma protein binding.

Phase 3: Orthogonal Validation with Genetic Methods

This phase is the cornerstone of building a trustworthy MoA. Pharmacological inhibition can be complicated by off-target effects.[16] By comparing the phenotype of MTPC-22 treatment with the phenotype caused by genetically removing the target, we can establish a causal link between target inhibition and the cellular outcome.[17] CRISPR-Cas9 gene editing is the gold standard for this orthogonal approach.[18][19]

Causality: If MTPC-22 is truly specific for Kinase X, then treating wild-type (WT) cells with the drug should produce the same phenotype (e.g., loss of viability) as knocking out the gene for Kinase X (KINX-KO).[20] Furthermore, the KINX-KO cells should be largely resistant to MTPC-22, as its target is no longer present.[20][21]

Orthogonal_Validation cluster_WT Wild-Type (WT) Cells cluster_KO Kinase X Knockout (KO) Cells WT_Drug Treat with MTPC-22 WT_Target Kinase X Inhibited WT_Drug->WT_Target WT_Pheno Phenotype A (e.g., Apoptosis) WT_Target->WT_Pheno Compare Compare Phenotypes WT_Pheno->Compare KO_Gene CRISPR Gene Edit KO_Target No Kinase X Protein KO_Gene->KO_Target KO_Pheno Phenotype A (e.g., Apoptosis) KO_Target->KO_Pheno KO_Pheno->Compare

Caption: Logic of orthogonal validation using CRISPR.

Experimental Protocol: CRISPR-Cas9 Knockout and Viability Assay

  • gRNA Design & Lentivirus Production: Design and validate two or more unique guide RNAs (gRNAs) targeting early, constitutive exons of the Kinase X gene to create frameshift mutations. Produce lentiviral particles for each gRNA.

  • Cell Transduction & Selection: Transduce the cancer cell line with the lentivirus. Select for successfully transduced cells using puromycin.

  • KO Validation: Expand clonal populations and validate the knockout of Kinase X at the protein level via Western Blot. A complete absence of the protein is required.

  • Comparative Viability Assay:

    • Seed WT and validated KINX-KO cells in parallel in 96-well plates.

    • Treat both cell lines with a full dose-response curve of MTPC-22 and a non-relevant control compound.

    • After 72 hours, measure cell viability using an MTT or CellTiter-Glo® assay.[22]

  • Data Analysis: Compare the GI50 (concentration causing 50% growth inhibition) values for MTPC-22 in WT versus KINX-KO cells.

Expected Comparative Outcomes
Cell LineMTPC-22 GI50 (µM)Alternative Inhibitor Y (Different Target) GI50 (µM)Interpretation
Wild-Type (WT) Cancer Cells 0.254.8MTPC-22 is potent in cells containing its target.
Kinase X KO Cancer Cells > 505.1The massive shift in GI50 demonstrates that MTPC-22's efficacy is dependent on the presence of Kinase X. The alternative inhibitor is unaffected.
Normal Fibroblasts > 50> 100MTPC-22 shows selectivity for cancer cells over normal cells, possibly due to addiction to the Kinase X pathway in the former.

Phase 4: Assessing Off-Target Selectivity

Even with strong on-target validation, a successful drug candidate must be selective. Inhibition of other kinases can lead to toxicity or confound the interpretation of results.[16] Kinome-wide profiling is an essential step to understand the selectivity profile of MTPC-22.[23]

Causality: By screening the compound against a large panel of recombinant human kinases, we can identify potential off-targets. This is crucial for predicting potential side effects and for ensuring that the observed phenotype is not a result of polypharmacology.[24]

Methodology: Commercial Kinome Profiling Service Engaging a commercial provider (e.g., Reaction Biology's KinSight™, DiscoveRx's KINOMEscan®) is the most efficient approach.

  • Assay Format: Typically, these services use either binding assays (like KINOMEscan®) or enzymatic activity assays.[24][25] Activity-based assays are often preferred as they measure functional inhibition.

  • Screening Concentration: A primary screen is usually performed at a high concentration (e.g., 1 or 10 µM) of MTPC-22 against a panel of >400 human kinases.[26]

  • Data Output: The results are provided as percent inhibition at the tested concentration. Hits (e.g., >80% inhibition) are flagged as potential off-targets.

  • Follow-up: For any significant off-targets, full IC50 determinations should be performed to quantify the potency of inhibition.

Interpreting Selectivity Data: The goal is to demonstrate a clear "selectivity window" between the on-target potency (IC50 for Kinase X) and the off-target potency. A 100-fold or greater window is generally considered a good starting point for a selective tool compound. This data is invaluable for guiding future medicinal chemistry efforts to improve selectivity if needed.

Conclusion

Validating the mechanism of action for a novel inhibitor like MTPC-22 is a systematic process of building an evidence-based argument. By progressing through these four phases—confirming target engagement, verifying activity modulation, performing orthogonal genetic validation, and assessing selectivity—researchers can establish a high degree of confidence in their compound's MoA. This rigorous, multi-faceted approach is fundamental to the principles of good science and is a prerequisite for advancing a compound through the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Thienopyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond P2Y12 Inhibition – The Imperative of Selectivity

Thienopyridine-based compounds, a cornerstone of antiplatelet therapy, have saved countless lives by preventing thrombotic events in patients with acute coronary syndromes and those undergoing percutaneous coronary intervention.[1][2] The clinically approved agents—ticlopidine, clopidogrel, and prasugrel—are prodrugs that, upon metabolic activation, irreversibly antagonize the P2Y12 receptor on platelets.[1][3][4] This covalent modification blocks adenosine diphosphate (ADP)-induced platelet aggregation, a critical step in thrombus formation.[1]

However, the therapeutic efficacy of these agents is intrinsically linked to their selectivity. Off-target interactions can lead to a spectrum of adverse effects, ranging from idiosyncratic toxicities to altered drug metabolism and unexpected pharmacological responses. For instance, the first-generation thienopyridine, ticlopidine, is associated with a higher incidence of severe adverse effects like neutropenia and thrombotic thrombocytopenic purpura compared to its successors.[3][4] Such liabilities underscore the critical need for comprehensive cross-reactivity profiling in the development of novel thienopyridine derivatives and in the thorough understanding of existing ones.

This guide provides an in-depth comparison of thienopyridine-based compounds, focusing on the experimental methodologies to dissect their on-target potency and off-target liabilities. We will explore the causality behind experimental choices, present available comparative data, and provide detailed protocols to empower researchers in their drug discovery and development efforts.

The Thienopyridine Landscape: A Comparative Overview

The three prominent thienopyridines—ticlopidine, clopidogrel, and prasugrel—share a common mechanism of irreversible P2Y12 inhibition but differ significantly in their metabolic activation, potency, and consequently, their clinical profiles. A newer, non-thienopyridine P2Y12 inhibitor, ticagrelor, which acts reversibly and has a distinct off-target profile, will also be discussed for comparative purposes.

FeatureTiclopidineClopidogrelPrasugrelTicagrelor (Non-Thienopyridine)
Drug Class ThienopyridineThienopyridineThienopyridineCyclopentyltriazolopyrimidine
Mechanism Irreversible P2Y12 AntagonistIrreversible P2Y12 AntagonistIrreversible P2Y12 AntagonistReversible, Allosteric P2Y12 Antagonist
Metabolic Activation Prodrug, extensive hepatic metabolismProdrug, two-step hepatic oxidation (CYP2C19 is key)Prodrug, rapid hydrolysis and one-step hepatic oxidationActive drug, does not require activation
Onset of Action Slow (24-48 hours)Slow (2-6 hours for loading dose)Rapid (30 minutes for loading dose)Rapid (30 minutes)
Potency Least potentIntermediateMost potentHigh
Known Off-Targets Adrenergic receptors (α2A, α2B, α2C), Bile salt export pump (ABCB11)Potential for neutrophil count reductionLimited published data on broad off-target screeningEquilibrative nucleoside transporter 1 (ENT1)
Notable Adverse Effects Neutropenia, TTP, aplastic anemiaBleeding, TTP, potential for "resistance"Higher bleeding risk than clopidogrelDyspnea, bradycardia, increased uric acid

TTP: Thrombotic Thrombocytopenic Purpura

Dissecting Molecular Interactions: A Guide to Experimental Profiling

A robust cross-reactivity profile is built upon a foundation of meticulously executed in vitro and ex vivo assays. The following sections detail the key experimental workflows, explaining the rationale behind each step.

On-Target Potency and Selectivity Assessment

The initial step in profiling any P2Y12 inhibitor is to quantify its interaction with the primary target.

Caption: Workflow for on-target P2Y12 inhibitor characterization.

1. Radioligand Binding Assays: This is the foundational assay to determine the direct binding affinity (Ki) of a compound to the P2Y12 receptor. It utilizes a radiolabeled ligand that specifically binds to the receptor, and the test compound's ability to displace this ligand is measured.

2. Adenylyl Cyclase Inhibition Assay: As the P2Y12 receptor is coupled to the Gαi protein, its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This functional assay measures a compound's ability to antagonize this effect, providing an IC50 value that reflects its functional potency.

3. Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay: This flow cytometry-based assay provides a specific readout of P2Y12 receptor activity. VASP phosphorylation is regulated by cAMP levels, and thus, P2Y12 inhibition leads to increased VASP phosphorylation.[5]

4. Platelet Aggregation Assays: These are the most direct measure of the physiological effect of P2Y12 inhibition.

  • Light Transmission Aggregometry (LTA): Considered the gold standard, LTA measures the change in light transmission through a platelet-rich plasma sample as platelets aggregate in response to an agonist like ADP.
  • Point-of-Care (POC) Assays: Devices like the VerifyNow P2Y12 assay provide a rapid assessment of platelet reactivity in whole blood, offering a more clinically translatable measure.[6][7]

Off-Target Cross-Reactivity Profiling

Identifying unintended molecular interactions is crucial for predicting potential side effects and understanding the complete pharmacological profile of a compound.

Caption: A systematic approach to off-target cross-reactivity profiling.

1. Broad Panel Screening: The most efficient way to identify potential off-targets is to screen the compound against a large panel of receptors, enzymes, and ion channels. Commercial services offer comprehensive safety panels that can provide a broad overview of a compound's selectivity.

2. Cytochrome P450 (CYP) Inhibition Assays: Thienopyridines are metabolized by CYP enzymes, and they can also inhibit these enzymes, leading to drug-drug interactions.[8] It is crucial to determine the IC50 values of the parent compound and its metabolites against the major CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, and 3A4).

3. Functional Off-Target Validation: Any "hits" from the broad panel screening should be validated in functional assays. For example, if a compound shows affinity for a vasoactive receptor, its effect on vascular tone should be assessed.

4. In Vitro Vascular Tone Assay: This assay directly measures the contractile or relaxant effects of a compound on isolated blood vessels. Wire myography is a standard technique for this purpose, allowing for the precise measurement of isometric tension in small arteries.[9][10][11][12]

Comparative Cross-Reactivity Data

While comprehensive, publicly available cross-reactivity data for all thienopyridines against a standardized panel is limited, some key off-target interactions have been identified.

TargetTiclopidine (Ki/IC50)Clopidogrel (Ki/IC50)Prasugrel (Ki/IC50)Notes
P2Y12 Receptor Potent antagonist (active metabolite)Potent antagonist (active metabolite)Potent antagonist (active metabolite)Primary therapeutic target.
α2A-Adrenergic Receptor 143 nM (Ki)Data not readily availableData not readily availableMay contribute to non-platelet related effects.[13]
α2B-Adrenergic Receptor 139 nM (Ki)Data not readily availableData not readily available[13]
α2C-Adrenergic Receptor 171 nM (Ki)Data not readily availableData not readily available[13]
Bile Salt Export Pump (ABCB11) 74 µM (IC50)Data not readily availableData not readily availablePotential for drug-induced liver injury.[13]
Neutrophil Count N/AAssociated with a decrease in neutrophil countData not readily availableAn "off-target" effect with potential clinical implications.[14]

Data for clopidogrel and prasugrel on these specific off-targets are not as readily available in public databases, highlighting a gap in the comparative profiling of these drugs.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: Radioligand Binding Assay for P2Y12 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the human P2Y12 receptor.

Materials:

  • Human platelet membranes or a cell line recombinantly expressing the human P2Y12 receptor.

  • Radioligand: [³H]-Prasugrel active metabolite or another suitable P2Y12 antagonist.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test compound and a known P2Y12 antagonist (positive control).

  • 96-well filter plates and a vacuum manifold.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and the diluted test compound or control.

  • Add the receptor-containing membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a liquid scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a known P2Y12 antagonist.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Vascular Tone Assay (Wire Myography)

Objective: To assess the direct effect of a test compound on the contractility of isolated small arteries.

Materials:

  • Wire myograph system with a data acquisition system.

  • Dissection microscope, fine scissors, and forceps.

  • Animal model (e.g., rat or mouse) and appropriate ethical approvals.

  • Physiological Salt Solution (PSS), typically Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂.

  • High potassium PSS (KPSS) for viability testing.

  • Vasoconstrictor (e.g., phenylephrine or U46619).

  • Vasodilator (e.g., acetylcholine for endothelium-dependent relaxation, sodium nitroprusside for endothelium-independent relaxation).

  • Test compound.

Procedure:

  • Vessel Dissection: Euthanize the animal and carefully dissect a segment of the desired artery (e.g., mesenteric or carotid) in ice-cold PSS.

  • Mounting: Cut the artery into 2 mm rings and mount them on the wires of the myograph chamber.

  • Equilibration: Allow the vessels to equilibrate in warmed (37°C), aerated PSS for at least 30 minutes under a set preload.

  • Viability Testing: Contract the vessels with KPSS to ensure they are viable. Wash with PSS and allow them to return to baseline.

  • Endothelial Integrity Check: Pre-contract the vessels with a vasoconstrictor. Once a stable contraction is achieved, add acetylcholine to assess endothelium-dependent relaxation. A robust relaxation indicates a healthy endothelium.

  • Compound Testing (Vasoconstriction): After a washout period, add cumulative concentrations of the test compound to the bath and record any changes in tension.

  • Compound Testing (Vasodilation): Pre-contract the vessels with a vasoconstrictor. Once a stable plateau is reached, add cumulative concentrations of the test compound to assess its relaxant effect.

Data Analysis:

  • Express the contractile responses as a percentage of the maximal contraction induced by KPSS.

  • Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Generate concentration-response curves and calculate EC50 or IC50 values.

Conclusion: A Holistic Approach to Thienopyridine Profiling

The development and clinical application of thienopyridine-based compounds demand a deep understanding of their pharmacological profile, extending beyond their primary P2Y12 inhibitory activity. A systematic approach to cross-reactivity profiling, employing a suite of well-validated in vitro and ex vivo assays, is not merely a regulatory requirement but a scientific imperative. By elucidating both on-target potency and off-target liabilities, researchers can make more informed decisions, leading to the development of safer and more effective antiplatelet therapies. This guide provides a framework for such an investigation, empowering scientists to navigate the complexities of thienopyridine pharmacology with rigor and precision.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel compounds like Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate is foundational to progress. However, our responsibility extends beyond synthesis and application; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Mishandling chemical waste not only poses immediate safety risks but also violates regulatory standards and compromises environmental integrity.

This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound (CAS No. 111042-92-3). As a thienopyridine derivative, this compound belongs to a class of molecules with significant biological activity, and its waste must be managed with a commensurate level of caution. Due to the limited publicly available toxicological data for this specific molecule, we will adhere to the principle of precautionary action, treating it as a hazardous substance based on the profiles of analogous compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Before any handling or disposal procedure, a thorough understanding of the potential hazards is paramount. The Safety Data Sheet (SDS) for this compound and related structures indicates that the primary risks are associated with irritation and potential harm upon contact, inhalation, or ingestion.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource
CAS Number 111042-92-3
Molecular Formula C₉H₈N₂O₂S
Molar Mass 208.2 g/mol
Boiling Point 393.8 °C
Flash Point 225 °C
Known Hazards Skin Irritation, Eye Irritation, Respiratory Irritation (potential)
Assumed Hazards Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled

Mandatory Personal Protective Equipment (PPE):

The causality behind PPE selection is risk mitigation. Each piece of equipment forms a barrier between you and the potential hazard.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. This is non-negotiable to prevent contact with dust or splashes.

  • Skin Protection: A flame-retardant lab coat and impervious gloves (nitrile is a suitable choice for incidental contact) are essential. Always inspect gloves for tears or punctures before use. For extensive handling, consider heavier-duty gloves.

  • Respiratory Protection: If there is any risk of generating dust (e.g., during a spill cleanup or weighing), use a NIOSH-approved respirator with an appropriate particulate filter. All handling of the solid compound should ideally be performed in a chemical fume hood to minimize inhalation exposure.

The Core Principle: Segregated Waste Management

The foundational principle of laboratory chemical disposal is the strict segregation of waste streams. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire. The U.S. Environmental Protection Agency (EPA) and other global regulatory bodies mandate these practices under regulations like the Resource Conservation and Recovery Act (RCRA).

The following workflow provides a logical pathway for categorizing waste generated from work with this compound.

Waste_Stream_Decision_Workflow start Waste Generated Containing This compound q_solid Is the waste primarily solid? start->q_solid q_container Is it an 'empty' primary container? q_solid->q_container Yes liquid_waste LIQUID HAZARDOUS CHEMICAL WASTE (Halogenated or Non-Halogenated as appropriate) q_solid->liquid_waste No (Liquid Solution) q_disposable Is it contaminated labware (gloves, weigh paper, pads)? q_container->q_disposable No decon Protocol 3.3: Triple-Rinse for Decontamination q_container->decon Yes solid_waste SOLID HAZARDOUS CHEMICAL WASTE q_disposable->solid_waste Yes q_disposable->solid_waste No (Unused/Waste Compound) rinsate Collect all rinsate decon->rinsate trash Regular Trash (After label is defaced) decon->trash rinsate->liquid_waste

Caption: Waste Stream Decision Workflow for laboratory materials.

Step-by-Step Disposal Protocols

These protocols are designed to be self-validating systems, ensuring that each step logically follows safety and regulatory best practices.

Protocol 3.1: Disposal of Unused or Waste Solid Compound

This protocol applies to expired product, off-spec material, or residual compound that is no longer needed.

  • Work Area: Perform all manipulations inside a certified chemical fume hood.

  • Containerization: Carefully transfer the solid waste into a designated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., HDPE or glass).

  • Labeling: Immediately affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • CAS Number: "111042-92-3"

    • Associated Hazards (e.g., "Irritant," "Toxic")

    • Accumulation Start Date

  • Closure and Storage: Securely close the container. Do not overfill. Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment.

Protocol 3.2: Disposal of Contaminated Labware (Solid Waste)

This includes items like contaminated gloves, weigh boats, absorbent pads from spills, and pipette tips.

  • Segregation: Do not mix this solid waste with liquid waste or non-hazardous trash.

  • Collection: Place all contaminated solid items into a dedicated, lined container or a heavy-duty, sealable plastic bag designated for solid chemical waste.

  • Labeling: Label the container or bag as "Solid Hazardous Waste" with the name of the primary chemical contaminant.

  • Storage: Once the collection container is full, close it securely and transfer it to the SAA for scheduled pickup by your institution's environmental health and safety (EHS) office or a certified waste disposal company.

Protocol 3.3: Decontamination and Disposal of "Empty" Containers

Under RCRA, a container that held a hazardous chemical is not considered "empty" until it has been properly decontaminated.

  • Initial Rinse: Select a solvent in which this compound is soluble (e.g., methanol, acetone, or ethyl acetate). In a fume hood, rinse the container with a small amount of the chosen solvent, ensuring the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into a designated hazardous liquid waste container. This rinsate is hazardous waste.

  • Repeat: Repeat the rinsing process two more times for a total of three rinses (triple-rinse). Collect all rinsate in the hazardous waste container.

  • Final Preparation: Allow the container to air dry completely in the back of the fume hood. Once dry, deface or remove the original chemical label to prevent confusion.

  • Final Disposal: The triple-rinsed, dry, and defaced container can now be disposed of in the regular laboratory glass or solid waste stream, according to institutional policy.

Protocol 3.4: Management of Contaminated Solvents and Rinsate

This liquid waste stream is generated from decontamination procedures, reactions, or analytical processes (e.g., chromatography).

  • Segregation: Collect this waste in a dedicated, properly vented, and chemically compatible container for liquid hazardous waste. Do not mix it with incompatible waste streams like acids or oxidizers.

  • Labeling: Clearly label the container with the full names of all chemical constituents, including solvents and the thienopyridine compound, and their approximate percentages.

  • Storage: Store the sealed container in the SAA, within a secondary containment tray, awaiting professional disposal.

Spill Management Protocol

Accidental spills must be treated as a hazardous waste generation event.

  • Immediate Action:

    • Alert all personnel in the immediate area.

    • If the spill is large or involves airborne dust, evacuate the area and contact your institution's EHS emergency line.

    • Ensure the area is well-ventilated by working in a fume hood or increasing air exchange.

  • Cleanup of Small Spills (if trained to do so):

    • Don appropriate PPE as described in Section 1.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels for the initial absorption.

    • Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.

    • Perform a final decontamination of the spill surface using a cloth dampened with a suitable solvent, followed by soap and water.

  • Waste Disposal: All materials used for the cleanup, including absorbent pads, contaminated gloves, and cloths, must be disposed of as solid hazardous chemical waste as per Protocol 3.2.

By adhering to these detailed procedures, you ensure a culture of safety, maintain regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate, a member of the thienopyridine class of compounds, is a vital molecule in pharmaceutical research and drug development, often serving as a building block for potent therapeutic agents.[1][2] As with any specialized chemical, ensuring the safety of laboratory personnel through the correct use of personal protective equipment (PPE) is paramount. This guide provides a detailed, experience-driven framework for the safe handling of this compound, including operational protocols, emergency procedures, and disposal plans, designed to foster a culture of safety and confidence in your laboratory.

Understanding the Risks: A Proactive Approach to Safety

This compound is an aromatic amine, a class of compounds that necessitates careful handling due to potential health risks upon exposure.[3][4] These can include skin and eye irritation, respiratory issues, and potential long-term health effects with prolonged exposure.[3][5][6][7] Therefore, a comprehensive PPE strategy is not merely a procedural formality but a critical component of responsible research.

Core Personal Protective Equipment (PPE) Protocol

The following protocol outlines the essential PPE and the rationale for its use when handling this compound.

Hand Protection: The First Line of Defense

Given that many aromatic amines can be absorbed through the skin, appropriate glove selection is critical.[4]

  • Recommended Gloves: Nitrile gloves are a suitable choice for incidental contact.[8] For prolonged handling or in situations with a higher risk of splash, consider double-gloving or using thicker, chemical-resistant gloves.

  • Protocol:

    • Always inspect gloves for any signs of degradation or punctures before use.

    • Don gloves before entering the designated handling area.

    • When work is complete, remove gloves using a technique that avoids skin contact with the outer surface of the glove.

    • Dispose of used gloves in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Protecting your eyes and face from accidental splashes or aerosolized particles of the compound is non-negotiable.

  • Recommended Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] In procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[8]

  • Protocol:

    • Ensure your eye and face protection fits snugly and comfortably.

    • Clean and disinfect reusable protection after each use according to the manufacturer's instructions.

Protective Clothing: Minimizing Skin Exposure

Your body must be shielded from potential contact with the chemical.

  • Recommended Attire: A flame-resistant lab coat is essential.[5] Ensure the lab coat is fully buttoned. Wear long pants and closed-toe shoes to cover all exposed skin on the lower body.

  • Protocol:

    • Don your lab coat before beginning work and remove it before leaving the laboratory.

    • In the event of a spill on your lab coat, remove it immediately and follow your institution's decontamination procedures.

Respiratory Protection: Safeguarding Against Inhalation

Given that this compound may cause respiratory irritation, respiratory protection is a key consideration, especially when handling the powder form or when there is a potential for aerosol generation.[6][7]

  • Recommended Respirator: If exposure limits are exceeded or if irritation is experienced, a full-face respirator should be used.[5] In well-ventilated areas for low-volume handling, a NIOSH-approved N95 or higher-rated disposable respirator may be sufficient. However, a formal risk assessment should be conducted to determine the appropriate level of respiratory protection.

  • Protocol:

    • Ensure you have been properly fit-tested for the respirator you are using.

    • Perform a seal check each time you don the respirator.

    • Follow a strict cartridge change-out schedule based on the manufacturer's recommendations and your specific usage.

Operational and Disposal Plans

A proactive safety plan extends beyond PPE to include clear operational and disposal procedures.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10] Keep the container tightly closed.[6]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert your supervisor and colleagues.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[9] Avoid creating dust.[5][11]

  • Cleanup: Wearing the appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

Waste Disposal

Proper disposal is essential to protect both personnel and the environment.

  • Collection: All waste materials contaminated with this compound, including used gloves, disposable lab coats, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal: Never dispose of this compound down the drain.[9] All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.[9]

Emergency First-Aid Procedures

In the event of accidental exposure, immediate first aid is critical.

  • Inhalation: Move the affected person to fresh air immediately.[5][11] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing.[5][11] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][11] Seek immediate medical attention.

Summary of Personal Protective Equipment

Procedure Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Weighing and preparing solutions Nitrile gloves (double-gloving recommended)Safety goggles with side shields and face shieldFlame-resistant lab coat, long pants, closed-toe shoesN95 respirator or higher in a fume hood
Running reactions and workup Chemical-resistant gloves (e.g., neoprene over nitrile)Safety goggles with side shields and face shieldFlame-resistant lab coat, long pants, closed-toe shoesWithin a fume hood; respirator as per risk assessment
Handling spills Heavy-duty chemical-resistant glovesSafety goggles with side shields and face shieldChemical-resistant apron over lab coatFull-face respirator with appropriate cartridges

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_assess Assess Risks & Review SDS prep_ppe Don Appropriate PPE prep_assess->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh and Prepare Compound prep_setup->handle_weigh handle_react Conduct Experiment handle_weigh->handle_react cleanup_decon Decontaminate Work Area handle_react->cleanup_decon emergency_spill Spill Occurs handle_react->emergency_spill Potential Incident emergency_exposure Personal Exposure handle_react->emergency_exposure Potential Incident cleanup_waste Segregate & Dispose of Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash emergency_spill_action Follow Spill Protocol emergency_spill->emergency_spill_action emergency_exposure_action Follow First-Aid Procedures & Seek Medical Attention emergency_exposure->emergency_exposure_action

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.